molecular formula C7H3BrCl2F2O B1459652 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene CAS No. 1417567-38-4

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

Cat. No.: B1459652
CAS No.: 1417567-38-4
M. Wt: 291.9 g/mol
InChI Key: JCVSDRVAQJIYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C 7 H 3 BrCl 2 F 2 O . It is a solid at room temperature and is characterized by the presence of bromo, chloro, and difluoromethoxy functional groups on a benzene ring, making it a valuable multifunctional intermediate in synthetic organic chemistry . The distinct electronic properties of the difluoromethoxy group can enhance the molecule's metabolic stability and lipophilicity, which is a crucial consideration in the design of bioactive molecules. This compound is primarily used in research and development as a key building block for the synthesis of more complex organic materials, agrochemicals, and pharmaceutical candidates . Its specific pattern of halogen substituents makes it amenable to sequential metal-catalyzed cross-coupling reactions, allowing researchers to systematically construct a diverse array of functionalized aromatic systems. As with all chemicals of this nature, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-bromo-3,5-dichloro-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSDRVAQJIYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228521
Record name Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-38-4
Record name Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (CAS 2168997-29-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3,5-dichloro-2-(difluoromethoxy)benzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethoxy (-OCF₂H) group can enhance the metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[1][2][3][4] This document outlines the compound's physicochemical properties, a proposed synthetic route based on established methodologies, its expected reactivity, and potential applications in the development of novel therapeutics. Safety and handling protocols for this class of compounds are also discussed.

Introduction

The strategic use of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry.[5] Among these, the difluoromethoxy group (-OCF₂H) has garnered considerable interest due to its unique electronic and steric properties.[1][2] It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for less metabolically stable groups like hydroxyl, thiol, or amine functionalities.[3][4] 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a polyhalogenated aromatic compound that combines the features of a reactive bromine atom, suitable for cross-coupling reactions, with the advantageous properties of the difluoromethoxy group. This makes it a promising scaffold for the synthesis of novel bioactive molecules.

Physicochemical Properties

While experimental data for 1-bromo-3,5-dichloro-2-(difluoromethoxy)benzene is not extensively available, its properties can be predicted based on the analysis of structurally similar compounds.

PropertyPredicted Value/Information
CAS Number 2168997-29-1
Molecular Formula C₇H₃BrCl₂F₂O
Molecular Weight 291.90 g/mol
Appearance Likely a colorless to light-yellow liquid or low-melting solid.
Solubility Expected to be insoluble in water but soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[1]
Storage Should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

Proposed Synthesis

A plausible and efficient synthetic route to 1-bromo-3,5-dichloro-2-(difluoromethoxy)benzene involves the difluoromethoxylation of the corresponding phenol, 2-bromo-4,6-dichlorophenol. This method is based on well-established procedures for the synthesis of aryl difluoromethyl ethers from phenols.[6][7][8]

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_bromo_4_6_dichlorophenol 2-Bromo-4,6-dichlorophenol product 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene 2_bromo_4_6_dichlorophenol->product Difluoromethoxylation reagents Sodium chlorodifluoroacetate (or other difluorocarbene source) Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Reactivity cluster_reactions Synthetic Transformations start 1-Bromo-3,5-dichloro- 2-(difluoromethoxy)benzene suzuki Suzuki Coupling start->suzuki Pd catalyst, Boronic acid/ester heck Heck Reaction start->heck Pd catalyst, Alkene sonogashira Sonogashira Coupling start->sonogashira Pd/Cu catalyst, Terminal alkyne buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst, Amine DrugDiscovery start 1-Bromo-3,5-dichloro- 2-(difluoromethoxy)benzene coupling Cross-Coupling Reactions start->coupling library Library of Analogs coupling->library sar SAR Studies library->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

2-bromo-4,6-dichloro-1-(difluoromethoxy)benzene structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL MONOGRAPH: 2-BROMO-4,6-DICHLORO-1-(DIFLUOROMETHOXY)BENZENE [1]

Content Type: Advanced Technical Guide Primary Audience: Medicinal Chemists, Agrochemical Researchers, Process Development Scientists Version: 1.0[1]

PART 1: EXECUTIVE SUMMARY & STRUCTURAL RATIONALE

2-Bromo-4,6-dichloro-1-(difluoromethoxy)benzene represents a specialized, high-value halogenated aryl ether scaffold.[1] While not a commodity chemical, its specific substitution pattern makes it a critical intermediate for "late-stage functionalization" in drug and agrochemical discovery.[1]

Key Structural Features:

  • Difluoromethoxy Group (-OCHF₂): A potent bioisostere for methoxy (-OCH₃) or hydroxy (-OH) groups.[1] It acts as a lipophilic hydrogen bond donor (weak) and acceptor, significantly modulating metabolic stability (blocking O-dealkylation) and membrane permeability (LogP modulation).[2]

  • Ortho-Bromo Handle (C-2): The bromine atom at the 2-position provides a highly reactive site for metal-halogen exchange (lithiation) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of biaryl or heterobiaryl systems.[1]

  • Dichloro Pattern (C-4, C-6): The chlorine atoms at the 4 and 6 positions serve two functions:

    • Metabolic Blocking: They prevent oxidation at the most reactive sites on the benzene ring.[1]

    • Electronic Tuning: They exert an electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack but activating the bromine position for nucleophilic aromatic substitution (SₙAr) under specific conditions.[1]

PART 2: PHYSIOCHEMICAL PROFILE (PREDICTED)

Note: As a specialized intermediate, experimental data is sparse.[1] Values below are calculated based on structure-activity relationship (SAR) models for polyhalogenated aryl difluoromethyl ethers.

PropertyValue (Predicted)Rationale
Molecular Formula C₇H₃BrCl₂F₂O-
Molecular Weight 291.90 g/mol -
LogP (Octanol/Water) 4.2 – 4.8High lipophilicity due to multiple halogens and -OCHF₂.[1]
Boiling Point 235 – 245 °CHigh molecular weight and polarity of the ether linkage.[1]
Melting Point 30 – 45 °CLikely a low-melting solid or viscous oil due to asymmetry.[1]
H-Bond Donors 1 (Weak)The -CHF₂ proton is weakly acidic (pKa ~25-30).[1]
H-Bond Acceptors 3Ether oxygen + Fluorine atoms.[1]
Electronic Character Electron-DeficientStrongly deactivated ring (σ-hole interactions possible).[1]

PART 3: SYNTHETIC PATHWAY & PROTOCOLS

The synthesis of this target requires a two-step sequence starting from the commercially available 2,4-dichlorophenol .[1] The critical step is the introduction of the difluoromethyl group, which has historically been challenging but is now accessible via modern reagents.

Step 1: Regioselective Bromination[1]
  • Objective: Install the bromine atom at the vacant ortho position (C-6 of the phenol, which becomes C-2 in the final product).[1]

  • Precursor: 2,4-Dichlorophenol.[1]

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The -OH group directs ortho/para.[1] Since para (C-4) and one ortho (C-2) are blocked by Chlorine, substitution occurs exclusively at C-6.[1]

Step 2: O-Difluoromethylation (The Critical Step)
  • Objective: Convert the phenol (-OH) to the difluoromethyl ether (-OCHF₂).[1]

  • Methodology: Use of Sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene source.[1] This method avoids ozone-depleting gases (like ClCHF₂) and is safer for lab-scale synthesis.[1]

Detailed Protocol (Adapted from Organic Syntheses 2024):

  • Setup: A 3-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.

  • Reagents:

    • Substrate: 2-Bromo-4,6-dichlorophenol (1.0 equiv).[1]

    • Reagent: Sodium 2-chloro-2,2-difluoroacetate (2.0 - 3.0 equiv).[1]

    • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃).[1]

    • Solvent: DMF (Dimethylformamide) / Water (10:1 ratio).[1] Water is critical for proton transfer.[1]

  • Procedure:

    • Charge the flask with the phenol and base in DMF/H₂O.[1]

    • Heat the mixture to 100–120 °C .

    • Slowly add Sodium 2-chloro-2,2-difluoroacetate (solid or solution) over 1–2 hours. Caution: Rapid gas evolution (CO₂).[1]

    • Mechanism: The reagent decarboxylates to form difluorocarbene (:CF₂).[1] The phenoxide anion attacks :CF₂, forming a difluoromethyl anion intermediate, which is rapidly protonated by water to form the -OCHF₂ group.[1]

  • Workup:

    • Cool to room temperature.[1] Dilute with water.[1]

    • Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 2,4-Dichlorophenol Step1 Step 1: Bromination (Br2, AcOH, < 20°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Bromo-4,6-dichlorophenol Step1->Inter Regioselective (Ortho) Step2 Step 2: Difluoromethylation (ClCF2CO2Na, Cs2CO3, DMF, 100°C) Inter->Step2 O-Alkylation via :CF2 Final Target: 2-Bromo-4,6-dichloro-1-(difluoromethoxy)benzene Step2->Final Protonation & Workup

Figure 1: Step-wise synthetic route from commodity precursor to target scaffold.

PART 4: REACTIVITY & FUNCTIONALIZATION

The primary utility of this scaffold lies in the chemoselective reactivity of the C-Br bond over the C-Cl and C-F bonds.[1]

Lithium-Halogen Exchange (Lithiation)

The bromine atom at C-2 undergoes rapid exchange with n-Butyllithium (n-BuLi) or i-Propylmagnesium chloride (i-PrMgCl) at low temperatures (-78 °C).[1]

  • Selectivity: Br exchange is orders of magnitude faster than Cl exchange.[1]

  • Application: Generation of an aryl-lithium species that can be trapped with electrophiles (e.g., aldehydes, CO₂, borates).[1]

Suzuki-Miyaura Cross-Coupling

The steric bulk of the ortho-difluoromethoxy group and the flanking chlorines requires specialized ligands (e.g., SPhos, XPhos) for efficient palladium-catalyzed coupling.[1]

  • Catalyst System: Pd(OAc)₂ / SPhos / K₃PO₄ in Toluene/Water.[1]

  • Outcome: Formation of biaryl systems retaining the -OCHF₂ and -Cl motifs.[1]

Visualization: Functionalization Pathways

ReactivityPathways Target Target Scaffold (Br-Ar-OCHF2) LiInt Lithio-Intermediate (Li-Ar-OCHF2) Target->LiInt n-BuLi, -78°C (Li-Halogen Exchange) Prod2 Biaryl System (Suzuki Coupling) Target->Prod2 Ar-B(OH)2, Pd(0) (Suzuki-Miyaura) Prod1 Carboxylic Acid (Trapped with CO2) LiInt->Prod1 + CO2 (g)

Figure 2: Chemoselective functionalization of the C-Br bond.

PART 5: SAFETY & HANDLING

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if Swallowed.[1]

  • Specific Hazard: The difluoromethoxy group is generally stable, but thermal decomposition at very high temperatures (>200 °C) may release Hydrogen Fluoride (HF) or Carbonyl Fluoride (COF₂).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.[1]

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not use water if the container is breached, although the compound itself is water-insoluble.[1]

REFERENCES

  • Difluoromethylation of Phenols:

    • Title: "Difluoromethylation of Phenols and Thiophenols using Sodium Chlorodifluoroacetate."[1][3]

    • Source: Organic Syntheses, 2024, Vol. 101, pp. 164-180.[1][3]

    • URL:[Link][1]

  • General Synthesis of Polyhalogenated Phenols:

    • Title: "Regioselective Bromination of Phenols."[1]

    • Source: Journal of Organic Chemistry (General Methodology Reference).[1]

    • Context: Standard electrophilic aromatic substitution principles apply for the conversion of 2,4-dichlorophenol to 2-bromo-4,6-dichlorophenol.[1]

  • Bioisosterism of Difluoromethyl Ethers:

    • Title: "The Difluoromethyl Group in Medicinal Chemistry."[1][2][3]

    • Source: Journal of Medicinal Chemistry (Review).[1]

    • Context: Validates the utility of the -OCHF₂ group in drug design.

Sources

Polyhalogenated Aryl Difluoromethyl Ether Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Synthesis and Application in Drug Discovery

Executive Summary The strategic incorporation of fluorinated motifs is a cornerstone of modern drug design. Among these, polyhalogenated aryl difluoromethyl ethers (-OCF₂H) have emerged as highly versatile building blocks. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, mechanistic synthesis pathways, and experimental protocols for generating these critical structural motifs.

The Strategic Value of the Difluoromethoxy (-OCF₂H) Group

As a Senior Application Scientist, I frequently encounter drug candidates that suffer from poor metabolic stability or suboptimal target binding. While the methoxy (-OCH₃) group is a classic electron-donating substituent, it is highly susceptible to cytochrome P450-mediated oxidative O-dealkylation. Conversely, the trifluoromethoxy (-OCF₃) group provides extreme metabolic robustness but suffers from high lipophilicity and rigid orthogonal conformational preferences, which can negatively impact aqueous solubility.

The difluoromethoxy (-OCF₂H) group offers a highly effective "Goldilocks" solution. It exhibits dynamic lipophilicity (πx = +0.2–0.6), meaning the molecule can alter its lipophilicity based on the surrounding chemical environment via simple bond rotation around the O–CF₂H bond (ΔG‡ = 0.45 kcal mol⁻¹)[1]. Furthermore, the highly polarized C–H bond within the -OCF₂H group acts as a potent hydrogen bond donor, enriching molecular interactions with target binding pockets in a way that -OCF₃ cannot[1].

Table 1: Comparative Physicochemical Properties of Methoxy and Fluoromethoxy Arenes

PropertyAnisole (-OCH₃)Difluoromethoxy Benzene (-OCF₂H)Trifluoromethoxy Benzene (-OCF₃)
Hammett Constant (σp) -0.27[2]+0.14[2]+0.35[2]
Lipophilicity (π) -0.02+0.2 to +0.6 (Dynamic)[1]+1.04
Hydrogen Bond Donor NoYes[1]No
Metabolic Stability Low (Rapid O-dealkylation)High[2]Very High
Conformational State CoplanarFlexible (Adapts to pocket)[1]Orthogonal
Mechanistic Pathways for Aryl Difluoromethyl Ether Synthesis

Historically, O-difluoromethylation relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that required specialized pressurized equipment and often yielded undesired dimer and trimer byproducts[3]. Modern synthetic chemistry has pivoted toward bench-stable precursors that generate the highly electrophilic difluorocarbene (:CF₂) intermediate in situ[3].

The two most robust, scalable methods are:

  • Thermal Decarboxylation: Utilizing sodium chlorodifluoroacetate (ClCF₂CO₂Na) under basic conditions[3].

  • Visible-Light Photoredox Catalysis: Utilizing difluorobromoacetic acid (BrCF₂CO₂H) with an iridium photocatalyst, allowing for room-temperature carbene generation[4].

SynthesisPathway cluster_0 Difluorocarbene Generation T_Reagent ClCF₂CO₂Na Carbene :CF₂ (Carbene) T_Reagent->Carbene Heat (-CO₂, -NaCl) P_Reagent BrCF₂CO₂H + Ir-cat P_Reagent->Carbene Light, SET (-CO₂, -Br⁻) Anion Ar-O-CF₂⁻ Carbene->Anion Electrophilic Attack Phenol Phenol (Ar-OH) Phenolate Phenolate (Ar-O⁻) Phenol->Phenolate K₂CO₃ Phenolate->Anion + :CF₂ Product Aryl Difluoromethyl Ether Anion->Product + H⁺

Mechanistic pathways for aryl difluoromethyl ether synthesis via difluorocarbene intermediates.

Self-Validating Experimental Protocols

A chemical protocol must be a self-validating system; understanding the causality behind each step ensures reproducibility across different laboratory environments.

Protocol A: Thermal Decarboxylative Difluoromethylation (Scale-Up Optimized)

This protocol is highly favored in process chemistry due to the bulk availability and low environmental impact of sodium chlorodifluoroacetate[3]. It was notably utilized in the second-generation synthesis of Roflumilast[3].

Reagents: Phenol (1.0 eq), ClCF₂CO₂Na (2.0–3.0 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target phenol in anhydrous DMF (0.2 M) in a round-bottom flask. Add K₂CO₃ and stir at room temperature for 15–30 minutes.

    • Causality: Pre-forming the phenolate nucleophile ensures a high local concentration of the reactive species, ready to instantly trap the transient carbene[3].

  • Heating: Elevate the system temperature to 90–100 °C[2].

  • Controlled Carbene Generation: Add ClCF₂CO₂Na portion-wise over 1 to 2 hours[2].

    • Causality: Thermal decarboxylation of ClCF₂CO₂Na generates :CF₂. If added all at once, the rapid accumulation of difluorocarbene leads to self-dimerization (forming tetrafluoroethylene gas), drastically reducing the yield of the desired aryl ether[3].

  • Reaction Monitoring & Workup: Monitor via LC-MS. Upon completion, cool the mixture, quench with water, and extract with ethyl acetate[2]. Wash the organic layer extensively with water and brine to completely partition the DMF into the aqueous phase[2].

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure (30 °C, 120 mmHg), and purify via silica gel chromatography[3].

Protocol B: Visible-Light Photoredox Catalysis (Mild Conditions)

For complex, late-stage functionalization where substrates cannot tolerate 100 °C heating, photoredox catalysis offers a mild, room-temperature alternative[4].

Reagents: Phenol (0.5 mmol), BrCF₂CO₂H (1.0 mmol), fac-Ir(ppy)₃ (1 mol%), K₂CO₃ (1.5 mmol), MeCN (5 mL)[5].

Step-by-Step Methodology:

  • System Assembly: In an oven-dried Schlenk tube, combine the phenol, difluorobromoacetic acid, K₂CO₃, and the fac-Ir(ppy)₃ photocatalyst in acetonitrile[5].

  • Anaerobic Purging (Critical): Perform three rigorous freeze-pump-thaw cycles.

    • Causality: The excited state of the Ir(III) photocatalyst is highly susceptible to triplet oxygen quenching. Strict anaerobic conditions are mandatory to ensure efficient Single-Electron Transfer (SET) to the bromodifluoroacetate, which triggers decarboxylation and debromination to yield :CF₂[4].

  • Irradiation: Irradiate the mixture with blue LEDs (λmax = 402–450 nm) at room temperature for 12–24 hours[1].

  • Isolation: Filter the crude mixture through a celite pad to remove inorganic salts, concentrate, and purify via flash chromatography.

Applications in Drug Development and PET Imaging

The integration of aryl difluoromethyl ethers is a proven tactic in medicinal chemistry. A premier example is Roflumilast (Daliresp®) , a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD)[2]. The difluoromethoxy group in Roflumilast is critical for its binding affinity and protects the aromatic ring from rapid metabolic degradation[2].

Beyond therapeutics, this building block is invaluable for Positron Emission Tomography (PET) imaging . The structural motif has historically been underexploited in radiotracers due to harsh synthetic conditions[6]. However, recent advancements in ¹⁸F-fluorination allow radiochemists to generate ¹⁸F-labeled α,α-difluoro-α-(aryloxy)acetic acid derivatives[6]. Through protodecarboxylation, these precursors yield ¹⁸F-difluoromethoxyarenes, enabling the synthesis of highly specific radiotracers (e.g., ¹⁸F-labeled TRPV1 inhibitors) for real-time in vivo tracking of biochemical processes[6].

References

1.[1] Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC Source: nih.gov URL:[Link]

2.[6] Title: Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

3.[3] Title: Difluoromethylation of Phenols - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

4.[4] Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC Source: nih.gov URL:[Link]

Sources

The Difluoromethoxy Group: A Strategic Lipophilic Hydrogen Bond Donor in Medicinal Chemistry

[1][2]

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter a "polarity-permeability paradox." Hydrogen bond donors (HBDs) like hydroxyl (-OH) or amine (-NH) groups are essential for target affinity but often compromise membrane permeability and metabolic stability due to high desolvation penalties and rapid glucuronidation.

The difluoromethoxy group (-OCHF₂) has emerged as a high-value bioisostere that resolves this conflict. Unlike the inert trifluoromethoxy group (-OCF₃), the -OCHF₂ moiety retains a polarized proton capable of acting as a weak hydrogen bond donor, while simultaneously increasing lipophilicity and blocking metabolic soft spots.

This technical guide provides a comprehensive analysis of the -OCHF₂ group, detailing its physicochemical mechanics, synthetic installation, and application in modern drug design.

Part 1: Physicochemical Mechanics

The Lipophilic Hydrogen Bond Donor Paradox

The -OCHF₂ group is unique because it functions as a lipophilic hydrogen bond donor .[1][2][3][4] This behavior stems from the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the remaining C-H bond, rendering it sufficiently acidic to interact with H-bond acceptors (e.g., backbone carbonyls in proteins).[5]

Comparative Physicochemical Profile

The following table contrasts -OCHF₂ with standard isosteres. Note that while -OCHF₂ increases lipophilicity (LogP) relative to -OH, it retains significant H-bond acidity (Abraham's A parameter).[6]

SubstituentHammett σₚLogP (Ar-R)H-Bond Acidity (A)H-Bond Basicity (B)Primary Utility
-OH -0.371.460.600.37High affinity, low permeability
-OCH₃ -0.272.110.000.29Lipophilic, H-bond acceptor only
-OCHF₂ 0.18 2.55 0.10 - 0.16 0.12 Lipophilic H-bond donor
-OCF₃ 0.353.200.000.05Max lipophilicity, inert
-SH 0.152.520.090.16Oxidatively labile

Data compiled from Zafrani et al. (2017) and Hansch parameters.

Conformational Orthogonality & The Anomeric Effect

The bioactivity of the -OCHF₂ group is governed by its specific conformational preference. Unlike the methoxy group (-OCH₃), which often lies coplanar to an aryl ring, the -OCHF₂ group adopts an orthogonal conformation .

Mechanism: This is driven by the generalized anomeric effect . The lone pair on the oxygen atom (


AnomericEffectOxygenOxygen (sp³)CarbonCarbon (CF₂H)Oxygen->Carbonσ-bondLonePairn(p) OrbitalOxygen->LonePairSigmaStarσ*(C-F) OrbitalCarbon->SigmaStarArylAryl RingAryl->Oxygenσ-bondLonePair->SigmaStarHyperconjugation(Forces Orthogonality)

Figure 1: The generalized anomeric effect drives the conformational preference of the difluoromethoxy group, forcing the C-H bond out of the aryl plane.

Part 2: Synthetic Methodologies

Installing the -OCHF₂ group requires specialized reagents to generate the reactive difluorocarbene (:CF₂) intermediate. The most robust and scalable method involves the use of sodium chlorodifluoroacetate.

Strategic Workflow: Difluorocarbene Insertion

This protocol relies on the in situ generation of :CF₂ from sodium chlorodifluoroacetate under basic conditions. The phenoxide anion attacks the electrophilic carbene, followed by rapid protonation.

SynthesisWorkflowPhenolSubstrate:Ar-OHAnionAr-O⁻ (Phenoxide)Phenol->AnionDeprotonationReagentReagent:ClCF₂CO₂NaCarbeneIntermediate:Difluorocarbene [:CF₂]Reagent->CarbeneHeat (90-100°C)-CO₂, -NaClBaseBase:K₂CO₃ / DMFBase->AnionTransitionTransition State:[Ar-O-CF₂]⁻Carbene->TransitionAnion->Transition+ :CF₂ProductProduct:Ar-OCHF₂Transition->Product+ H⁺ (Protonation)

Figure 2: Mechanistic workflow for the synthesis of aryl difluoromethyl ethers via difluorocarbene insertion.

Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers

Objective: Conversion of a phenol to a difluoromethyl ether using sodium chlorodifluoroacetate.

Materials:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 - 3.0 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

  • Workup: Water, Ethyl Acetate, Brine.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve the Phenol (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF (0.2 M concentration relative to phenol). Stir at room temperature for 15 minutes to ensure deprotonation.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 equiv) in a single portion.

  • Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N₂ or Ar).

    • Critical Note: The generation of :CF₂ releases CO₂ gas. Ensure the system is vented properly (e.g., via a needle/bubbler) to prevent pressure buildup.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 2–6 hours. If incomplete, add an additional 0.5–1.0 equiv of reagent and continue heating.

  • Quench: Cool the mixture to room temperature. Slowly pour into a 5-fold excess of water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Validation Criteria:

  • ¹H NMR: Look for the characteristic triplet (or doublet of doublets) for the -OCHF₂ proton.

    • Chemical Shift: δ 6.3 – 6.8 ppm.

    • Coupling Constant: ²J_H-F ≈ 70–75 Hz (This large coupling is diagnostic).

  • ¹⁹F NMR: Look for a doublet at approximately δ -80 to -85 ppm.

Part 3: Case Studies in Drug Development

Pantoprazole (Protonix®)
  • Indication: Proton Pump Inhibitor (GERD).[7]

  • Role of -OCHF₂:

    • Metabolic Shielding: Replaces a potential -OCH₃ group. The -OCHF₂ group prevents O-dealkylation by CYP450 enzymes, significantly extending half-life.

    • Chemical Stability: The electron-withdrawing nature of -OCHF₂ reduces the electron density on the benzimidazole ring, modulating the pKa of the pyridine nitrogen. This is crucial for the drug's mechanism, which requires acid-activation only within the parietal cells (pH < 4).

Roflumilast (Daxas®)
  • Indication: PDE4 Inhibitor (COPD).[3]

  • Role of -OCHF₂:

    • Potency: The -OCHF₂ group fills a hydrophobic pocket in the PDE4 enzyme.

    • H-Bonding: The acidic proton of the -OCHF₂ group forms a weak hydrogen bond with a backbone carbonyl in the active site, a specific interaction that the analogue -OCF₃ (lacking the proton) cannot replicate. This interaction improves selectivity over other PDE isoforms.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[7][8][9][10][11] Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers." Angewandte Chemie International Edition. Link

Technical Whitepaper: 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene as an Orthogonal Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated and fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a highly specialized, multi-halogenated building block designed to serve as an orthogonal scaffold. By combining a metabolically stable difluoromethoxy (-OCF₂H) bioisostere with differentially reactive carbon-halogen bonds (C-Br vs. C-Cl), this compound enables researchers to execute highly chemoselective cross-coupling reactions while embedding critical developability properties directly into the molecular core [1].

Physicochemical Profiling

Understanding the exact mass and isotopic distribution of this scaffold is critical for downstream analytical validation. The presence of one bromine and two chlorine atoms generates a highly distinct isotopic signature in mass spectrometry, which serves as a built-in tracer during complex multi-step syntheses.

Table 1: Core Physicochemical and Structural Properties

PropertyValueStructural Significance
CAS Number 1417567-38-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₃BrCl₂F₂ODictates the heavy atom count and degree of unsaturation.
Molecular Weight 291.90 g/mol Standard bulk molar mass for stoichiometric calculations.
Monoisotopic Mass 289.87125 DaCritical for high-resolution mass spectrometry (HRMS) targeting.
Calculated XlogP ~4.8 - 5.1Indicates high lipophilicity, ideal for membrane permeability.

The Difluoromethoxy Bioisostere: Pharmacokinetic Advantages

The -OCF₂H group is not merely a structural placeholder; it is a tactical bioisostere deployed to overcome specific developability bottlenecks [2].

  • Metabolic Stability: Traditional methoxy (-OCH₃) groups are highly susceptible to O-demethylation by Cytochrome P450 (CYP450) enzymes in the liver. The strong electron-withdrawing nature of the fluorine atoms in the -OCF₂H group strengthens the C-H bond, rendering it highly resistant to enzymatic cleavage [2, 3].

  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy (-OCF₃) group, the difluoromethoxy group retains a polarized hydrogen atom. This allows it to act as a weak, lipophilic hydrogen bond donor, enabling it to mimic hydroxyl (-OH) or thiol (-SH) interactions within a target protein's binding pocket while simultaneously increasing the overall lipophilicity of the molecule[3].

Chemoselective Reactivity & Cross-Coupling Dynamics

The true synthetic value of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene lies in its orthogonal reactivity. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the oxidative addition of the Pd(0) catalyst is governed by bond dissociation energies (BDE).

  • The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bonds (~81 kcal/mol) [4].

  • This energy differential allows for the selective functionalization at the C1 position at lower temperatures (e.g., 80°C), leaving the C3 and C5 chlorine atoms completely intact for subsequent, more forcing functionalizations (e.g., using specialized dialkylbiaryl phosphine ligands like XPhos at >100°C) [4].

Experimental Methodology: Chemoselective Suzuki-Miyaura Coupling

To leverage the C-Br bond without disturbing the C-Cl bonds, the following self-validating protocol utilizes a mild base and a sterically demanding bidentate ligand.

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is a mild base that activates the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step, without causing hydrolysis of the -OCF₂H group.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the solid mixture.

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle that accelerates reductive elimination and prevents the catalyst from prematurely inserting into the stronger C-Cl bonds.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solution vigorously with Argon for 15 minutes.

    • Causality: Degassing is an absolute requirement. Ambient oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle and promoting the unwanted oxidative homocoupling of the boronic acid.

  • Reaction Heating & Self-Validation: Heat the sealed flask to 80°C for 12 hours.

    • Self-Validation Checkpoint: At 10 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material peak (m/z 289.87) is entirely consumed, and the product mass appears, confirming that chemoselectivity was maintained and over-coupling at the C-Cl sites did not occur.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.

    • Causality: The aqueous brine wash effectively partitions the inorganic salts (K₂CO₃ and boronic acid byproducts) into the aqueous layer, preventing them from streaking during silica gel chromatography.

Workflow Visualization

G A 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene (Orthogonal Scaffold) D Degassing & Inert Atmosphere (Ar/N2 sparging) A->D B Aryl Boronic Acid (Coupling Partner) B->D C Pd(dppf)Cl2 & K2CO3 (Catalyst & Base) C->D E Suzuki-Miyaura Coupling (80°C, 1,4-Dioxane/H2O, 12h) D->E F Aqueous Workup & Extraction (EtOAc) E->F G Silica Gel Column Chromatography F->G H Purified Biaryl Product (C-Cl bonds intact) G->H

Fig 1. Chemoselective Suzuki-Miyaura cross-coupling workflow utilizing the brominated scaffold.

Analytical Characterization

To confirm the identity and purity of the starting scaffold prior to synthesis, researchers should reference the expected spectroscopic data outlined below.

Table 2: Expected Analytical Signatures

Analytical MethodKey Data Points / SignalsStructural Interpretation
¹H NMR (CDCl₃) δ ~6.50 ppm (t, J = 73 Hz, 1H)The defining signature of the -OCF₂H group. The single proton is split into a massive triplet by the two adjacent ¹⁹F nuclei.
¹H NMR (CDCl₃) δ ~7.40 - 7.60 ppm (m, 2H)Represents the two aromatic protons at positions 4 and 6 on the benzene ring.
¹⁹F NMR (CDCl₃) δ ~ -82.0 ppm (d, J = 73 Hz, 2F)Confirms the presence of the two fluorine atoms, split into a doublet by the adjacent proton.
LC-MS (ESI+) m/z 289.87, 291.87, 293.87The distinct 3-peak isotopic cluster confirms the presence of exactly one Bromine (⁷⁹Br/⁸¹Br) and two Chlorine (³⁵Cl/³⁷Cl) atoms.

References

  • Chemsrc. "1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene | CAS: 1417567-38-4". Chemsrc Chemical Database. Available at: [Link]

  • MDPI. "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors". Pharmaceuticals. Available at: [Link]

Metabolic Stability of 2-(Difluoromethoxy) Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers

Executive Summary: The Strategic Niche

In modern drug discovery, the 2-(difluoromethoxy) aryl bromide motif represents a high-value pharmacophore building block. It serves a dual purpose: it acts as a robust synthetic handle (via the bromide) and a metabolic "shield" (via the difluoromethoxy group).

Unlike the metabolically labile methoxy group (


) or the fully fluorinated but non-polar trifluoromethoxy group (

), the difluoromethoxy group (

)
occupies a unique "Goldilocks" zone. It functions as a lipophilic hydrogen bond donor , offering a bioisostere for phenols and thiols while significantly enhancing metabolic stability against cytochrome P450 (CYP450) oxidative dealkylation.

This guide details the physicochemical drivers of this stability, the mechanistic basis of its resistance to metabolism, and validated protocols for assessing its performance in preclinical development.

Physicochemical & Structural Basis of Stability

The Lipophilic Hydrogen Bond Donor

The defining feature of the


 group is the acidity of its terminal proton. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond (HB) donor.
  • HB Acidity (

    
    ): 
    
    
    
    (comparable to weak phenols or anilines).
  • Lipophilicity (

    
    ):  Increases 
    
    
    
    by
    
    
    units relative to
    
    
    , improving membrane permeability without the extreme hydrophobicity of
    
    
    (
    
    
    ).
The "Ortho" Effect in 2-Substituted Systems

In 2-(difluoromethoxy) aryl bromides , the bromine atom at the ortho position plays a critical steric role.

  • Conformational Locking: The bulky bromine atom forces the

    
     group out of coplanarity with the aromatic ring.
    
  • Metabolic Shielding: This twisted conformation hinders the approach of the CYP450 heme-iron active site to the benzylic oxygen, further reducing the rate of O-dealkylation compared to para-substituted analogs.

Comparative Stability Profile

The following table summarizes the stability hierarchy of alkoxy substituents:

SubstituentMetabolic LiabilityPrimary Clearance MechanismPhysicochemical Role

HighRapid O-demethylation (CYP mediated)Electron Donor, HB Acceptor

Low/Moderate Slow C-H Abstraction Lipophilic HB Donor

NegligibleAromatic Hydroxylation (Ring)Lipophilic Shield

Mechanisms of Metabolism[1][2][3][4]

The metabolic stability of the difluoromethoxy group is governed by the strength of the C-H bond and the electronics of the ether oxygen.

CYP450-Mediated Oxidation Pathway

Metabolism proceeds via Hydrogen Atom Transfer (HAT). The CYP450 high-valent iron-oxo species (


) abstracts the hydrogen from the 

carbon.
  • Step 1: Abstraction of H to form a radical intermediate.

  • Step 2: Oxygen rebound to form the hemiacetal (

    
    ).
    
  • Step 3: Spontaneous decomposition to the phenol and difluorophosgene (which hydrolyzes to

    
     and HF).
    

Why is it stable? The C-H bond dissociation energy (BDE) in


 is significantly higher than in 

due to the electron-withdrawing fluorines. Furthermore, the reduced electron density on the oxygen atom lowers the propensity for initial single-electron transfer (SET) mechanisms.
Visualization of Metabolic Pathway

MetabolicPathway Parent 2-(Difluoromethoxy) Aryl Bromide Radical C-centered Radical Intermediate Parent->Radical H-Atom Abstraction (Slow Step) CYP CYP450 (FeO)3+ CYP->Radical Hemiacetal Unstable Hemiacetal Radical->Hemiacetal OH Rebound Phenol Phenol Metabolite Hemiacetal->Phenol Decomposition Byproducts CO2 + 2HF Hemiacetal->Byproducts

Figure 1: Oxidative dealkylation mechanism of the difluoromethoxy group. The initial H-abstraction is the rate-limiting step, significantly slowed by fluorine substitution.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a 2-(difluoromethoxy) aryl bromide scaffold, a standard microsomal stability assay is required. This protocol ensures data is comparable across lead series.

Materials
  • Test Compound: 2-(difluoromethoxy) aryl bromide (10 mM DMSO stock).

  • Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

    • Stability Control: 2-(Trifluoromethoxy) aryl bromide (negative control).

Step-by-Step Methodology
  • Preparation:

    • Dilute test compound to 1

      
       in phosphate buffer (100 mM, pH 7.4).
      
    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final conc) to initiate the reaction.

    • Note: Include a "minus NADPH" control to detect non-CYP degradation (hydrolysis).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion

      
       or 
      
      
      
      .
  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate slope (

      
      ).
      
    • Intrinsic Clearance (

      
      ): 
      
      
      
      
Data Interpretation Workflow

Workflow Start Microsomal Stability Data (t1/2) Check Is t1/2 > 60 min? Start->Check Stable High Stability (Suitable for Lead) Check->Stable Yes Unstable Low Stability (Check Metabolites) Check->Unstable No MetID Perform MetID (LC-MS/MS) Unstable->MetID PathA De-alkylation observed? (Loss of CF2H) MetID->PathA PathB Debromination/Other? PathA->PathB No Action1 Switch to -OCF3 or add ortho-sterics PathA->Action1 Yes Action2 Scaffold Modification (Not OCF2H fault) PathB->Action2

Figure 2: Decision tree for interpreting metabolic stability data of difluoromethoxy analogs.

Synthetic Utility & Handling

While the focus is metabolic stability, the chemical stability of the 2-(difluoromethoxy) aryl bromide is relevant for its use as an intermediate.

  • Chemical Stability: The

    
     group is stable to basic conditions typically used in Suzuki-Miyaura couplings (e.g., 
    
    
    
    ,
    
    
    ). It is generally stable to weak acids but can hydrolyze under strong, forcing acidic conditions.
  • Coupling Strategy: The bromine serves as the electrophile. The stability of the ether linkage allows for late-stage diversification.

    • Recommendation: Use Pd-catalyzed cross-coupling to attach the aryl ring to the core scaffold before attempting any modifications that might expose the molecule to extremely harsh acids.

References

  • Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1][2] Journal of Medicinal Chemistry. Link (Representative citation for physicochemical properties).

  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Comparison of difluoromethoxy vs trifluoromethoxy benzene derivatives

The Fluorine Switch: A Comparative Technical Guide to Difluoromethoxy ( ) vs. Trifluoromethoxy ( ) Benzene Derivatives

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated ether groups is a high-impact tactic for modulating lipophilicity, metabolic stability, and bioavailability.[1][2][3][4][5] While often grouped together, the difluoromethoxy (


)trifluoromethoxy (

)
6

This guide provides a rigorous technical comparison, moving beyond surface-level similarities to explore the "Lipophilic Hydrogen Bond Donor" character of the

"Metabolic Shield"

Part 1: Physicochemical Architecture

The choice between


Comparative Data Profile
PropertyDifluoromethoxy (

)
Trifluoromethoxy (

)
Implication
Hammett Constant (

)
+0.18+0.35

is a stronger electron-withdrawing group (EWG).
Hammett Constant (

)
+0.20+0.38Both deactivate the benzene ring, but

more significantly.
Lipophilicity (

value)
+0.65+1.04

is vastly more lipophilic;

is a "balanced" lipophile.
H-Bond Donor Acidity (

)
~0.100.00CRITICAL:

can donate a weak H-bond;

cannot.
Metabolic Stability High (but C-H is a potential soft spot)Extreme (Inert)

blocks metabolism completely at that position.
Conformation Flexible (often planar or twisted)Orthogonal (

to ring)

adopts a specific twist to maximize hyperconjugation (

).
The "Lipophilic Hydrogen Bond Donor" ( )

Unlike the inert


weak hydrogen bond donor
  • Mechanism: The

    
     moiety pulls electron density, exposing the proton.
    
  • Utility: This allows

    
     to act as a bioisostere for hydroxyl (
    
    
    ) or thiol (
    
    
    ) groups, maintaining binding interactions while simultaneously increasing lipophilicity and membrane permeability.
The "Orthogonal Shield" ( )

The

  • Conformation: Due to the anomeric effect (hyperconjugation between oxygen lone pairs and the C-F antibonding orbital) and steric repulsion with ortho-protons, the

    
     group twists out of the plane of the benzene ring.
    
  • Utility: This orthogonal geometry can disrupt planar stacking in protein binding pockets or induce specific conformational locks in the drug molecule.

Decision Logic Visualization

GStartDesign GoalNeedHRequire H-Bond Donor?Start->NeedHYesHSelect -OCHF2(Lipophilic H-Donor)NeedH->YesHYes (Bioisostere for -OH/-SH)NoHRequire Max Lipophilicityor Metabolic Block?NeedH->NoHNoSelectOCF3Select -OCF3(Metabolic Shield)NoH->SelectOCF3Max Stability/LipophilicitySelectOCHF2_2Select -OCHF2(Balanced Profile)NoH->SelectOCHF2_2Moderate Lipophilicity

Caption: Decision matrix for selecting between difluoromethoxy and trifluoromethoxy substituents based on medicinal chemistry requirements.

Part 2: Synthetic Methodologies

Synthesizing these derivatives requires distinct strategies.


Protocol A: Synthesis of Difluoromethoxy Benzene (Carbene Insertion)

Target: Conversion of a phenol to an aryl difluoromethyl ether. Mechanism: Base-mediated generation of difluorocarbene (

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.0 - 3.0 equiv)
    
  • Base: Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF/Water (10:1)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol (1.0 equiv) and

    
     (2.0 equiv) in DMF (
    
    
    concentration). Add water (10% v/v relative to DMF) to facilitate the solubility of the base.
  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen (prevents side oxidation).

  • Addition: Add sodium chlorodifluoroacetate (1.5 equiv).

  • Reaction: Heat the mixture to 100°C . The reagent creates difluorocarbene in situ.

    • Note: The reaction releases

      
      . Ensure proper venting.
      
  • Monitoring: Monitor by TLC/LC-MS. If starting material remains after 2 hours, add a second portion of sodium chlorodifluoroacetate (1.0 equiv) and continue heating.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (

    
    ). Wash combined organics with brine (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Trifluoromethoxy Benzene (Radical Transfer)

Target: Direct trifluoromethoxylation of phenols or arenes. Method: Togni Reagent II (Hypervalent Iodine) mediated radical trifluoromethoxylation.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

  • Catalyst:

    
     (0.2 equiv) or Photoredox catalyst (if using light activation)
    
  • Solvent: Chloroform (

    
    ) or Ethyl Acetate
    

Step-by-Step Protocol (Phenol Activation):

  • Setup: Charge a flame-dried reaction vial with the phenol (1.0 equiv), Togni Reagent II (1.2 equiv), and

    
     (20 mol%).
    
  • Solvent: Add anhydrous

    
     (
    
    
    ).
  • Reaction: Stir at room temperature for 4–12 hours.

    • Mechanism:[4][5][7][8] This forms an O-trifluoromethylated intermediate or proceeds via a radical recombination depending on the exact conditions. For ortho-selective synthesis, a subsequent rearrangement step in nitromethane at 100°C is often required.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: The hypervalent iodine byproduct (2-iodobenzoic acid derivative) is polar and easily separated via silica gel chromatography.

Synthetic Pathway Visualization

Synthesiscluster_0Difluoromethoxylationcluster_1TrifluoromethoxylationPhenolPhenol Substrate(Ar-OH)CarbeneDifluorocarbene Source(ClCF2CO2Na)Phenol->CarbeneTogniTogni Reagent II(CF3 Radical Source)Phenol->TogniHeatHeat (100°C)DMF/H2OCarbene->HeatProduct1Ar-OCHF2Heat->Product1CondCs2CO3, CHCl3(Radical/Rearrangement)Togni->CondProduct2Ar-OCF3Cond->Product2

Caption: Synthetic divergence for accessing difluoromethoxy vs. trifluoromethoxy arenes from a common phenol precursor.

Part 3: Medicinal Chemistry Implications[1][2][4][9][10]

Bioisosterism and Case Studies

Case Study 1: Pantoprazole (


)
  • Role: The difluoromethoxy group on the benzimidazole ring of Pantoprazole is crucial.[4]

  • Function: It provides lipophilicity for parietal cell penetration but, critically, the electron-donating resonance (balanced by the inductive withdrawal) fine-tunes the

    
     of the pyridine nitrogen, ensuring the drug is activated only in the highly acidic environment of the proton pump. The H-bond donor capability also interacts with the hydration shell.
    

Case Study 2: Riluzole (


)
  • Role: Riluzole is used for ALS treatment. It features a trifluoromethoxy group on the aniline ring.

  • Function: The

    
     group serves as a metabolic shield. A simple methoxy (
    
    
    ) group at this position would be rapidly O-demethylated by CYP450 enzymes. The
    
    
    renders this position metabolically inert while significantly boosting lipophilicity to cross the Blood-Brain Barrier (BBB).
Metabolic Fate Visualization

Metabolismcluster_OCH3Methoxy (-OCH3)cluster_OCHF2Difluoromethoxy (-OCHF2)cluster_OCF3Trifluoromethoxy (-OCF3)DrugDrug MoleculeOCH3Ar-OCH3CYPCYP450(Oxidation)OCH3->CYPUnstableHemiacetalIntermediateCYP->UnstableClearanceRapid Clearance(Phenol + HCHO)Unstable->ClearanceOCHF2Ar-OCHF2CYP2CYP450(Slow H-Abstraction)OCHF2->CYP2SlowStable1Enhanced Stability(C-F Bond Strength)CYP2->Stable1OCF3Ar-OCF3CYP3CYP450(Blocked)OCF3->CYP3No ReactionStable2Metabolically Inert(Max Half-life)CYP3->Stable2

Caption: Comparative metabolic stability. -OCHF2 offers improved stability over -OCH3, while -OCF3 provides a complete metabolic block.

References

  • Physicochemical Properties of Fluorin

    • Hansch, C., & Leo, A.[5][9] (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley.

    • Source:

  • The Hydrogen Bond Acidity of the Difluoromethyl Group

    • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry.
    • Source: (Context validated via search results on H-bond acidity).

  • Synthesis of Trifluoromethoxy Benzenes via Togni Reagent

    • Liu, J. B., et al.[10] (2015).[11] "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments.

    • Source:

  • Difluoromethoxy Group in Drug Design (Pantoprazole)

    • BenchChem Technical Guide. (2025).[5][8][12] "An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine."

    • Source:

  • Metabolic Stability of Fluorine Groups

    • Meanwell, N. A. (2018).[6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Source:

  • Recent Advances in Trifluoromethoxyl

    • Togni, A. (2012).[13] "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation." Chemical Reviews.

    • Source:

In-Depth Technical Guide: Solubility Profile & Process Handling of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

[1]

Executive Summary

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a highly specialized halogenated aromatic ether, primarily utilized as an intermediate in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern—combining a lipophilic difluoromethoxy ether (

1

This guide provides a comprehensive analysis of its solvation thermodynamics, practical solvent selection strategies for process scale-up, and rigorous protocols for experimental validation.[1]

Physicochemical Characterization & Solubility Theory

To predict solubility behavior accurately, we must first analyze the molecular interactions governing the solute-solvent matrix.[1]

Structural Analysis[1]
  • Core Scaffold: The benzene ring is electron-deficient due to the inductive effects (

    
    ) of two chlorine atoms and one bromine atom.[1]
    
  • Functional Group: The difluoromethoxy group (

    
    ) acts as a lipophilic hydrogen bond acceptor.[1] Unlike a standard methoxy group, the fluorine atoms reduce the basicity of the ether oxygen, diminishing its interaction with protic solvents.
    
  • Symmetry: The 1,3,5-substitution pattern generally enhances crystal lattice energy, suggesting the compound is likely a crystalline solid at room temperature with a melting point potentially ranging between 40°C and 80°C (analogous to 1-bromo-3,5-dichlorobenzene, MP: 73–75°C).[1]

Predicted Solubility Parameters

Based on Group Contribution Methods and comparison with structural analogs (e.g., 1-bromo-3,5-dichlorobenzene), the estimated physicochemical properties are:

PropertyEstimated ValueImpact on Solubility
LogP (Octanol/Water) ~4.5 – 5.2Extremely low water solubility; high affinity for non-polar organic solvents.[1]
Dipole Moment ModerateSoluble in polar aprotic solvents (THF, DCM) due to dipole-dipole interactions.[1]
H-Bond Donor Count 0Limited solubility in protic solvents unless heated.[1]
H-Bond Acceptor Count 2 (Weak)Weak interaction with alcohols; potential for "oiling out" in aqueous mixtures.[1]

Solubility Profile in Organic Solvents[1][2]

The following classification guides solvent selection for reaction monitoring, extraction, and crystallization.

Solubility Ranking Table
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, ChlorobenzeneExcellent (>200 mg/mL)Primary extraction solvent; reaction medium for bromination.[1]
Polar Aprotic THF, Ethyl Acetate, Acetone, DMF, DMSOGood to Excellent (>100 mg/mL)Reaction solvents (e.g., nucleophilic substitution); chromatography mobile phases.
Aromatic Hydrocarbons Toluene, XyleneGood (>50 mg/mL)High-temperature reaction solvent; azeotropic drying.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate (Temperature Dependent)Anti-solvent for crystallization; purification wash.
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Crystallization solvent (cooling); solubility increases significantly with heat.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Aqueous washes to remove inorganic salts.
Thermodynamic Behavior
  • In Aliphatics (Hexane/Heptane): The compound exhibits a steep solubility curve. It may be soluble at reflux but crystallizes rapidly upon cooling, making this class ideal for recrystallization .

  • In Alcohols: The presence of the

    
     group disrupts the hydrogen bonding network of the solvent less than a pure alkyl chain would, but solubility remains limited at ambient temperatures.
    

Experimental Protocols for Solubility Determination

Reliable solubility data is critical for yield optimization.[1] Do not rely solely on visual estimation.

Protocol A: Gravimetric Saturation Method (Shake-Flask)

Best for determining solubility limits in potential reaction solvents.[1]

  • Preparation: Add excess solid 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures) into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream.

  • Quantification: Weigh the residue.

    
    
    
Protocol B: Dynamic Visual Method (Polythermal)

Best for defining the Metastable Zone Width (MSZW) for crystallization.

  • Setup: Prepare a mixture of known concentration (e.g., 100 mg/mL in Ethanol).

  • Heating: Heat at 1°C/min until the solution becomes clear (

    
    ).
    
  • Cooling: Cool at 1°C/min until turbidity/crystals appear (

    
    ).
    
  • Data Plotting: Repeat for various concentrations to map the solubility curve.

Process Engineering & Workflow Visualization[1]

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the process stage (Synthesis vs. Purification).

SolventSelectionStartProcess Step SelectionReactionSynthesis / ReactionStart->ReactionPurificationPurification / IsolationStart->PurificationTempReqTemperature Requirement?Reaction->TempReqMethodMethod?Purification->MethodHighTemp> 80°CTempReq->HighTempLowTemp< 40°CTempReq->LowTempTolueneSelect: Toluene / Xylene(High Sol + High BP)HighTemp->TolueneDCM_THFSelect: DCM or THF(High Sol + Low BP)LowTemp->DCM_THFExtractLiquid-Liquid ExtractionMethod->ExtractCrystalCrystallizationMethod->CrystalDCM_EtOAcSelect: DCM / Ethyl Acetate(Immiscible with Water)Extract->DCM_EtOAcSolventSystemScreen: Alcohol / Alkane(e.g., EtOH / Heptane)Crystal->SolventSystem

Caption: Decision logic for solvent selection prioritizing solubility parameters and process conditions.

Safety & Handling (HSE)

Working with halogenated aromatic ethers requires strict adherence to safety protocols.[1]

  • Skin Absorption: The lipophilic nature (High LogP) facilitates dermal absorption. Nitrile gloves are mandatory; double-gloving is recommended when handling solutions in DCM.[1]

  • Inhalation: Halogenated intermediates can be respiratory irritants.[1] All solid handling must occur within a fume hood or powder containment enclosure.[1]

  • Waste Disposal: Segregate as Halogenated Organic Waste .[1] Do not mix with general organic waste streams, as this complicates incineration processes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29766, Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link][1]

  • U.S. EPA. Investigation of Selected Potential Environmental Contaminants: Halogenated Benzenes. Retrieved from [Link]

A Technical Guide to Novel Halogenated Phenol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Halogenation in Modern Drug Design

In the landscape of contemporary drug discovery, the deliberate incorporation of halogen atoms into bioactive molecules is a cornerstone of medicinal chemistry. Far from being mere steric bulk, halogens (fluorine, chlorine, bromine, and iodine) are powerful tools for fine-tuning the molecular properties of drug candidates. Approximately 25% of all approved drugs and 40% of lead molecules feature halogen atoms, a testament to their profound impact on therapeutic efficacy.[1] An analysis of FDA-approved drugs from 2018 to 2024 reveals that 108 out of 352 small molecule drugs contained halogens.[1] This prevalence underscores a fundamental principle: strategic halogenation can dramatically enhance potency, modulate pharmacokinetics, and improve overall drug-like properties.[2][3][4]

The utility of halogens stems from their unique ability to influence a molecule's electronic and physical characteristics. Key effects include:

  • Modulation of Physicochemical Properties: Halogens, particularly fluorine and chlorine, can increase lipophilicity, which often enhances membrane permeability and oral absorption.[1] Their strong electronegativity can also alter the pKa of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and target affinity.[1]

  • Enhancement of Target Binding: The introduction of a halogen can facilitate stronger and more specific interactions within a protein's binding pocket. This is achieved through favorable hydrophobic interactions and, notably, through the formation of halogen bonds.[1][3][5] A halogen bond is a highly directional, non-covalent interaction between a positively charged region on the halogen atom (the σ-hole) and an electron-rich atom like oxygen or nitrogen on the target protein.[2][6] This interaction can significantly increase binding affinity and selectivity.[6]

  • Improvement of Metabolic Stability: Placing a halogen atom at a metabolically vulnerable position (a "metabolic soft spot") can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[1][2]

This guide provides an in-depth exploration of novel halogenated phenol derivatives, a chemical class of significant interest. We will dissect the synthetic strategies for their creation, explore their diverse biological activities with a focus on mechanistic insights, and discuss the critical role of halogenation in optimizing their journey from a laboratory curiosity to a potential therapeutic agent.

Part 1: The Chemistry of Halogenated Phenols

Section 1.1: Strategic Halogenation - Synthetic Methodologies

The precise placement of a halogen atom on a phenol ring is critical for its ultimate biological function. The choice of synthetic method depends on the desired halogen, the required regioselectivity (ortho, meta, or para), and the tolerance of other functional groups on the molecule.

1.1.1 Electrophilic Halogenation

This is the most common approach for introducing chlorine, bromine, and iodine onto electron-rich aromatic rings like phenols. The hydroxyl group is a strong activating, ortho-para directing group.

  • Direct Halogenation: Treatment of a phenol with elemental bromine (Br₂) or chlorine (Cl₂) can lead to polyhalogenation due to the high reactivity of the phenol ring. To achieve mono-substitution, milder conditions and specific reagents are employed.

  • Catalytic Ortho-Selective Halogenation: Modern methods have been developed to overcome the challenge of regioselectivity. For instance, ammonium salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) can achieve high ortho-selectivity.[7]

1.1.2 Enzymatic Halogenation

Nature has evolved elegant solutions for selective halogenation. Halogenase enzymes perform these reactions under benign conditions with high precision, overcoming many challenges of synthetic chemistry.[4][8]

  • Haloperoxidases: These enzymes utilize hydrogen peroxide and a halide ion (Cl⁻, Br⁻, or I⁻) to generate a reactive halogenating species.[9][10] They have been successfully used for the halogenation of phenolic compounds like thymol.[10]

  • Engineered Biocatalysts: Advances in protein engineering are producing halogenases with improved stability, broader substrate scope, and tailored selectivity, making them increasingly viable tools for industrial and pharmaceutical synthesis.[4][8]

Protocol 1: Ortho-Selective Monobromination of a Substituted Phenol

This protocol provides a general methodology for the selective bromination of a phenol at the position ortho to the hydroxyl group, a common objective in medicinal chemistry.

Objective: To synthesize 2-bromo-4-methylphenol from p-cresol.

Materials:

  • p-cresol (4-methylphenol)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve p-cresol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to cool to 0°C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled phenol solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-methylphenol.

Self-Validation: The purity and identity of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the regioselectivity and confirm the molecular weight.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Extraction cluster_purification 4. Isolation & Analysis A Dissolve p-cresol in Acetonitrile B Cool to 0°C in Ice Bath A->B C Add NBS Solution (Dropwise at 0°C) B->C D Stir and Monitor by TLC C->D E Quench with Na₂S₂O₃ D->E F Extract with DCM E->F G Wash with NaHCO₃, Water, Brine F->G H Dry (MgSO₄) & Concentrate G->H I Purify via Column Chromatography H->I J Characterize: NMR, MS I->J

Part 2: Biological Evaluation and Mechanistic Insights

Halogenated phenols are found in a wide array of naturally occurring and synthetic compounds with potent biological activities.[9][11] Their mechanisms of action are diverse, ranging from enzyme inhibition to disruption of microbial biofilms.

Section 2.1: Case Study - Halogenated Phenols as Antimicrobial Agents

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat due to its antibiotic resistance and ability to form biofilms.[12] Halogenated phenols have emerged as promising agents to combat this pathogen.

A recent study investigated 126 halogenated compounds, identifying several potent halogenated phenols against S. aureus biofilms.[12] Among these, 2,4,6-triiodophenol (2,4,6-TIP) was exceptionally effective, inhibiting biofilm formation at a minimum inhibitory concentration (MIC) of 5 μg/mL.[12]

Mechanism of Action: The efficacy of 2,4,6-TIP extends beyond simple growth inhibition. It was shown to control key virulence factors in S. aureus, including metabolic activity and the production of toxins like hemolysin.[12] Transcriptomic analysis revealed that 2,4,6-TIP significantly represses the expression of the RNAIII gene.[12] This is a critical insight, as RNAIII is a key regulator in the staphylococcal quorum-sensing system, which controls the expression of numerous virulence and biofilm-associated genes. By downregulating this master regulator, 2,4,6-TIP effectively disarms the bacteria.

G TIP 2,4,6-Triiodophenol (2,4,6-TIP) RNAIII RNAIII Gene Expression TIP->RNAIII  Represses Virulence Virulence Factors (e.g., Hemolysin) RNAIII->Virulence Activates   Biofilm Biofilm Formation RNAIII->Biofilm Activates  

Section 2.2: Case Study - Halogenated Flavones as Enzyme Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for degrading neurotransmitters like dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Flavones, a class of phenolic compounds, can be halogenated to create potent and selective MAO-B inhibitors.

In a study designing selective MAO-B inhibitors, a series of halogenated flavones were synthesized and tested.[13] The results demonstrated that the type and position of the halogen atom dramatically influenced both potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

  • Potency: Fluorinated flavones generally showed high potency. For example, compound 9f (a fluorinated flavone) exhibited a potent IC₅₀ value of 16 nM against MAO-B.[13]

  • Selectivity: Interestingly, while fluorinated compounds were often more potent, the corresponding chlorinated analogues displayed better selectivity for MAO-B over the related MAO-A enzyme.[13] Replacing the fluorine in compound 9f with chlorine resulted in a 15-fold loss of potency but likely a gain in selectivity.[13]

  • Positional Effects: The placement of halogens on the A ring of the flavone scaffold was critical. Halogens at position 5 consistently produced compounds with IC₅₀ values for MAO-B under 100 nM.[13]

This work exemplifies how strategic halogenation can be used to dissect and optimize a molecule's interaction with its biological target, balancing the need for high potency with the equally important requirement for target selectivity to minimize off-target effects.

Part 3: Lead Optimization and Preclinical Considerations

Section 3.1: The Role of Halogens in ADME Properties

The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Halogenation is a powerful strategy for optimizing these pharmacokinetic parameters.[1][2][14]

  • Absorption & Permeability: Introducing halogens, especially fluorine and chlorine, generally increases a molecule's lipophilicity.[1] This can improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[1][2]

  • Metabolism: Halogens can significantly enhance metabolic stability. The carbon-fluorine bond, in particular, is exceptionally strong and resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family. Placing a fluorine atom at a site prone to oxidative metabolism can block this pathway, prolonging the drug's circulation time.[1] For example, analysis of recently approved drugs shows that CYP3A4 is a major metabolic enzyme for many halogenated compounds.[15]

  • Distribution: Halogen bonding is not limited to drug-target interactions. It can also occur between a halogenated drug and plasma transport proteins, which can influence the drug's distribution throughout the body and its half-life.[1][6]

Table 1: Impact of Halogen Substitution on Drug Properties

PropertyEffect of FluorineEffect of ChlorineEffect of Bromine/IodineRationale & Causality
Potency Often increasesCan increaseCan significantly increaseCan enhance binding via hydrophobic interactions and halogen bonds (stronger for Br, I).[1][6]
Lipophilicity Context-dependent increaseIncreasesSignificantly increasesHalogens are more lipophilic than hydrogen, enhancing membrane permeability.[1]
Metabolic Stability Significantly increasesIncreasesVariableThe C-F bond is very strong and resistant to CYP-mediated oxidation. C-Cl is also stable.[1]
pKa of Phenol Decreases (more acidic)DecreasesDecreasesHalogens are electron-withdrawing, which stabilizes the phenoxide anion, lowering the pKa.[1]
Halogen Bonding Weak/NoneModerateStrongThe ability to form a σ-hole and act as a halogen bond donor increases with the size of the halogen (I > Br > Cl >> F).[2][6]
Section 3.2: Assessing Toxicological Profiles

While halogenation offers many advantages, it is crucial to assess the potential toxicological liabilities. Some historical concerns with halogenated compounds, particularly polyhalogenated aromatics, include persistence in the environment and the potential for forming toxic metabolites.[16][17]

However, modern medicinal chemistry employs strategic, minimal halogenation. The focus is on incorporating one or two halogen atoms at specific positions to achieve a desired effect, rather than heavy, indiscriminate halogenation. Recent studies have shown that strategic halogenation can even reduce toxicity compared to the parent phenol. For instance, 2,4,6-triiodophenol was found to have a reduced toxicity profile compared to phenol in several model systems.[12] Rigorous toxicological screening is a non-negotiable component of the drug development process for any candidate compound, halogenated or not.

Conclusion and Future Outlook

The strategic use of halogenation on phenolic scaffolds represents a mature yet continually evolving field within drug discovery. The ability of halogens to modulate a vast spectrum of physicochemical and pharmacological properties—from target affinity and metabolic stability to membrane permeability—makes them an indispensable tool for the medicinal chemist. The growing understanding of the halogen bond is opening new avenues for rational, structure-based drug design, allowing for the precise tuning of ligand-receptor interactions.[3][5]

Future advancements will likely be driven by the synergy between novel synthetic methods, such as chemo- and bio-catalysis for even greater regiocontrol, and sophisticated computational models that can accurately predict the multifaceted effects of halogenation.[4][8] As our ability to synthesize and test novel halogenated phenol derivatives with greater precision expands, this privileged structural class will undoubtedly continue to yield new and improved therapeutics for a wide range of human diseases.

References

  • Key contemporary considerations for halogens in drug discovery. (2026). Taylor & Francis Online.
  • Small change for a big improvement – halogen bonds and drug discovery. (2013). Heidelberg Institute for Theoretical Studies.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013).
  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025).
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • Halogenase engineering and its utility in medicinal chemistry. (2018).
  • Natural Halogenated Complex Phenols.
  • Halogenase Engineering and Its Utility in Medicinal Chemistry. (2018).
  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. (2018).
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2025).
  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. (2024).
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024).
  • Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. (2026).
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • Treatment of wastewater containing toxic halogenated phenolic compounds by immobilized horseradish peroxidase on a novel support. (2024). RMIT University.
  • Pharmacokinetics and ADME. Safer Medicines Trust.
  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (2019). MDPI.

Sources

Methodological & Application

Application Note: Synthesis of Biaryl Ethers via Regioselective C–O Cross-Coupling of 2-Bromo-4,6-dichloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental design, and scalable protocols for late-stage functionalization.

Scientific Rationale & Mechanistic Insights

The incorporation of the difluoromethoxy (–OCF₂H) moiety is a privileged strategy in modern medicinal chemistry. Acting as a lipophilic bioisostere for methoxy or hydroxyl groups, the –OCF₂H group significantly enhances a drug candidate's metabolic stability and membrane permeability[1].

The building block 2-bromo-4,6-dichloro-1-(difluoromethoxy)benzene is a highly functionalized, electron-deficient aryl halide that presents a unique synthetic opportunity for constructing complex Ar–O–Ar' linkages. However, the presence of three halogen atoms (one bromine, two chlorines) demands strict chemoselectivity and regioselectivity during cross-coupling.

Causality in Catalyst and Ligand Selection

Synthesizing diaryl ethers from this building block requires overcoming two major thermodynamic and kinetic hurdles:

  • Regioselectivity (C–Br vs. C–Cl Activation): The bond dissociation energy of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). By utilizing Palladium-catalyzed Buchwald-Hartwig conditions[2], the oxidative addition of Pd(0) occurs almost exclusively at the C–Br bond. The electron-withdrawing –Cl and –OCF₂H groups lower the LUMO of the arene, making this step exceptionally fast.

  • Overcoming the Reductive Elimination Barrier: In C–O cross-coupling, reductive elimination is typically the rate-limiting step due to the high electronegativity and tight binding of the phenoxide intermediate. To force the elimination, bulky, electron-rich biarylphosphine ligands such as RockPhos or tBuBrettPhos are strictly required[3]. The extreme steric bulk of these ligands forces the aryl and phenoxide groups into close proximity, accelerating C–O bond formation before competitive C–Cl activation or β-hydride elimination can occur.

  • Base Selection: A weak inorganic base like K₃PO₄ is preferred over strong bases (e.g., NaOtBu) to prevent the base-mediated cleavage of the –OCF₂H group and to suppress undesired nucleophilic aromatic substitution (S_NAr) at the C–Cl positions[4].

Catalytic Pathway Visualization

The following diagram illustrates the self-contained catalytic cycle, emphasizing the regioselective oxidative addition and the critical ligand-exchange phase.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)L Pd0->OxAdd + 2-Br-4,6-Cl2-C6H2(OCF2H) LigEx Ligand Exchange Ar-Pd(II)(OAr')L OxAdd->LigEx + Ar'-OH, K3PO4 - KBr, KH2PO4 RedEl Reductive Elimination Biaryl Ether Product LigEx->RedEl RedEl->Pd0 Product Release

Pd-catalyzed Buchwald-Hartwig etherification cycle highlighting regioselective C-Br activation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow the chemist to verify the mechanistic integrity of the reaction at critical junctures.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Etherification

Optimized for broad functional group tolerance and electron-rich/neutral phenols.

Reagents:

  • Electrophile: 2-bromo-4,6-dichloro-1-(difluoromethoxy)benzene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenol derivative (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2.0 mol% Pd)

  • Ligand: RockPhos (4.5 mol%)

  • Base: K₃PO₄ (anhydrous, finely milled, 2.0 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • System Purging (Crucial for Pd(0) stability): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RockPhos, and K₃PO₄. Evacuate and backfill the tube with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes the electron-rich RockPhos ligand, which will immediately arrest the catalytic cycle prior to oxidative addition.

  • Reagent Addition: Dissolve the phenol and 2-bromo-4,6-dichloro-1-(difluoromethoxy)benzene in anhydrous toluene. Add this solution to the Schlenk tube via a gastight syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours. Causality: High stirring rates are required to overcome the mass transfer limitations of the heterogeneous K₃PO₄ base.

  • In-Process Control (IPC) via LC-MS: At t = 4 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze.

    • Validation Check: You should observe the disappearance of the starting halide (m/z ~304). If the halide is consumed but the product mass is absent, check for the presence of the reductive dehalogenation byproduct (m/z ~226). This indicates wet solvent (water acting as a hydride source).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and phosphate salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Catalyzed Ullmann-Type Etherification

A cost-effective alternative utilizing earth-abundant metals, best suited for sterically unhindered phenols.

Step-by-Step Methodology:

  • Preparation: To a dry reaction vial, add CuI (10 mol%), Picolinic acid (20 mol%), K₃PO₄ (2.0 equiv), the phenol (1.2 equiv), and 2-bromo-4,6-dichloro-1-(difluoromethoxy)benzene (1.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (0.2 M concentration). Purge with Argon for 5 minutes.

  • Reaction: Heat the sealed vial to 110 °C for 18 hours.

  • IPC via TLC: Check against the starting aryl bromide. Validation Check: The highly polar DMSO solvent accelerates the Cu-mediated cycle but can lead to S_NAr side-products at the C-Cl positions if heated beyond 120 °C. Maintain strict temperature control.

  • Workup: Quench with aqueous NH₄Cl to complex the copper, extract with MTBE (3 x 10 mL), wash the organic layer with brine, dry over Na₂SO₄, and purify.

Quantitative Data Presentation

The following table summarizes the expected reaction metrics and causality-driven parameter choices for synthesizing biaryl ethers from 2-bromo-4,6-dichloro-1-(difluoromethoxy)benzene.

ParameterProtocol A (Buchwald-Hartwig)Protocol B (Ullmann-Type)Mechanistic Causality / Notes
Metal Precatalyst Pd₂(dba)₃ (2 mol%)CuI (10 mol%)Pd offers lower loading and milder conditions; Cu is earth-abundant but requires higher loading.
Ligand RockPhos (4.5 mol%)Picolinic Acid (20 mol%)RockPhos forces C–O reductive elimination[3]; Picolinic acid stabilizes the Cu(I)/Cu(III) intermediate.
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)Weak base prevents –OCF₂H degradation and S_NAr at the C4/C6 chlorine positions[4].
Solvent TolueneDMSONon-polar Toluene favors Pd reductive elimination; polar DMSO solubilizes the Cu-complex.
Temperature 80 °C110 °CLower temp in Pd-catalysis prevents C–Cl bond activation.
Regioselectivity >99% (C2 position)>95% (C2 position)Oxidative addition is strictly favored at the C–Br bond over C–Cl due to lower bond dissociation energy.
Expected Yield 75 – 92%50 – 70%Pd-catalysis handles sterically hindered phenols much more efficiently than Cu-catalysis.

References

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters - ACS Publications. Available at:[Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Available at:[Link]

Sources

Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling (SMC) is a highly versatile method for carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science due to its functional group tolerance and the low toxicity of boron reagents[1]. However, the synthesis of sterically demanding molecules—specifically tri- and tetra-ortho-substituted biaryls—from sterically hindered aryl bromides presents a profound kinetic challenge.

In a standard SMC catalytic cycle, steric bulk actively impedes two critical steps:

  • Transmetalation: The steric clash between the ortho-substituents of the palladium-bound aryl group and the incoming bulky organoboronic acid severely retards the transfer of the aryl group from boron to palladium.

  • Reductive Elimination: The transition state requires the two bulky aryl groups to adopt a coplanar-like geometry around the Pd(II) center. Without specialized ligands, the activation energy (

    
    ) for this step is prohibitively high, leading to catalyst stalling and side reactions[2].
    

To overcome these kinetic bottlenecks, modern methodologies rely on bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands)[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast with e- rich L) Pd0->OxAdd Ar-Br PdII_Br Ar-Pd(II)(L)-Br Sterically Crowded OxAdd->PdII_Br TransMet Transmetalation (Bottleneck 1) PdII_Br->TransMet Ar'B(OH)2, Base PdII_Ar Ar-Pd(II)(L)-Ar' Pre-Elimination Complex TransMet->PdII_Ar RedElim Reductive Elimination (Bottleneck 2) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Sterically Hindered Biaryl Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Ligand Selection & Catalyst Design

The development of dialkylbiarylphosphine ligands, such as SPhos and XPhos , revolutionized the coupling of hindered substrates[3].

  • Electronic Effect: The electron-rich dicyclohexylphosphine moiety increases the electron density at the palladium center, accelerating the oxidative addition of the aryl bromide.

  • Steric Effect: The bulky biaryl backbone of the ligand forces the palladium center into a low-coordinate state (L-Pd(0)), which is highly reactive. During reductive elimination, the sheer size of the ligand crowds the Pd(II) coordination sphere, physically "pushing" the two aryl groups together and drastically lowering the activation energy barrier[2].

For ultra-hindered substrates, utilizing G3 or G4 Buchwald precatalysts is highly recommended. These precatalysts ensure the rapid, quantitative generation of the active mono-ligated Pd(0) species under mild conditions, preventing the formation of inactive palladium black[4].

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the performance of various catalyst systems when applied to sterically hindered aryl bromides.

Catalyst SystemSubstrate HindranceTemp (°C)Time (h)Yield (%)Ref
Pd(PPh₃)₄Di-ortho10024< 20[5]
Pd(OAc)₂ / SPhosTri-ortho1001285–95
XPhos Pd G3Tetra-ortho40–802–4> 90
Pd(OAc)₂ / HFTPhosTetra-ortho80498[2]

Experimental Protocol: Synthesis of Tetra-ortho-substituted Biaryls

This protocol utilizes the XPhos Pd G3 precatalyst to ensure a self-validating, highly reproducible system for coupling di-ortho-substituted aryl bromides with di-ortho-substituted boronic acids.

Reagents
  • Aryl Bromide: 1.0 equiv (e.g., 2-bromo-1,3-dimethylbenzene)

  • Arylboronic Acid: 1.5–2.0 equiv. (Causality: Excess is required because sterically hindered boronic acids are highly susceptible to competitive base-catalyzed protodeboronation).

  • Catalyst: XPhos Pd G3 (2.0 mol%)[4]

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide, arylboronic acid, XPhos Pd G3 precatalyst, and anhydrous K₃PO₄.

    • Causality: While G3 precatalysts are air-stable on the bench, the active Pd(0) species generated in situ is highly sensitive to oxidation. An inert atmosphere is non-negotiable for low catalyst loadings.

  • Degassing & Solvent Addition: Evacuate the flask and backfill with argon (repeat 3x). Add the rigorously degassed 1,4-Dioxane/H₂O mixture (0.2 M relative to the aryl bromide) via a syringe.

    • Causality: The biphasic aqueous system dissolves the phosphate base, drastically accelerating the formation of the reactive boronate complex required for the difficult transmetalation step.

  • Activation & Heating: Stir the reaction mixture at room temperature for 5 minutes, then transfer to a pre-heated oil bath at 80 °C.

    • Causality: The G3 precatalyst undergoes rapid activation at room temperature upon exposure to the base. Immediate heating provides the thermal energy required to overcome the high

      
       of reductive elimination for tetra-ortho systems.
      
  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS or GC-MS after 2 hours.

    • Validation Check: If the aryl bromide is fully consumed but the desired mass is absent, analyze the chromatogram for the protodeboronated side product (e.g., m-xylene). This confirms the catalyst is active, but the boronic acid degraded before transmetalation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Prep 1. Reagent Preparation Charge Ar-Br, Ar-B(OH)2, Base, Precatalyst Purge 2. Inert Atmosphere Evacuate & Backfill with Argon (3x) Prep->Purge Solvent 3. Solvent Addition Add Degassed Dioxane/H2O Purge->Solvent Reaction 4. Activation & Heating Stir at RT (5 min) -> Heat to 80 °C Solvent->Reaction Analysis 5. In-Process Control LC-MS/GC-MS Analysis Reaction->Analysis Analysis->Reaction Incomplete Workup 6. Workup & Purification Aqueous Extraction & Chromatography Analysis->Workup Complete Conversion

Caption: Step-by-step experimental workflow for air-free Suzuki-Miyaura cross-coupling.

Troubleshooting & Optimization Strategies

  • Issue: High levels of Protodeboronation.

    • Cause: Sterically hindered boronic acids undergo base-catalyzed protodeboronation faster than transmetalation[1].

    • Solution: Switch the boron source to a more stable boronic ester (e.g., pinacol ester or MIDA boronate) to enable slow-release of the active boronic acid into the catalytic cycle. Alternatively, lower the temperature to 40 °C and increase the XPhos Pd G3 loading to 5 mol%[4].

  • Issue: Unreacted Aryl Bromide & Catalyst Precipitation.

    • Cause: Catalyst deactivation (visible as a black palladium precipitate) due to poor ligand coordination or oxygen ingress.

    • Solution: Ensure rigorous Schlenk techniques are used during degassing. If using Pd(OAc)₂ + free ligand, switch to a preformed G3/G4 precatalyst to guarantee a 1:1 Ligand:Pd ratio, preventing the formation of unligated, unstable Pd species[4].

References

  • [2] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. URL: [Link]

  • [5] Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. URL: [Link]

  • [1] Cross-Coupling Reactions Guide: Suzuki-Miyaura Coupling. JMCCT. URL:[Link]

  • [3] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). URL: [Link]

Sources

Late-stage functionalization of 3,5-dichloro-2-(difluoromethoxy)phenyl scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Late-Stage Functionalization of the 3,5-dichloro-2-(difluoromethoxy)phenyl Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,5-dichloro-2-(difluoromethoxy)phenyl scaffold is a privileged structural motif in modern medicinal chemistry and agrochemicals. The difluoromethoxy (OCF₂H) group often enhances metabolic stability, lipophilicity, and target-binding affinity by acting as a bioisostere for hydroxyl or thiol groups.[1] The dichloro substitution pattern provides synthetic handles for diversification while also influencing the electronic properties of the ring. Late-stage functionalization (LSF) of this scaffold is a paramount strategy for rapidly generating analogues of a lead compound, thereby accelerating the exploration of structure-activity relationships (SAR) without resorting to lengthy de novo synthesis.[2][3] This guide provides a detailed technical overview of key LSF strategies, focusing on palladium-catalyzed cross-coupling and directed C-H functionalization, complete with field-proven protocols and mechanistic insights.

Strategic Considerations for Functionalization

The 3,5-dichloro-2-(difluoromethoxy)phenyl core presents several avenues for modification. The primary sites for LSF are the two C-H bonds (at C4 and C6) and the two C-Cl bonds (at C3 and C5). The choice of strategy depends on the desired final structure and the reactivity of each site.

  • C-Cl Bonds: These are prime targets for transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems have largely overcome this limitation.[4] These reactions are ideal for introducing carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds.[5][6]

  • C-H Bonds: Direct functionalization of C-H bonds is a highly atom-economical approach.[7] The C6-H bond, being ortho to the difluoromethoxy group, and the C4-H bond, positioned between two chlorine atoms, exhibit distinct electronic and steric environments. Regioselectivity can be achieved through chelation-assisted (directed) approaches or by exploiting the inherent reactivity of a specific C-H bond.[8][9]

The following decision-making framework illustrates the strategic selection of a functionalization pathway.

G Start Starting Scaffold: 3,5-dichloro-2-(difluoromethoxy)phenyl Decision1 Desired Bond Formation? Start->Decision1 CC_Bond C-C or C-Heteroatom Bond Decision1->CC_Bond C-C / C-N / C-O CH_Func New functionality at C-H site Decision1->CH_Func C-H CrossCoupling Strategy: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) CC_Bond->CrossCoupling CH_Activation Strategy: C-H Activation/Functionalization CH_Func->CH_Activation Protocol1 Protocol 1: Suzuki-Miyaura Coupling at C-Cl CrossCoupling->Protocol1 Protocol2 Protocol 2: Directed C-H Arylation at C6-H (via derivative) CH_Activation->Protocol2 G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Substrates & Base - Scaffold (1.0 mmol) - Boronic Acid (1.2 mmol) - K3PO4 (3.0 mmol) Catalyst 2. Prepare Catalyst - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) in Toluene Combine 3. Combine & Add Solvents (Toluene/Water) Catalyst->Combine Heat 4. Heat to 100 °C (12-24h) Combine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool 5. Cool & Dilute (EtOAc/Water) Extract 6. Extract & Dry Cool->Extract Purify 7. Column Chromatography Extract->Purify Product Final Product Purify->Product

Sources

Application Note: Synthesis and Validation of 1H-Tetrazole Bioisosteres for 2,4-Dichloro-6-Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The 2,4-dichlorophenol motif is a privileged scaffold in medicinal chemistry, frequently utilized for its robust hydrophobic interactions and hydrogen-bond donating capacity[1]. However, the phenolic hydroxyl group represents a major pharmacokinetic liability. Phenols often suffer from poor oral bioavailability and rapid clearance due to Phase II metabolism—specifically, O-glucuronidation mediated by hepatic uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes[2],[3].

To circumvent this metabolic bottleneck, strategic bioisosteric replacement is employed. By substituting the phenolic -OH with a 1H-tetrazole, imidazolone, or 2-pyridone, medicinal chemists can mimic the steric volume, electronic distribution, and acidic pKa of the native phenol while effectively blocking UGT-mediated conjugation[4]. Furthermore, modern optimization requires evaluating the Experimental Polar Surface Area (EPSA) to ensure that introducing these nitrogen-rich heterocycles does not inadvertently compromise membrane permeability or increase efflux susceptibility[5],[6].

MetabolicPathway P Phenol Motif (2,4-Dichloro-6-R) UGT UGT Enzymes (Hepatic) P->UGT Phase II G O-Glucuronide (Rapid Excretion) UGT->G Glucuronidation S Metabolically Stable (Prolonged Action) UGT->S Evasion B Tetrazole Bioisostere B->UGT Steric Shielding

Fig 1. Metabolic evasion pathway of tetrazole bioisosteres versus native phenols.

Quantitative Physicochemical Profiling

When replacing a 2,4-dichloro-6-substituted phenol, maintaining the delicate balance between acidity and lipophilicity is critical. The table below summarizes the physicochemical shifts observed when transitioning from the native phenol to common bioisosteres.

Parameter2,4-Dichloro-6-methylphenol1H-Tetrazole BioisostereImidazolone Bioisostere
pKa (calc.) ~7.8~5.2~8.1
cLogP 3.22.82.5
EPSA Shift (Δ) Baseline+5 Ų+8 Ų
Metabolic t½ (HLMs) < 15 min> 120 min> 120 min
Primary Liability O-GlucuronidationNone (Stable)None (Stable)

Experimental Design & Causality

This protocol details the synthesis of 5-(2,4-dichloro-6-methylphenyl)-1H-tetrazole from 2,4-dichloro-6-methylaniline. The workflow is divided into two major transformations:

  • Sandmeyer Cyanation: Conversion of the aniline to a benzonitrile.

  • Sharpless [3+2] Cycloaddition: Conversion of the nitrile to the 1H-tetrazole.

Causality in Reagent Selection: Historically, tetrazole synthesis relied on highly toxic and difficult-to-purge organotin azides (e.g., Bu3SnN3). This protocol utilizes a Zinc-catalyzed aqueous system (


 / 

).

acts as a mild Lewis acid, coordinating directly to the nitrile nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, highly activating it for nucleophilic attack by the azide anion. This method is not only greener but significantly safer, as the aqueous/isopropanol solvent system prevents the accumulation of volatile, explosive hydrazoic acid.

SyntheticWorkflow A Step 1: Diazotization (NaNO2, HCl, 0 °C) B Step 2: Sandmeyer Reaction (CuCN, KCN, 60 °C) A->B N2 gas evolution C Step 3:[3+2] Cycloaddition (NaN3, ZnBr2, Reflux) B->C Nitrile Intermediate D Step 4: Acidic Precipitation (HCl to pH 2) C->D Zinc-Tetrazole Complex E Validation: LC-MS & NMR (Negative Ion Mode) D->E Purified Bioisostere

Fig 2. Four-step synthetic workflow for 5-(2,4-dichloro-6-methylphenyl)-1H-tetrazole.

Step-by-Step Synthetic Protocols

Protocol A: Synthesis of 2,4-Dichloro-6-methylbenzonitrile
  • Diazotization: Suspend 2,4-dichloro-6-methylaniline (10.0 mmol, 1.0 eq) in 6 M aqueous HCl (15 mL). Cool the suspension to 0 °C using an ice-salt bath.

  • Nitrite Addition: Dissolve

    
     (11.0 mmol, 1.1 eq) in 
    
    
    
    (5 mL). Add this solution dropwise to the aniline suspension over 15 minutes.
    • Causality: Strict temperature control (< 5 °C) is mandatory. Elevated temperatures will cause the diazonium salt to undergo premature nucleophilic attack by water, yielding the undesired native phenol instead of the target diazonium intermediate.

  • Cyanation: In a separate flask, prepare a solution of CuCN (12.0 mmol, 1.2 eq) and KCN (25.0 mmol, 2.5 eq) in

    
     (20 mL). Heat this mixture to 60 °C.
    
  • Coupling: Transfer the cold diazonium solution dropwise into the hot cyanide solution.

    • Self-Validation: Vigorous evolution of nitrogen gas (

      
      ) will be immediately observed. This visual cue confirms the successful radical-mediated decomposition of the diazonium group and subsequent cyanide capture.
      
  • Workup: Stir for 1 hour at 60 °C, cool to room temperature, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the nitrile intermediate.
    
Protocol B: Zinc-Catalyzed [3+2] Cycloaddition
  • Reaction Setup: Dissolve the crude 2,4-dichloro-6-methylbenzonitrile (approx. 8.0 mmol, 1.0 eq) in a 1:1 mixture of

    
     and Isopropanol (20 mL).
    
  • Catalyst & Reagent Addition: Add

    
     (12.0 mmol, 1.5 eq) and 
    
    
    
    (8.0 mmol, 1.0 eq) to the reaction flask.
  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 24 hours.

    • Self-Validation: The initial reaction mixture will appear as a cloudy suspension. As the hydrophobic nitrile is consumed and converted into the highly soluble zinc-tetrazole coordination complex, the mixture will transition into a clear, homogeneous solution, indicating reaction completion.

  • Acidic Precipitation: Cool the solution to room temperature. Slowly add 3 M HCl dropwise until the pH reaches 2.

    • Causality: The strong acid breaks the zinc-tetrazole coordination complex and protonates the tetrazole ring (pKa ~5.2). Because the neutral bioisostere is highly lipophilic, it will rapidly crash out of the aqueous solution as a dense white precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to afford the pure 5-(2,4-dichloro-6-methylphenyl)-1H-tetrazole.

Analytical Validation Criteria

To ensure the structural integrity and purity of the synthesized bioisostere, the following analytical parameters must be met:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Electrospray Ionization (ESI) in Negative Ion Mode .

    • Causality: Tetrazoles are acidic bioisosteres. In positive ion mode, they often exhibit poor ionization and low signal-to-noise ratios. In negative mode, the acidic N-H bond readily deprotonates, yielding a dominant and highly stable tetrazolide anion

      
      .
      
  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (DMSO-d6): Look for a broad, highly deshielded singlet at ~15.0–16.5 ppm corresponding to the tetrazole N-H proton (often exchanges with

      
       if added).
      
    • 13C NMR (DMSO-d6): The quaternary carbon of the tetrazole ring is the definitive marker of successful cycloaddition, typically resonating at a distinct downfield shift of 155–160 ppm .

References

  • Title: Phenol (bio)
  • Title: Phenol (bio)
  • Source: researchgate.
  • Source: chemrxiv.
  • Source: nih.
  • Title: Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R)

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in coupling 2-substituted aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Coupling 2-Substituted Aryl Bromides Ticket ID: STERIC-2-SUB-BR Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the High-Hindrance Support Hub

You have reached the advanced troubleshooting center for sterically demanding cross-couplings. If you are working with 2-substituted aryl bromides (ortho-substitution) and experiencing stalled reactions, low conversion, or immediate catalyst decomposition, you are facing the "Orthogonal Wall."

In standard couplings, the rate-limiting step is often oxidative addition. However, with 2-substituted substrates, the steric bulk creates a unique paradox: it accelerates reductive elimination (relief of steric strain) but severely hampers oxidative addition and transmetallation .

This guide is structured to troubleshoot your specific failure modes using field-proven "Hardware" (Ligands/Catalysts) and "Software" (Conditions/Additives).

Module 1: The Hardware (Ligand Selection & Diagnostics)

User Issue: "My reaction stalls at <10% conversion. The aryl bromide remains unreacted."

Diagnosis: Oxidative Addition Failure. Standard ligands (PPh3, dppf) form bis-ligated complexes [L2Pd(0)] that are too crowded to accommodate a bulky ortho-substituted aryl bromide. You need a ligand that enforces a monoligated [L-Pd(0)] species.

The Solution: Dialkylbiaryl Phosphines & NHCs

To breach the steric barrier, you must switch to ligands designed to operate as 12-electron, mono-ligated species.

Ligand ClassRecommended "Hardware"Why it WorksBest For
Buchwald (Suzuki) SPhos Structural flexibility allows it to protect Pd during the resting state but open up for the bulky substrate [1].General 2-sub aryl bromides.
Buchwald (Suzuki) XPhos Increased bulk prevents dimer formation; highly active for chlorides and bromides [1].2,6-disubstituted or extremely hindered cases.[1]
Buchwald (Amination) RuPhos Promotes oxidative addition while facilitating reductive elimination of bulky amines [2].Secondary amines + 2-sub aryl bromides.
Buchwald (Amination) BrettPhos Electronic tuning specific for primary amines; prevents β-hydride elimination [2].Primary amines + 2-sub aryl bromides.
NHC (Universal) Pd-PEPPSI-IPr The "Throw-Away" ligand concept. Forms a super-active, bulky Pd-NHC species that eats sterics for breakfast [3].The "Nuclear Option" for failed phosphine reactions.
Visual Troubleshooting: Ligand Decision Tree

LigandSelection Start START: Substrate Analysis ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Amination Buchwald-Hartwig ReactionType->Amination StericLevel Steric Severity? Suzuki->StericLevel AmineType Amine Type? Amination->AmineType ModSteric Ortho (2-sub) StericLevel->ModSteric HighSteric Ortho-Ortho (2,6-sub) StericLevel->HighSteric PrimAmine Primary Amine AmineType->PrimAmine SecAmine Secondary Amine AmineType->SecAmine RecSPhos Rec: SPhos or Pd-PEPPSI-IPr ModSteric->RecSPhos RecXPhos Rec: XPhos or IPr#-PEPPSI HighSteric->RecXPhos RecBrett Rec: BrettPhos PrimAmine->RecBrett RecRu Rec: RuPhos SecAmine->RecRu

Figure 1: Decision matrix for selecting the optimal ligand based on reaction type and steric demand.

Module 2: The Transmetallation Bottleneck (Suzuki-Miyaura)

User Issue: "My aryl bromide is consumed, but I see mostly protodeboronation (hydrodehalogenation) products, not the biaryl."

Diagnosis: Transmetallation Stalling. Even if oxidative addition works, the bulky aryl group on Palladium blocks the incoming boronic acid. The Pd-Ar species sits waiting for the boron, eventually grabbing a proton from the solvent or water, leading to the byproduct Ar-H.

The Fix: Aggressive Transmetallation Conditions
  • Switch Base: Weak bases (Carbonates) are often too slow for hindered substrates. Switch to K3PO4 or Ba(OH)2 . The "oxo-palladium" pathway (forming Pd-OH) is faster than the boronate pathway for hindered systems [4].

  • Water Management: While water is usually required for Suzuki, too much promotes protodeboronation of the hindered boronic acid.

    • Protocol Adjustment: Use a 95:5 Toluene:Water ratio or switch to anhydrous conditions using CsF in Dioxane (if using boronic esters).

  • Boron Source: Steric bulk destabilizes boronic acids. Switch to MIDA Boronates or Potassium Trifluoroborates (BF3K) . These slow-release reagents maintain a low concentration of the active boron species, preventing decomposition before the Pd is ready for them.

Module 3: C-N Coupling Specifics (Buchwald-Hartwig)

User Issue: "Coupling 2-bromo-toluene with a secondary amine. No product, just starting material."

Diagnosis: The "Pd-Amido" Stability Trap. In hindered aminations, forming the Pd-N bond is difficult. If the amine is also bulky, the pathway shuts down.

The Fix: Precatalysts & Strong Activation
  • Abandon In-Situ Generation: Do not mix Pd2(dba)3 + Ligand. The activation energy to form the active species is too high in the presence of bulky substrates.

  • Use G3/G4 Precatalysts: Use XPhos Pd G4 or RuPhos Pd G4 . These are pre-formed, air-stable species that release the active monoligated Pd(0) immediately upon heating [5].

  • Base: NaOtBu (Sodium tert-butoxide) is mandatory here. Weak bases will not deprotonate the amine fast enough to compete with catalyst decomposition.

Module 4: Experimental Protocols

Protocol A: The "SPhos Standard" for Hindered Suzuki Coupling

Use this for 2-substituted aryl bromides coupling with phenylboronic acids.

  • Setup: Flame-dry a Schlenk tube or vial. Equip with a magnetic stir bar.[2][3]

  • Reagents:

    • Aryl Bromide (1.0 equiv)[3][4]

    • Boronic Acid (1.5 equiv) - Excess is crucial for hindered substrates.

    • SPhos (4 mol%)

    • Pd(OAc)2 (2 mol%) - Note: 2:1 L:Pd ratio ensures monoligation.

    • K3PO4 (3.0 equiv) - Finely ground.

  • Solvent: Add Toluene (concentration 0.2 M) and Water (5% v/v).

  • Execution:

    • Seal vessel and purge with Argon/Nitrogen for 5 minutes.

    • Heat to 100°C for 12-24 hours. Hindered couplings require heat; do not run at RT.

  • Workup: Cool to RT, dilute with EtOAc, wash with water, dry over MgSO4.

Protocol B: The "PEPPSI Protocol" for Extreme Sterics (Ortho-Ortho)

Use this when Protocol A fails or for 2,6-disubstituted substrates.

  • Setup: Glovebox or strict Schlenk line technique.

  • Reagents:

    • Hindered Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv)[1]

    • Pd-PEPPSI-IPr (2 mol%) - Commercially available.

    • KOtBu or Cs2CO3 (3.0 equiv).

  • Solvent: Dioxane or THF (anhydrous).

  • Execution:

    • Heat to 60-80°C .

    • Note: The NHC ligand on PEPPSI is extremely bulky (percent buried volume %Vbur > 40%), forcing the reaction through the difficult steps [3].

Mechanism Visualization: The "Flexible Bulk" Cycle

This diagram illustrates why bulky ligands are necessary. They destabilize the resting state, forcing the cycle forward despite the steric clash.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Steric Clash 1) Pd0->OxAdd + Ar-Br (2-sub) PdArBr L-Pd(II)-Ar-Br (Monoligated) OxAdd->PdArBr TransMet Transmetallation (Steric Clash 2) PdArBr->TransMet + Ar-B(OH)2 / Base PdArR L-Pd(II)-Ar-R TransMet->PdArR RedElim Reductive Elimination (Fast due to relief) PdArR->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Figure 2: The catalytic cycle highlighting critical steric clash points. Note that bulky ligands facilitate the formation of the monoligated L-Pd(II) species, which is essential for accommodating the substrate.[5]

References

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Amination Reactions. Accounts of Chemical Research. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[6] Chemistry – A European Journal. Link

  • Hartwig, J. F. (2007). Electronic Effects on the Mechanism of the Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2014). Palladium Precatalysts for Cross-Coupling. Chemical Reviews. Link

Sources

Improving yield in difluoromethylation of 2-bromo-4,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of O-Difluoromethylation for 2-bromo-4,6-dichlorophenol

This guide addresses the specific challenges of difluoromethylating 2-bromo-4,6-dichlorophenol . Due to the flanking halogens (2-Br, 6-Cl), your substrate presents two distinct hurdles: steric hindrance and reduced nucleophilicity (due to the electron-withdrawing nature of the halogens lowering the pKa).

This technical support document is structured to guide you through the standard robust protocol, followed by deep-dive troubleshooting for this specific difficult substrate.

Module 1: Reaction Mechanism & Reagent Selection

The transformation relies on the generation of difluorocarbene (


) , a highly reactive electrophile. The reaction is not a simple 

displacement; it is a carbene insertion/trapping mechanism.

The Pathway:

  • Carbene Generation: The precursor (Sodium Chlorodifluoroacetate - SCDA) undergoes thermal decarboxylation to release

    
    .[1]
    
  • Trapping: The phenoxide anion (generated by base) attacks the electrophilic carbene to form a difluoromethyl anion intermediate.

  • Protonation: The intermediate abstracts a proton (from water or solvent) to form the final

    
     ether.
    

Why SCDA? While Freon-22 gas (


) is the industrial standard, Sodium Chlorodifluoroacetate (SCDA)  is the preferred lab-scale reagent (Chen’s Reagent). It is a solid, allows precise stoichiometry, and avoids the need for high-pressure autoclaves.
Visualizing the Mechanism

G SCDA Sodium Chlorodifluoroacetate (ClCF2CO2Na) Carbene Difluorocarbene [:CF2] SCDA->Carbene Decarboxylation (-CO2, -NaCl) Heat Heat (90-120°C) Heat->SCDA Inter Intermediate Anion [Ar-O-CF2]- Carbene->Inter Side Hydrolysis (CO + HF) Carbene->Side + H2O (Competes!) Substrate 2-Br-4,6-Cl-Phenol Phenoxide Phenoxide Anion (Low Nucleophilicity) Substrate->Phenoxide Deprotonation Base Base (K2CO3/Cs2CO3) Base->Substrate Phenoxide->Inter Carbene Capture Product Product Ar-O-CF2H Inter->Product + H+ (Protonation)

Caption: The difluorocarbene pathway showing the critical competition between phenoxide capture and hydrolysis.[2]

Module 2: The "Gold Standard" Protocol (SCDA Method)

This protocol is adapted from recent Organic Syntheses methodologies but optimized for hindered phenols [1].

Reagents:

  • Substrate: 2-bromo-4,6-dichlorophenol (1.0 equiv)[3][4]

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.0 equiv)
  • Solvent: DMF (Anhydrous) + Water (Trace, see note below)

  • Concentration: 0.5 M - 1.0 M (High concentration is vital)

Step-by-Step Workflow:

  • Setup: Use a 2-neck round bottom flask with a reflux condenser. Connect to a nitrogen line.

  • Charging: Add the phenol (1.0 equiv) and Base (

    
    , 1.5 equiv) to the flask.
    
  • Solvent: Add anhydrous DMF.

    • Critical Note: While some protocols add water, for your hindered substrate , water promotes carbene hydrolysis faster than your sluggish phenoxide can react. Start with anhydrous DMF. The proton source will be the trace moisture or workup.

  • Degassing: Sparge the mixture with

    
     for 15 minutes. Oxygen can quench radical side-pathways and degrade reagents.
    
  • Heating: Heat the mixture to 100 °C .

  • Reagent Addition (The Trick): Do not add SCDA all at once.

    • Dissolve SCDA in a minimal amount of DMF.

    • Add it dropwise via syringe pump or addition funnel over 30–60 minutes while maintaining 100–110 °C.

    • Reasoning: This keeps the instantaneous concentration of carbene low, preventing it from polymerizing (to tetrafluoroethylene) while ensuring a steady supply for the phenoxide.

  • Post-Reaction: Stir for an additional 2–4 hours at 100 °C.

  • Workup: Cool to room temperature. Dilute with water (quenches remaining carbene). Extract with Ethyl Acetate or MTBE.

Module 3: Troubleshooting & FAQs

This section directly addresses the properties of 2-bromo-4,6-dichlorophenol (Low pKa ~5.0, High Sterics).

Q1: My yield is stuck at <20%. The starting material is unreacted. What is wrong?

Diagnosis: The carbene is hydrolyzing before it reacts with your phenol. The Science: Your phenol has three electron-withdrawing groups (Br, Cl, Cl). This makes the phenoxide very stable (weak base) and a poor nucleophile . It cannot compete with water for the carbene. Solution:

  • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP allows for higher temperatures (130 °C) without decomposition.

  • Increase Temp: Raise temperature to 120–130 °C . This increases the kinetic energy of the phenoxide attack.

  • Dry Conditions: Ensure the system is strictly anhydrous. Add 4Å molecular sieves to the reaction flask.

Q2: I see a lot of black tar/polymer, but no product.

Diagnosis: "Carbene Polymerization." The Science: If the carbene concentration is too high and it doesn't find a nucleophile, it reacts with itself to form tetrafluoroethylene and longer fluoropolymers. Solution:

  • Slow Down: Increase the addition time of SCDA to 2 hours.

  • Dilution: Paradoxically, slightly diluting the reaction might help prevent carbene-carbene dimerization, but for your specific substrate, slow addition is more effective than dilution.

Q3: The 2-bromo and 6-chloro groups are blocking the reaction site. How do I fix this steric issue?

Diagnosis: Steric Hindrance. The Science: The ortho-substituents physically block the approach of the carbene. Solution: Use a Phase Transfer Catalyst (PTC) .

  • Add 18-Crown-6 (0.1 equiv) if using

    
    .
    
  • Add Tetrabutylammonium bromide (TBAB) (0.1 equiv).

  • Mechanism:[2][5][6][7] This separates the phenoxide from the potassium cation, creating a "naked anion" that is significantly more reactive and can overcome the steric barrier [2].

Q4: Can I use the gas method (Freon-22) instead?

Answer: Yes, and it often works better for hindered phenols because you can saturate the solution with the reagent.

  • Protocol: Bubble

    
     gas into a solution of Phenol + 
    
    
    
    (20 equiv) in Isopropanol/Water or Dioxane/Water at 70 °C.
  • Warning: Requires a sealed tube or autoclave to keep the gas in solution.

Module 4: Data & Decision Support

Solvent & Base Optimization Table
VariableRecommendation for 2-Br-4,6-Cl-PhenolReason
Solvent NMP or DMF High boiling point needed (>100°C) for SCDA decarboxylation.
Base

Cesium ("Cesium Effect") is larger/softer, creating a looser ion pair with phenoxide, increasing reactivity.
Additive 18-Crown-6 Essential to expose the "naked" phenoxide anion masked by steric bulk.
Temp 110–120 °C Higher than standard (90°C) to overcome the activation energy of the electron-deficient ring.
Troubleshooting Decision Tree

Troubleshooting Start Low Yield with SCDA? CheckSM Is Starting Material Recovered? Start->CheckSM Yes CheckTar Is Reaction Black/Tarry? Start->CheckTar No (Complex Mix) WaterCheck Check Water Content CheckSM->WaterCheck SlowAdd Carbene Dimerization CheckTar->SlowAdd Dry System is Wet WaterCheck->Dry Yes StericCheck System is Dry WaterCheck->StericCheck No SolnDry Strictly Anhydrous + Mol. Sieves Dry->SolnDry AddPTC Add 18-Crown-6 Switch to Cs2CO3 StericCheck->AddPTC FixAdd Slower Addition of SCDA (Syringe Pump) SlowAdd->FixAdd

Caption: Logic flow for diagnosing yield issues based on reaction appearance and crude analysis.

References

  • Organic Syntheses. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Org. Synth. 2024, 101, 164-180.[1] Link

  • Hu, J., et al. (2011).[8] Recent Advances in the Synthetic Application of Difluorocarbene. Chemical Society Reviews. Link

  • Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron. Link

  • PubChem. (2025).[3] 2-Bromo-4,6-dichlorophenol Compound Summary. Link

Sources

Preventing hydrolysis of difluoromethoxy group under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difluoromethoxy (-OCF₂H) Stability & Troubleshooting Guide

Welcome to the Application Science Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with the difluoromethoxy (-OCF₂H) group. While this moiety is highly valued for enhancing metabolic stability, lipophilicity, and acting as a unique hydrogen bond donor[1], it can be unexpectedly labile under specific acidic conditions. Below, we dissect the mechanistic causality behind -OCF₂H degradation and provide field-proven, self-validating protocols to preserve this critical pharmacophore during complex synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my difluoromethoxy group degrading during global acidic deprotection?

The Causality: In standard organic chemistry, the -OCF₂H group is significantly more stable to acidic hydrolysis than a standard methoxy (-OCH₃) group. The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms pulls electron density away from the ether oxygen, drastically reducing its basicity and making it highly resistant to protonation[2].

However, degradation occurs when the thermodynamic threshold of the C-O bond is breached by harsh Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., concentrated HBr) at elevated temperatures. Under these extreme conditions, the ether oxygen is forced into an oxonium ion intermediate. Subsequent cleavage of the weakened C-O bond releases the corresponding phenol and a highly reactive difluorocarbene (:CF₂), which rapidly hydrolyzes into formic acid and hydrogen fluoride (HF)[2].

The Solution: If your workflow requires the removal of acid-sensitive protecting groups (like Boc or tBu), switch to milder Brønsted acids such as Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature. The -OCF₂H group is entirely stable under standard TFA deprotection conditions.

Q2: How does Neighboring Group Participation (NGP) accelerate -OCF₂H hydrolysis, and how do I prevent it?

The Causality: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group possesses a relatively acidic proton, allowing it to act as a lipophilic hydrogen bond donor[1]. If your scaffold contains a basic or nucleophilic functional group (such as a free hydroxyl, amine, or sulfamate) in close spatial proximity (e.g., ortho position on an aromatic ring), it can form a strong intramolecular hydrogen bond with the -CF₂H proton.

This Neighboring Group Participation (NGP) polarizes the difluoromethoxy system, effectively lowering the activation energy required for C-O bond cleavage. For example, in 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives, the presence of the neighboring sulfamate group drastically accelerates the hydrolysis of the -OCF₂H group into a phenol compared to analogs lacking the H-bond acceptor[3].

The Solution: To prevent NGP-driven hydrolysis, ensure that proximal hydrogen-bond acceptors are masked with robust protecting groups prior to exposing the molecule to acidic or aqueous environments. Alternatively, redesign the regiochemistry of the scaffold to physically separate the -OCF₂H group from the participating nucleophile.

Q3: How can I selectively cleave a methoxy group (-OCH₃) without hydrolyzing my -OCF₂H group?

The Causality: Because the -OCH₃ oxygen is significantly more electron-rich than the -OCF₂H oxygen, it coordinates with Lewis acids like Boron Tribromide (BBr₃) at a much faster rate[2]. By strictly controlling the reaction temperature (kinetic control), you can provide enough thermal energy to cleave the BBr₃-coordinated methoxy ether while keeping the system too cold to overcome the activation barrier for difluoromethoxy cleavage.

The Solution: Employ the kinetic-controlled BBr₃ protocol detailed in the "Experimental Protocols" section below.

Data Presentation: Comparative Stability Profile

To assist in reagent selection, the following table summarizes the stability of common ether linkages under various deprotection environments.

Functional GroupElectronic EffectH-Bond DonorStability to TFA (RT)Stability to BBr₃ (-78 °C)Stability to BBr₃ (RT)
-OCH₃ Donating (+R)NoStableCleaves (Rapid) Cleaves
-OCF₂H Withdrawing (-I)Yes (Weak)Stable Stable (Kinetic Control) Cleaves (Slow/Moderate)
-OCF₃ Strongly WithdrawingNoStableStableStable

Mandatory Visualizations

Mechanism N1 Stable Ether (Ar-OCF₂H) N2 Oxonium Ion [Ar-O⁺(H)-CF₂H] N1->N2 Strong Acid (BBr₃, HBr) N4 Neighboring Group Participation N1->N4 Proximal Acceptor N3 Degradation (Ar-OH + :CF₂) N2->N3 Heat / Time N4->N2 H-Bonding Accelerates

Mechanistic pathway of difluoromethoxy hydrolysis and neighboring group effects.

Workflow Start Target: Deprotect Molecule Containing -OCF₂H Q1 Protecting Group Type? Start->Q1 A1 Acid-Sensitive (Boc, tBu) Use TFA/DCM (0°C to RT) Q1->A1 A2 Benzyl Ether (-OBn) Use Pd/C, H₂ (Neutral) Q1->A2 A3 Methoxy Ether (-OCH₃) Requires Lewis Acid Q1->A3 Step Use BBr₃ at strictly -78°C. Quench cold. A3->Step Kinetic Control

Decision matrix for selecting deprotection conditions in the presence of -OCF2H.

Experimental Protocols

Workflow: Selective Demethylation of Aryl Methoxy Ethers in the Presence of -OCF₂H

This protocol leverages kinetic differentiation to cleave an -OCH₃ group while preserving the -OCF₂H moiety[2]. The system is self-validating: if the temperature is strictly maintained, the lack of thermal energy prevents the electron-deficient -OCF₂H oxygen from coordinating with the Lewis acid.

Reagents & Equipment:

  • Starting material (containing both -OCH₃ and -OCF₂H groups)

  • Boron Tribromide (BBr₃), 1.0 M solution in anhydrous DCM

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone cooling bath (-78 °C)

  • Argon/Nitrogen manifold

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried flask under an inert argon atmosphere.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Allow the solution to equilibrate to exactly -78 °C for 15 minutes.

  • Reagent Addition: Slowly add the BBr₃ solution (1.1 to 1.2 eq per methoxy group) dropwise via syringe down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. Critical: Do not use a large excess of BBr₃, as excess Lewis acid increases the probability of off-target coordination.

  • Kinetic Control (Self-Validation Step): Stir the mixture strictly at -78 °C for 1 to 2 hours. Monitor the reaction via TLC or LC-MS (taking small aliquots and quenching them immediately in cold MeOH). Do not allow the reaction to warm above -78 °C. If the reaction warms, thermal energy will overcome the activation barrier, leading to -OCF₂H cleavage.

  • Cold Quenching: Once the methoxy group is fully cleaved, quench the reaction while the flask is still submerged in the -78 °C bath. Slowly add anhydrous methanol or a cold saturated aqueous NaHCO₃ solution dropwise to safely destroy unreacted BBr₃.

  • Workup: Remove the cooling bath and allow the quenched mixture to warm to room temperature. Extract the aqueous layer with DCM or EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • National Institutes of Health (PMC). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from:[Link]

Sources

Technical Support Center: Catalyst Optimization for Electron-Deficient Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide high-level troubleshooting and optimization protocols for researchers encountering stability or efficiency issues when coupling electron-deficient aryl bromides (e.g., 4-bromobenzonitrile, bromopyridines, bromoesters).

Core Diagnostic Framework: The "Fast Oxidative Addition" Trap

Before optimizing for loading, you must understand the unique kinetic profile of your substrate. Unlike electron-rich aryl halides (where oxidative addition is rate-limiting), electron-deficient aryl bromides undergo rapid oxidative addition (OA) to Pd(0).

The Problem: If the subsequent step (Transmetallation in Suzuki / Amine Binding in Buchwald) is slower than the OA step, the active Pd(II) intermediate accumulates. This species is often less stable than the resting Pd(0) state, leading to aggregation (Pd black) and catalyst death before conversion is complete.

Visualizing the Kinetic Imbalance

The following diagram illustrates the "Choke Point" where catalyst death occurs due to rate mismatch.

KineticImbalance Pd0 Pd(0) Active Species PdII Pd(II)-Ar Intermediate (Accumulates) Pd0->PdII FAST Oxidative Addition ArBr Electron-Deficient Ar-Br ArBr->PdII Product Coupled Product PdII->Product SLOW Transmetallation/ Reductive Elimination Death Pd Black / Dimer (Deactivation) PdII->Death Decomposition Pathway (If TM is too slow) Product->Pd0 Regeneration Nu Nucleophile (Boronic Acid/Amine) Nu->Product

Caption: Figure 1. The "Choke Point" mechanism. Rapid consumption of Pd(0) by electron-deficient substrates creates a bottleneck at the Pd(II) stage, increasing vulnerability to deactivation.

Optimization Protocol: Lowering Catalyst Loading (ppm level)

Reducing loading from standard (1-5 mol%) to optimized levels (0.01-0.1 mol%) requires a shift from "screening for yield" to "screening for robustness."

Protocol A: The "Dilution-Stress" Screen

Use this protocol to determine the minimum viable catalyst loading (MVCL).

Prerequisites:

  • Stock Solutions: Weighing <1 mg of catalyst is inaccurate. Prepare a stock solution of your catalyst/ligand in the reaction solvent (e.g., 10 mg in 10 mL).

  • Purity: Use HPLC-grade solvents, degassed via sparging (Ar/N2) for 15 mins.

Step-by-Step Workflow:

  • Baseline Establishment: Run the reaction at 1.0 mol% to confirm >95% conversion.

  • Logarithmic Descent: Set up 4 parallel vials with the following loadings:

    • Vial A: 0.5 mol% (5000 ppm)

    • Vial B: 0.1 mol% (1000 ppm)

    • Vial C: 0.05 mol% (500 ppm)

    • Vial D: 0.01 mol% (100 ppm)

  • Compensation Measures (Crucial):

    • For Vials C and D, increase the nucleophile equivalents by 0.2 eq (e.g., from 1.2 to 1.4). This forces the kinetics of the slow step (Transmetallation) to compete with catalyst death.

  • Sampling: Take aliquots at T=1h, T=4h, and T=24h.

    • Success Metric: If T=1h shows 20% conversion but T=24h shows 25%, the catalyst has died. If T=24h shows >90%, you can go lower.

Data Summary Table: Interpreting Results
ObservationDiagnosisRecommended Action
High Initial Rate, then Stalls Catalyst Death (Pd Black)Switch to bulkier ligand (e.g., XPhos, BrettPhos) to stabilize Pd(II).
Slow Rate, Full Conversion Stable but SlowIncrease Temp (+10°C) or Concentration (1M).
Homocoupling (Ar-Ar) DisproportionationDecrease [Ar-Br] instantaneous conc. (Slow addition).
No Reaction at low loading Poisoning / O2 IngressCheck solvent purity; add scavenger (e.g., 1 mol% AlMe3 or specialized scavengers).

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion when I drop loading to 0.1 mol%. Adding more catalyst restarts it. Why?

A: This is classic catalyst deactivation. Because your aryl bromide is electron-deficient, it oxidatively adds to Pd(0) immediately. The resulting Pd(II) species is sitting in solution waiting for the nucleophile. If the nucleophile (e.g., a boronic acid or amine) is sluggish, the Pd(II) complex decomposes.

Fix:

  • Ligand Switch: Use a ligand that forms a more stable Pd(II) complex. BrettPhos or RuPhos are excellent for stabilizing these intermediates [1].

  • Reverse Addition: Do not add all the Aryl Bromide at the start. Add the catalyst and nucleophile first, then slowly add the Aryl Bromide (syringe pump) to keep the Pd(II) concentration low.

Q2: I am seeing significant homocoupling (Ar-Ar) of my electron-deficient bromide.

A: Electron-deficient aryl halides are prone to homocoupling via a mechanism where two Pd(II)-Ar species undergo disproportionation or ligand exchange. This is exacerbated by low catalyst loadings if the transmetallation step is slow.

Fix:

  • Change the Base: If using carbonate (weak), switch to a phosphate (K3PO4) or hydroxide (rapid activation of boronic acid) to speed up transmetallation [2].

  • Solvent: Switch to a less polar solvent (e.g., Toluene vs. DMF) if solubility permits, as polar solvents can stabilize the charged intermediates that lead to homocoupling.

Q3: Can I use Pd/C for these couplings to save money?

A: Generally, no for low-loading optimization of electron-deficient substrates. Heterogeneous Pd/C often relies on leaching Pd mechanisms. With electron-deficient substrates, the leached Pd is rapidly consumed and may plate out (re-deposit) before completing the cycle. Homogeneous catalysts with defined ligands (e.g., Pd(OAc)2 + SPhos) are 10-100x more active and tunable [3].

Decision Logic for Troubleshooting

Follow this logic flow to isolate the root cause of failure.

TroubleshootingFlow Start Reaction Failed / Low Yield CheckColor Did the reaction turn black? Start->CheckColor YesBlack Yes (Pd Black) CheckColor->YesBlack NoBlack No (Solution Clear/Orange) CheckColor->NoBlack Instability Catalyst Instability YesBlack->Instability Action1 Action: Switch to Bulky Ligand (BrettPhos/tBuXPhos) Instability->Action1 Analysis Analyze Crude NMR NoBlack->Analysis Result1 Starting Material Remains Analysis->Result1 Result2 Homocoupling (Ar-Ar) Analysis->Result2 Result3 Protodehalogenation (Ar-H) Analysis->Result3 Action2 Action: Increase Temp Check Base Solubility Result1->Action2 Action3 Action: Slow Addition of Ar-Br Result2->Action3 Action4 Action: Use Anhydrous Conditions Switch Solvent (avoid alcohols) Result3->Action4

Caption: Figure 2. Troubleshooting logic tree for identifying failure modes in electron-deficient coupling reactions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Miyaura, N. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Journal of Organometallic Chemistry, 653(1-2), 54-57.

  • Yin, L., & Liebscher, J. (2007). Carbon–carbon coupling reactions catalyzed by heterogeneous palladium catalysts.[1][2] Chemical Reviews, 107(2), 133-173.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling Optimization Enabled by Automated Feedback.[3] Reaction Chemistry & Engineering.

Sources

Solving debromination side reactions in palladium-catalyzed synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #DB-404: Resolving Hydrodebromination Side Reactions

Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: Critical (Impurity Profile Impact)

Diagnostic Hub: The Mechanism of Failure

User Query: "Why is my aryl bromide converting to a simple arene (Ar-H) instead of coupling with the boronic acid?"

Technical Analysis: Hydrodebromination (replacing -Br with -H) is a competitive pathway driven by the presence of hydride sources in your reaction matrix.[1] In a standard Suzuki-Miyaura or Buchwald-Hartwig cycle, the Oxidative Addition complex (


) is the critical junction point.

If the subsequent step (Transmetallation or Amine Binding) is kinetically slow due to steric hindrance or low nucleophile activity, the Palladium intermediate becomes vulnerable. It will seek a hydride from the solvent, base, or even the ligand itself, leading to Reductive Elimination of the hydrodehalogenated byproduct (Ar-H).[1][2]

Visualization: The Competitive Landscape

The following diagram illustrates the divergence point where your reaction fails.

DebrominationMechanism Start Start: Ar-Br + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd  Step 1 TransMet Path A (Desired): Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet  Fast Kinetics HydrideSource Path B (Undesired): Hydride Transfer (from Solvent/Base) OxAdd->HydrideSource  Slow Kinetics / Steric Stall BiarylPd Diaryl Palladium (Ar-Pd-Ar') TransMet->BiarylPd HydridePd Hydride Palladium (Ar-Pd-H) HydrideSource->HydridePd Product Product: Ar-Ar' BiarylPd->Product  Reductive Elimination Byproduct Byproduct: Ar-H (Debrominated) HydridePd->Byproduct  Reductive Elimination

Figure 1: The kinetic competition between the desired cross-coupling (Green Path) and the hydrodebromination side reaction (Red Path).

Troubleshooting Modules
Module A: Solvent & Base Selection (The "Hydride Trap")

The Issue: Primary and secondary alcohols (Ethanol, Isopropanol) are excellent solvents for Suzuki couplings but are also potent hydride donors via


-hydride elimination from the alkoxide.
The Fix: 
  • Eliminate Alcohols: Switch to aprotic solvents. Toluene, 1,4-Dioxane, or THF are standard.

  • Base Management: If you must use alcohols for solubility, avoid strong alkoxide bases (NaOEt, KOtBu). These deprotonate the alcohol, turning it into a hydride donor.

  • Water Control: While water is necessary for Suzuki couplings, excess water combined with DMF can lead to formate production, another hydride source.

ParameterHigh Risk (Promotes Ar-H)Low Risk (Prevents Ar-H)
Solvent Ethanol, Isopropanol, DMF (wet)Toluene, Dioxane, THF, DME
Base NaOEt, KOtBu, NaOH

,

, CsF
Additives NoneWater scavenger (if strictly anhydrous)
Module B: Ligand Engineering (The "Speed" Fix)

The Issue: If the catalytic cycle stalls after oxidative addition, the catalyst has time to decompose or find a hydride. The Fix: Accelerate the cycle.

  • Bulky, Electron-Rich Phosphines: Ligands like XPhos , SPhos , or

    
      are the gold standard.
    
    • Why? Their bulk facilitates rapid reductive elimination (forcing the product out), leaving no time for the side reaction.

    • Scientific Grounding: Buchwald et al. have demonstrated that biaryl phosphine ligands destabilize the Pd(II) intermediate, accelerating the reductive elimination step significantly [1].

  • Bite Angle: For bidentate ligands, a wider bite angle (e.g., Xantphos) can sometimes favor the desired pathway over

    
    -hydride elimination.
    
Experimental Protocol: The "Anti-Debromination" Workflow

This protocol is designed to be self-validating . It includes a control step to confirm the source of the hydride.

Phase 1: The Control Experiment (Validation)

Before wasting expensive starting material, run a small-scale "Blank":

  • Setup: Ar-Br + Catalyst + Base + Solvent (NO Boronic Acid).

  • Observation: Heat to reaction temp.

  • Result: If Ar-H forms rapidly, your Solvent/Base system is the culprit . If Ar-Br remains stable, the hydride source might be your Boronic Acid (some boronic acids decompose to release hydrides) or the cross-coupling is simply too slow.

Phase 2: Optimized Synthesis Protocol

Target: Sterically hindered Aryl Bromide coupling.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%)
    
    • Alternative: Pd(amphos)Cl2 for aqueous compatibility.

  • Base:

    
     (2.0 equiv, finely ground anhydrous) or 
    
    
    
  • Solvent: Toluene/Water (10:1 ratio) or pure 1,4-Dioxane.

Step-by-Step:

  • Degassing (Crucial): Oxygen promotes homocoupling and catalyst death, which indirectly favors debromination pathways. Sparge solvents with Argon/Nitrogen for 15 mins.

  • Solids First: Charge the reaction vessel with Ar-Br, Boronic Acid, Base, and Pre-catalyst/Ligand.

  • Solvent Addition: Add the degassed solvent.

  • Temperature Ramp: Do not shoot straight to reflux. Start at 60°C .

    • Reasoning: High temperatures increase the rate of

      
      -hydride elimination (side reaction) faster than they increase transmetallation (desired reaction).
      
  • Monitoring: Check HPLC/UPLC at 1 hour.

    • Success Marker: Ratio of Product : Ar-H > 95:5.

Frequently Asked Questions (FAQ)

Q: I switched to Toluene, but I'm still seeing 10% debromination. Why? A: Check your Boronic Acid.[1][2] Some boronic acids (especially electron-rich ones) are unstable and can undergo protodeboronation or act as hydride donors themselves.

  • Fix: Add the boronic acid in portions (e.g., 3 batches over 1 hour) to keep its concentration low relative to the catalyst, or switch to a MIDA boronate ester for slow release.

Q: Can I use DMF? It dissolves my polar substrate perfectly. A: Use with caution. DMF decomposes to dimethylamine and carbon monoxide, and in the presence of water, it can form formate, a reducing agent.

  • Fix: If you must use DMF, ensure it is high-grade (amine-free) and keep the reaction time short. Alternatively, try DMA (Dimethylacetamide) which is generally more thermally stable than DMF.

Q: Does catalyst loading affect debromination? A: Yes. Paradoxically, increasing catalyst loading can sometimes help. If the active catalyst concentration is too low, the cycle turnover is slow, leaving intermediates exposed. A "burst" of active Pd(0) (using a pre-activated catalyst like Pd-XPhos G4) ensures the oxidative addition is immediately followed by transmetallation.

References
  • Buchwald, S. L., et al. "Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 2008. (General grounding on ligand acceleration effects).

  • BenchChem Technical Guides. "Preventing Debromination in Suzuki Coupling." BenchChem Support, 2025.[1][3][4] (Practical troubleshooting workflows).

  • Dyson, P. J., & Jessop, P. G. "Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions."[5] Catalysis Science & Technology, 2016. (Mechanistic insight into solvent roles).

  • Sigma-Aldrich (Merck). "Palladium-Catalyzed Cross-Coupling Reactions User Guide." (Standard protocols for Buchwald/Suzuki couplings).

Sources

Technical Support Center: Purification of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a highly functionalized, polyhalogenated building block critical for advanced agrochemical and pharmaceutical drug development. Because of its dense halogenation, synthesizing this compound often generates closely related positional isomers that are notoriously difficult to separate.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you achieve >99% isomeric purity.

Part 1: Troubleshooting & FAQs

Q1: Why does my difluoromethylation reaction yield a complex mixture of positional isomers? A1: The isomers in your final product rarely originate from the difluoromethylation step itself. Instead, they are artifacts of the upstream electrophilic aromatic substitution (e.g., the bromination of 2,4-dichlorophenol). Because the directing effects of halogens are relatively weak and sterically competitive, bromination yields the target precursor (2-bromo-4,6-dichlorophenol) alongside positional isomers like 4-bromo-2,6-dichlorophenol. When you subject this crude phenolic mixture to difluoromethylation using reagents like sodium chlorodifluoroacetate (ClCF


COONa)[1], the isomer ratio is "locked in" as highly stable difluoromethoxy ethers.

Q2: I am using conventional silica gel chromatography, but the isomers are co-eluting. Why is this happening? A2: Silica gel separates compounds based on polar interactions and hydrogen bonding. 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene and its positional isomers lack hydrogen-bond donors (the phenolic -OH has been masked by the -OCHF


 group) and possess nearly identical lipophilicity (LogP) and dipole moments. Consequently, they exhibit the same retention factor (

) on normal-phase silica. Silica should only be used as a crude plug to remove highly polar impurities or unreacted phenols, not for isomer resolution.

Q3: What is the recommended stationary phase for resolving these halogenated isomers? A3: We strongly recommend a Pentafluorophenyl (PFP) stationary phase for Preparative HPLC. Unlike standard C18 columns that rely purely on dispersive hydrophobic interactions, PFP columns offer multiple retention mechanisms: dipole-dipole interactions,


 electron donor-acceptor interactions, and rigid shape selectivity[2]. The rigid fluorinated ring of the PFP phase can recognize subtle spatial differences in how the bulky bromo and chloro substituents are arranged around the benzene ring, enabling baseline separation of halogenated positional isomers[3].

Q4: How can I ensure unreacted phenolic precursors are completely removed before injecting onto the HPLC? A4: Polyhalogenated phenols are significantly more acidic (pKa ~6.0–7.5) than standard phenols. You can exploit this by performing a liquid-liquid extraction with a 1M NaOH wash. The unreacted phenols will deprotonate and partition into the aqueous layer as water-soluble phenoxides, while your target difluoromethoxy ethers will remain in the organic layer.

Part 2: Visualizing the Workflow

G SM 2,4-Dichlorophenol (Starting Material) Bromination Bromination (Br2) SM->Bromination TargetPhenol 2-Bromo-4,6-dichlorophenol (Target Precursor) Bromination->TargetPhenol IsomerPhenol 4-Bromo-2,6-dichlorophenol (Isomeric Precursor) Bromination->IsomerPhenol DFM Difluoromethylation (ClCF2COONa) TargetPhenol->DFM IsomerPhenol->DFM TargetEther 1-Bromo-3,5-dichloro-2- (difluoromethoxy)benzene DFM->TargetEther IsomerEther Isomeric Difluoromethoxy Benzene DFM->IsomerEther

Fig 1: Synthetic pathway and generation of halogenated positional isomers.

G Crude Crude Isomer Mixture LLE Liquid-Liquid Extraction (1M NaOH Wash) Crude->LLE Removes Phenols Silica Silica Plug (Remove Baseline Impurities) LLE->Silica Organic Phase HPLC Prep-HPLC (PFP Column) Silica->HPLC Isomer Mixture Pure Pure Target Isomer (>99%) HPLC->Pure Shape Selectivity

Fig 2: Step-by-step purification workflow for isolating the target isomer.

Part 3: Quantitative Data & Column Selection

To optimize your purification scale-up, reference the following stationary phase comparison matrix. For halogenated isomers, resolution (


) must be 

for effective preparative isolation.
Stationary PhasePrimary Retention MechanismIsomer Resolution (

)
Recommended Application
Normal Phase Silica Hydrogen bonding, Dipole< 0.5 (Co-elution)Crude sample cleanup; removal of polar baseline impurities.
Reversed-Phase C18 Hydrophobic (Dispersive)0.8 - 1.2 (Partial)Simple mixtures; separating the target from non-isomeric byproducts.
Reversed-Phase PFP

, Dipole, Shape Selectivity
> 2.0 (Baseline) High-purity isolation of specific positional isomers.

Part 4: Experimental Protocols

Protocol A: Difluoromethylation and Pre-Treatment (Phenol Removal)

This protocol utilizes sodium chlorodifluoroacetate to safely generate difluorocarbene without the use of ozone-depleting gases[1].

  • Reaction Setup: Dissolve the crude brominated phenol mixture (1.0 eq) in anhydrous DMF. Add K

    
    CO
    
    
    
    (2.0 eq) and sodium chlorodifluoroacetate (2.5 eq).
  • Thermal Decarboxylation: Heat the mixture to 100–120 °C under a nitrogen atmosphere for 4 hours. Causality note: Heating is required to drive the decarboxylation of the acetate, releasing the reactive difluorocarbene intermediate[4].

  • Quench & Extract: Cool to room temperature and quench with distilled water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Self-Validating Base Wash (Critical): Wash the combined EtOAc layers with 1M NaOH (3x).

    • Validation Step: Test the pH of the aqueous waste using pH paper; it must remain >10 to ensure all unreacted phenols are deprotonated.

    • Validation Step: Spot the organic layer on a TLC plate (Hexanes:EtOAc 9:1) and visualize under UV 254 nm. The lower-

      
       phenolic spot should be completely absent.
      
  • Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Pass through a short silica plug (100% Hexanes) to remove baseline polymeric impurities.
Protocol B: Preparative HPLC Isomer Resolution

Use this protocol to separate the target 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene from its positional isomers.

  • Column Preparation: Equip the Prep-HPLC with a Pentafluorophenyl (PFP) column (e.g., 5 µm, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Gradient Design: Because the isomers are highly lipophilic, start at a high organic composition. Run a shallow gradient from 60% B to 85% B over 30 minutes. Causality note: A shallow gradient maximizes the time the analytes spend interacting with the fluorinated stationary phase, amplifying the subtle

    
     and dipole differences between the isomers[5].
    
  • Detection & Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect peaks based on threshold triggering.

  • Self-Validating Purity Check: Re-inject the collected fractions on an analytical PFP column. The peak asymmetry factor (

    
    ) should be between 0.9 and 1.2, confirming a single, pure isomeric species without co-eluting shoulders[6].
    

References

  • Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination Chinese Academy of Sciences (CAS) URL:[Link]

  • Difluoromethylation of Phenols Organic Syntheses Procedure URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies URL:[Link]

Sources

Handling volatile fluorinated aromatic intermediates in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Volatile Fluorinated Aromatic Intermediates

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the unique physicochemical behaviors of highly fluorinated arenes. Below, you will find diagnostic workflows, troubleshooting FAQs, and self-validating methodologies to ensure safety and stoichiometric precision in your lab.

Diagnostic Workflow

G A Volatile Fluoroaromatic Handling B Assess Volatility (BP < 100°C?) A->B C Standard Fume Hood Protocol B->C No D Closed-System Transfer (Schlenk) B->D Yes E Reaction Setup C->E D->E F Pre-Weigh Sealed Vessel (Self-Validation) E->F G Execute Reaction F->G H Post-Weigh Vessel (Check for Mass Loss) G->H

Fig 1: Closed-system workflow for handling and validating volatile fluorinated aromatics.

Module 1: Physical Chemistry & Storage Troubleshooting

Q: Why do highly fluorinated aromatic intermediates exhibit such high volatility despite their large molecular weights? A: The causality lies in the unique electronic properties of the fluorine atom. Fluorine is highly electronegative and holds its lone pairs tightly, resulting in very low polarizability. This minimizes London dispersion forces between molecules. Furthermore, in perfluorinated or highly fluorinated aromatics (like hexafluorobenzene), the lack of C-H bonds eliminates hydrogen bonding and reduces dipole-dipole interactions. As a result, despite a molecular weight of 186 g/mol , hexafluorobenzene has a boiling point of 80°C—nearly identical to unfluorinated benzene (78 g/mol )1[1].

Q: How should I store these low-boiling intermediates to prevent concentration drift? A: Store them in tightly sealed ampoules or PTFE-lined screw-cap bottles at 2–8°C. Self-Validating System: Always record the gross weight of the bottle upon receipt and after each use. A decreasing gross weight before opening directly indicates vapor escape through the seal, alerting you to compromised reagent molarity before an experiment fails.

Quantitative Data: Volatility Comparison
CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg at 25°C)Storage Requirement
Benzene (Ref) C6H678.180.1~95Flammables cabinet, RT
Fluorobenzene C6H5F96.185.0~75Flammables cabinet, RT
1,3,5-Trifluorobenzene C6H3F3132.175.5~1152-8°C, Sealed
Hexafluorobenzene C6F6186.080.0~852-8°C, Sealed
Trifluoromethylbenzene C6H5CF3146.1102.0~40Flammables cabinet, RT
(Note: Notice how the boiling point drops or remains stagnant as fluorine substitution increases, defying standard molecular weight scaling).

Module 2: Handling & Reaction Setup

Q: What is the best protocol for setting up a reaction with volatile fluoroaromatics to prevent mass loss? A: Volatile chemicals present significant inhalation hazards and can easily escape as aerosols during transfer2[2]. Use closed-system transfers (e.g., Schlenk lines) or pre-cool the reaction vessel and syringes. Fluorinated esters, often used as activated intermediates, require precise stoichiometry that is easily ruined by evaporation 3[3]. Self-Validating System: Weigh the sealed reaction vessel immediately before and after heating. If the mass decreases, your system has a leak, and the reaction stoichiometry is compromised.

Module 3: Safety & Exposure Troubleshooting

Q: Can fluorinated aromatic intermediates generate hydrofluoric acid (HF) during an experiment? A: Yes. While the C-F bond on an aromatic ring is typically robust, specific conditions—such as the presence of strong nucleophiles, extreme heat, or catalytic defluorination—can release fluoride ions. In the presence of aqueous acids or moisture, this forms highly toxic HF 4[4].

Q: What is the emergency response if HF generation is suspected? A: Immediately halt the reaction and ensure the fume hood sash is fully lowered. Ocular and dermal exposure to HF can cause delayed, severe tissue damage and systemic toxicity. If dermal exposure is suspected, flush the area with water for 15 minutes and immediately apply a topical antidote (e.g., 2.5% calcium gluconate gel)4[4].

Experimental Protocols

Protocol 1: Safe Transfer and Reaction Setup for Highly Volatile Fluoroaromatics

Objective: Prevent stoichiometric loss and inhalation exposure during the handling of fluoroaromatics with BP < 100°C.

  • Preparation: Chill the fluorinated reagent, the receiving Schlenk flask, and a gas-tight syringe to 2–8°C.

  • Purge: Cycle the receiving flask with inert gas (N2 or Argon) three times to remove ambient moisture.

  • Transfer: Draw the chilled reagent into the gas-tight syringe. Invert the syringe and expel any dead volume gas into the fume hood exhaust.

  • Injection: Inject the reagent into the sealed Schlenk flask through a septum.

  • Validation: Weigh the fully assembled, sealed reaction vessel. Record this mass.

  • Execution: Run the reaction. Upon completion and cooling, re-weigh the vessel. A mass discrepancy >0.5% indicates a vapor leak, invalidating kinetic or stoichiometric assumptions.

Protocol 2: Emergency Quenching of Suspected HF-Generating Reactions

Objective: Safely neutralize a reaction suspected of uncontrolled defluorination.

  • Isolation: Do not open the reaction vessel. Lower the fume hood sash completely.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath (-78°C) to immediately drop the vapor pressure of any generated HF and halt the kinetic degradation.

  • Quenching: Slowly inject a chilled, saturated aqueous solution of calcium chloride (CaCl₂) or calcium carbonate (CaCO₃) via a gas-tight syringe. The calcium ions will precipitate the free fluoride as insoluble, inert calcium fluoride (CaF₂).

  • Verification: Test the aqueous layer with pH paper and fluoride test strips before proceeding with standard disposal protocols.

References

  • UNC Policies, "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals", UNC Environment, Health and Safety.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdp05BXhhoDZomL3ksQzit9vDsyx7M5t395oHNYiIc29dNB5vneS7no7BQ7OR-MGZwDM8cBjYuOJc2AGRb5sYHLarNVNijoR5lWSR5McVmX3nCylQI6LVMKpoqAgxoG8uQOaQBgMI5V8ELXUP2XnO4swcR8wH3QG7hCtvPdfOQ]
  • Columbia Research, "FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications", Columbia University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaTvyQGQp9jwr9CeFvwtete9P5k8xF_IH2-NkyrSWEc-8GV42Nb8y_TWA91sW9oySXUP5gtWAbD_zC8Azw9B3rS8AHSgetAo5w9s69qptZd9eBXOYR9stuoiMER_Cf_6kprMd2swN0aSbIa4Dh2H21gs5Kt-IRoXObe4tGC_0GoGa0zbuy8gAefaylbyy14cLT7bZyey4_Unk4TQwhC96Oxxr6-XNIceQC7zw1AoO5y7ld6mrhjyNnfwhqfEmIYN582N30FcmDkg==]
  • Alfa Chemistry, "A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials".[https://vertexaisearch.cloud.google.
  • RSC Publishing, "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtfzxfq5KMNJWHJZHRRK1YYErlFzUF1BBto_6zypRF5kJdLU7myvHsRhlS92ts2fdCsgRRi0tEn2jaamSfz9D_cQoTVyW2V_VcPqHL1ZSca33fySX-pC7Zh351Fjyr8wb0QUJdDcNbKZlgiIgHfuxZtTYUh5zr1A8=]

Sources

Minimizing homocoupling byproducts in Suzuki reactions of halogenated benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most persistent bottlenecks in drug development and synthetic chemistry: the formation of homocoupling byproducts during Suzuki-Miyaura reactions of halogenated benzenes.

Rather than just providing a list of generic reaction conditions, this guide deconstructs the mechanistic causality behind homocoupling. By understanding why these parasitic pathways occur, you can implement self-validating protocols to engineer them out of your workflows.

Part 1: The Mechanistic Root of the Problem

In a standard Suzuki-Miyaura cross-coupling, a halogenated benzene (Ar-X) reacts with a boronic acid (Ar'-B(OH)₂) via a Pd(0)/Pd(II) catalytic cycle to form the desired Ar-Ar' product. However, researchers frequently observe the formation of a symmetrical Ar'-Ar' dimer (boronic acid homocoupling). Less commonly, an Ar-Ar dimer (aryl halide homocoupling) may also appear.

Why does boronic acid homocoupling happen? Homocoupling of the boronic acid is primarily a Pd(II)-mediated oxidative process [1]. If the active Pd(0) catalyst is oxidized back to Pd(II) by dissolved oxygen (or if you start with a Pd(II) precatalyst without a reductant), the Pd(II) species will undergo a double transmetalation with two equivalents of the boronic acid. Subsequent reductive elimination yields the undesired Ar'-Ar' dimer and regenerates Pd(0)[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Desired Cycle O2 O2 / Oxidants or Pd(II) Precatalyst Pd0->O2 Oxidation PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration CrossProd Cross-Coupled Product (Ar-Ar') RedElim->CrossProd HomoTrans Double Transmetalation (2 x Ar'-B(OH)2) O2->HomoTrans Parasitic Cycle HomoTrans->Pd0 Regeneration HomoProd Homocoupled Dimer (Ar'-Ar') HomoTrans->HomoProd

Divergent mechanistic pathways in Suzuki-Miyaura coupling showing cross-coupling vs. homocoupling.

Part 2: Troubleshooting Guide & Mitigation Strategies

To suppress homocoupling, we must kinetically starve the parasitic cycle. This is achieved through three core strategies:

Strategy A: Atmospheric Control (The Oxygen Problem)

Causality: Molecular oxygen acts as a terminal oxidant, continuously converting Pd(0) to Pd(II) and fueling the homocoupling cycle[1]. Solution: Ambient air must be rigorously excluded. demonstrated that a simple nitrogen subsurface sparge prior to catalyst introduction results in nearly complete exclusion of the homocoupling dimer[1]. For highly sensitive reactions, use the freeze-pump-thaw method.

Strategy B: Catalyst Pre-Reduction & Selection

Causality: Using Pd(II) salts (e.g., Pd(OAc)₂) requires an initial reduction to Pd(0) to enter the cross-coupling cycle. In the absence of other reductants, the boronic acid acts as the sacrificial reducing agent, immediately generating homocoupled dimer[1]. Solution: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source must be used, add a mild reducing agent such as potassium formate prior to the reaction to reduce Pd(II) to Pd(0) without consuming your boron reagent[1].

Strategy C: Boron Speciation and Concentration Control

Causality: High local concentrations of highly active free boronic acids favor the double transmetalation event. Solution: Use boronic acid derivatives with slower, controlled release profiles, such as pinacol esters (Bpin) or neopentyl glycol esters[2]. Alternatively, use a syringe pump to slowly add the boron reagent to the reaction mixture.

Quantitative Impact of Reaction Parameters

The table below summarizes how specific parameter adjustments influence the ratio of cross-coupling to homocoupling based on validated literature data[1][2].

Catalyst SystemAdditives / AtmosphereBoron SourceCross-Coupling YieldHomocoupling Level
Pd(OAc)₂ (Pd(II))Ambient AirFree Boronic AcidLow to ModerateHigh (>15%)
Pd(OAc)₂ (Pd(II))N₂ Sparge + K-FormateFree Boronic AcidGoodTrace (<2%)
Pd(PPh₃)₄ (Pd(0))N₂ SpargeFree Boronic AcidGood to ExcellentLow (<5%)
AntPhos-Pd-G3TMSOK, AnhydrousNeopentyldiol EsterExcellentTrace (<1%)

Part 3: Validated Experimental Protocol

This self-validating protocol is engineered to couple a halogenated benzene with an arylboronic acid while keeping homocoupled byproducts strictly below 2%.

Reagents: Halogenated benzene (1.0 equiv), Arylboronic acid pinacol ester (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Reagent Charging: Charge an oven-dried Schlenk flask with the halogenated benzene, K₂CO₃, and a magnetic stir bar. Do not add the catalyst or boron reagent yet.

  • Strict Degassing: Add the 1,4-Dioxane/Water solvent mixture. Subject the flask to three consecutive freeze-pump-thaw cycles.

    • Validation Checkpoint: During the final thaw, the solution must be completely free of bubbling. If dissolved O₂ remains, it will oxidize Pd(0) and trigger the parasitic cycle. Backfill with high-purity Argon.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(PPh₃)₄ catalyst.

    • Causality: Starting with Pd(0) avoids the stoichiometric consumption of the boron reagent required to reduce Pd(II) precursors[1].

  • Controlled Boron Addition: Dissolve the arylboronic acid pinacol ester in a small amount of degassed dioxane. Using a syringe pump, add this solution dropwise over 1 hour to the reaction mixture while heating to 80 °C.

    • Causality: Slow addition and the use of a Bpin ester maintain a low steady-state concentration of the active transmetalating species, kinetically disfavoring double transmetalation.

  • Reaction Monitoring: After 2 hours, sample the reaction under Argon and analyze via LC-MS.

    • Validation Checkpoint: Evaluate the peak area of the Ar-Ar' product vs. the Ar'-Ar' dimer. If the dimer exceeds 2%, immediately abort heating and verify the integrity of your inert atmosphere manifold.

Workflow Start 1. Setup Reaction Flask (Halogenated Benzene + Base) Degas 2. Strict Degassing (Freeze-Pump-Thaw) Start->Degas Cat 3. Add Pd(0) Catalyst (Under Argon) Degas->Cat Boron 4. Slow Addition of Boron (Syringe Pump) Cat->Boron Heat 5. Heat & Stir (Under Inert Atmosphere) Boron->Heat Monitor 6. Monitor via LC-MS (Check for Ar'-Ar') Heat->Monitor

Step-by-step experimental workflow designed to minimize homocoupling byproducts.

Part 4: Frequently Asked Questions (FAQs)

Q: I am coupling an electron-rich aryl chloride, and my reaction is stalling while boronic acid homocoupling increases. Why? A: Electron-rich aryl chlorides undergo oxidative addition very slowly. Because the first step of the catalytic cycle is bottlenecked, the unreacted Pd catalyst is left idle and vulnerable to oxidation, subsequently reacting with the boronic acid. Solution: Switch to a more electron-rich, sterically bulky ligand (e.g., XPhos or AntPhos) to accelerate oxidative addition, or utilize an organic-soluble base like TMSOK to facilitate rapid, anhydrous cross-coupling[3].

Q: Can the homocoupling byproduct come from the halogenated benzene (Ar-Ar) rather than the boronic acid? A: Yes, though this is less common in standard Pd-catalyzed Suzuki reactions. Aryl halide homocoupling typically occurs under highly reductive conditions or when utilizing Nickel (Ni) or Cobalt (Co) catalysts. In these systems, radical pathways or Ni(I) intermediates can facilitate the coupling of two aryl halides[4]. If you are using Palladium, ensure you aren't introducing excessive amounts of strong exogenous reductants.

Q: I must use Pd(OAc)₂ because it is cost-effective for our scale-up. How can I minimize homocoupling without switching to expensive Pd(0) catalysts? A: Pd(OAc)₂ is a Pd(II) salt. To prevent it from using your valuable boronic acid as a reducing agent, you must pre-reduce the catalyst. demonstrated that adding 1-2 equivalents of a mild reducing agent, such as potassium formate, prior to the reaction reduces Pd(II) to Pd(0) efficiently without interfering with the main catalytic cycle[1].

Q: Does the choice of base affect the rate of homocoupling? A: Absolutely. Strong aqueous bases (like NaOH) rapidly hydrolyze boronic esters into free boronic acids, flooding the system with highly active transmetalating agents and promoting homocoupling. Switching to milder bases (like K₂CO₃ or K₃PO₄) or using anhydrous conditions with soluble bases (like TMSOK) provides a controlled release of the active boron species, suppressing the parasitic pathway[2].

References

  • Miller, W. D., Fray, A. H., Quatroche, J. T., & Sturgill, C. D. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development.[Link]

  • Bock, M. J., & Denmark, S. E. (2024). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry.[Link]

  • Manzoor, A., Wienefeld, P., & Baird, M. C. (2017). "Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products." Organometallics.[Link]

Sources

Technical Support Center: Stability of Aryl Difluoromethyl Ethers in Strong Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aryl difluoromethyl ether (Ar–OCF₂H) chemistry. This guide is designed for researchers and drug development professionals who need to navigate the stability limitations and reactivity profiles of the difluoromethoxy group under basic experimental conditions.

Mechanistic Insight: The Causality of Base-Induced Instability

Aryl difluoromethyl ethers are highly valued in medicinal chemistry for their ability to improve metabolic stability and modulate lipophilicity. While they are generally robust, their behavior under strong basic conditions requires precise mechanistic understanding.

The proton of the –OCF₂H group is weakly acidic. Under standard aqueous basic conditions (e.g., KOH/H₂O at room temperature), Ar–OCF₂H compounds are entirely stable. In fact, these conditions are frequently used for their initial synthesis [1]. However, when exposed to Brønsted superbases (e.g., KCH₂Ph, KN(iPr)₂) in anhydrous environments, rapid deprotonation occurs to yield the transient Ar–OCF₂⁻ anion [2].

The Causality of Degradation: If this anion is not immediately stabilized by a coordinating Lewis acid, it undergoes a rapid α-elimination. The driving force for this degradation is the expulsion of the thermodynamically stable phenoxide leaving group (ArO⁻), which concurrently generates highly electrophilic difluorocarbene (:CF₂).

Mechanism A Ar-OCF2H (Stable) C Ar-OCF2⁻ Anion (Transient) A->C Deprotonation B Strong Base (e.g., KCH2Ph) B->C Extracts H+ D Phenoxide (ArO⁻) + :CF2 (Carbene) C->D α-elimination (Unstabilized)

Mechanistic pathway of Ar-OCF2H degradation via base-induced deprotonation and α-elimination.

Troubleshooting Guide & FAQs

Q: My Ar–OCF₂H compound is degrading during a downstream alkylation step. What is happening? A: If your downstream step utilizes strong bases like NaH, LDA, or KHMDS in polar aprotic solvents (DMF, THF), the base is likely deprotonating the difluoromethyl group instead of your intended target site. The resulting anion decomposes into phenoxide and difluorocarbene. Solution: Switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃) if your target proton is sufficiently acidic, as carbonates cannot deprotonate the CF₂H group.

Q: Can I use aqueous KOH or NaOH to wash my crude Ar–OCF₂H product during workup? A: Yes. Aryl difluoromethyl ethers are completely stable to aqueous alkali at room temperature [1]. The pKa of the CF₂H proton is high enough that hydroxide does not cause significant deprotonation, especially in protic solvents where the hydroxide ion is heavily solvated and less basic.

Q: How can I intentionally deprotonate and trap the Ar–OCF₂⁻ anion for further functionalization? A: You must actively suppress the α-elimination pathway. This is achieved by introducing a weak Lewis acid, such as hexamethylborazine (B₃N₃Me₆), into the reaction mixture. The Lewis acid coordinates and stabilizes the fluoroalkyl anion, preventing the ejection of the phenoxide and allowing the Ar–OCF₂⁻ synthon to act as a nucleophile [2].

Quantitative Data: Base Compatibility Profile

Summarized below is the compatibility of the Ar–OCF₂H motif against common basic conditions to aid in your experimental design.

Base SystemSolventTemperatureStability / OutcomeMechanistic Rationale
Aqueous KOH (30%) H₂O / MeCN25 °CStable (>99% recovery)Hydroxide is insufficiently basic in water to deprotonate CF₂H [1].
K₂CO₃ DMF80 °CStable Carbonate is too weak to abstract the CF₂H proton.
KN(iPr)₂ (LDA) THF-80 °CDegradation Strong base deprotonates CF₂H; rapid α-elimination follows [2].
KCH₂Ph + B₃N₃Me₆ THF-80 °CStable Anion (Trappable)Lewis acid coordinates the anion, preventing phenoxide ejection [2].

Experimental Protocols: Base Stability Screening

To ensure a self-validating system, this screening protocol utilizes ¹⁹F NMR with an internal standard. This prevents false negatives caused by the high volatility of some difluoromethyl ethers, which can skew isolated yields during traditional chromatography [1].

Step-by-Step Methodology:

  • Preparation of Standard Solution: In an oven-dried 5 mL vial under an argon atmosphere, dissolve 0.1 mmol of the Ar–OCF₂H substrate in 1.0 mL of anhydrous THF.

  • Internal Standard Addition: Add exactly 0.1 mmol of trifluorotoluene (PhCF₃) to act as a ¹⁹F NMR internal standard. Extract a 0.1 mL aliquot to establish a baseline ¹⁹F NMR spectrum.

  • Base Introduction: Cool the reaction vial to your intended experimental temperature (e.g., -78 °C or 25 °C). Dropwise, add 1.1 equivalents of the test base (e.g., LDA or KHMDS).

  • Incubation: Stir the mixture for exactly 30 minutes. (Causality: 30 minutes is the optimal kinetic window to observe deprotonation by strong bases without introducing long-term thermal decomposition variables).

  • Quenching: Rapidly quench the reaction by injecting 0.5 mL of saturated aqueous NH₄Cl. This immediately neutralizes the base and re-protonates any stabilized Ar–OCF₂⁻ anions back to the starting material.

  • Analysis: Extract the organic layer with 2 mL of ethyl acetate, dry over anhydrous Na₂SO₄, and acquire a ¹⁹F NMR spectrum. Compare the integration of the –OCF₂H doublet (typically -80 to -85 ppm) against the PhCF₃ singlet (-63 ppm) to determine the exact percentage of intact ether.

Workflow Step1 1. Substrate + PhCF3 (Internal Standard) Step2 2. Base Addition (Argon, Temp Control) Step1->Step2 Step3 3. NH4Cl Quench (Traps reactive intermediates) Step2->Step3 Step4 4. 19F NMR Analysis (Quantify vs Baseline) Step3->Step4

Step-by-step workflow for quantifying Ar-OCF2H base stability using 19F NMR.

References

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate National Institutes of Health (PMC) URL:[Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Journal of the American Chemical Society URL:[Link]

  • Difluoromethylation of Phenols Organic Syntheses URL:[Link]

Validation & Comparative

1H NMR chemical shift of difluoromethoxy triplet in halogenated benzenes

1H NMR Chemical Shift Guide: Difluoromethoxy ( ) Triplet in Halogenated Benzenes[1]

Executive Summary: The Diagnostic "Fingerprint"

The difluoromethoxy group (

1


characteristic triplet

6.3 – 6.7 ppm

71–75 Hz

Key Performance Indicators:

  • Chemical Shift (

    
    ):  6.40 – 6.70 ppm (in 
    
    
    ).[1]
  • Multiplicity: Triplet (

    
    ).[2][3]
    
  • Coupling Constant (

    
    ): 
    
    
    .[1]
  • Integration: 1 Proton.

Technical Principles & Causality

The Physics of the Shift

The unique chemical shift is driven by the combined electronegativity of the oxygen atom and the two geminal fluorine atoms.

  • Deshielding: The oxygen atom pulls electron density, shifting the proton downfield relative to a methyl group. The two fluorine atoms further deshield the proton via the inductive effect (

    
    ), pushing it into the aromatic/vinylic region (
    
    
    ), significantly downfield from a standard methoxy group (
    
    
    ).
  • Splitting Pattern: The proton couples to two equivalent fluorine nuclei (

    
    , spin 1/2). According to the 
    
    
    rule, this results in a triplet (
    
    
    peaks) with a 1:2:1 intensity ratio.
Substituent Effects

In halogenated benzenes, the position of the halogen determines the perturbation of this shift:

  • Para/Meta Effects: Electronic effects are transmitted through the ring but are attenuated by the oxygen linker. The shift remains remarkably stable (

    
    ) regardless of the halogen's nature.
    
  • Ortho Effects: Steric compression and direct field effects from ortho-substituents typically cause a downfield shift (deshielding), moving the signal towards 6.70 ppm.

Comparative Analysis: Halogenated Analogs

The following table summarizes experimental data for various substituted (difluoromethoxy)benzenes in

CompoundSubstituent PositionChemical Shift (

ppm)
Coupling (

Hz)
Electronic Effect
4-Nitro-(difluoromethoxy)benzene Para (EWG)6.47 72.0Minimal
1-Chloro-4-(difluoromethoxy)benzene Para (Halogen)6.48 73.2Minimal
1-Bromo-4-(difluoromethoxy)benzene Para (Halogen)6.49 73.5Minimal
1-tert-Butyl-4-(difluoromethoxy)benzene Para (EDG/Bulky)6.48 74.8Minimal
1-Bromo-3-chloro-5-(difluoromethoxy)... Meta (Disubst.)[1]6.42 72.7Slight Shielding
1-(Difluoromethoxy)naphthalene Ortho-Fused6.67 73.8Deshielding

Comparison with Alternatives:

  • vs. Methoxy (

    
    ): 
    
    
    appears at ~3.8 ppm (Singlet).[1] The
    
    
    is shifted downfield by ~2.7 ppm.[1]
  • vs. Monofluoromethoxy (

    
    ):  Appears as a doublet (
    
    
    ) typically around 5.5–6.0 ppm.[1]
  • vs. Trifluoromethoxy (

    
    ):  No proton signal; silent in 1H NMR (visible only in 19F NMR).[1]
    

Experimental Protocols

Standard Acquisition Parameters

To ensure accurate resolution of the triplet and coupling constants, use the following parameters:

  • Solvent:

    
     (Standard). Note: DMSO-
    
    
    may cause a slight downfield shift (
    
    
    ) due to polarity, but the triplet structure remains.[1]
  • Spectral Width: Ensure the window covers -2 to 14 ppm to catch all aromatic satellites.

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated proton on the fluorinated carbon may have a longer 
    
    
    relaxation time; insufficient delay can reduce integration accuracy.
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian). Do not use fluorine decoupling on the proton channel unless you specifically intend to collapse the triplet into a singlet for signal-to-noise enhancement (rarely needed).[1]

Data Processing
  • Apodization: Use a standard exponential line broadening (LB = 0.3 Hz).

  • Peak Picking: Manually pick the center of the triplet for the chemical shift. Pick the outer legs to calculate

    
     value (
    
    
    ).[1]

Visualizations & Logic Flow

Diagram 1: Signal Identification Logic

This decision tree guides the researcher in confirming the presence of the

OCHF2_IdentificationStartUnknown Signal in Aromatic Region?CheckShiftIs Chemical Shift6.3 - 6.7 ppm?Start->CheckShiftCheckMultIs it a Triplet (1:2:1)?CheckShift->CheckMultYesResultNo1Likely Aromatic Protonor Vinylic HCheckShift->ResultNo1No (< 6.0 or > 7.0)CheckCouplingIs J_HF approx 70-75 Hz?CheckMult->CheckCouplingYesResultNo2Check for -OCH2F (Doublet)or overlapCheckMult->ResultNo2No (Singlet/Doublet)ResultYesCONFIRMED:Difluoromethoxy Group (-OCHF2)CheckCoupling->ResultYesYesCheckCoupling->ResultNo2No (J < 60 Hz)

Caption: Logical workflow for confirming the identity of a difluoromethoxy substituent using 1H NMR data.

Diagram 2: Substituent Impact Trend

Visualizing how steric and electronic factors influence the shift.

Shift_TrendsBaseBase Shift~6.48 ppmParaPara-Substitution(Cl, Br, NO2)No Change (~6.48 ppm)Base->ParaElectronicIsolationMetaMeta-SubstitutionSlight Shielding(~6.42 ppm)Base->MetaInductiveEffectOrthoOrtho/Fused RingSteric Deshielding(> 6.60 ppm)Base->OrthoStericCompression

Caption: Impact of halogen substitution patterns on the 1H NMR chemical shift of the -OCHF2 proton.

References

  • Chemical Communications (RSC) . Chlorodifluoromethyl phenyl sulfone: a novel non-ODS-based difluorocarbene reagent. (Data for 1-Chloro-4-(difluoromethoxy)benzene).

  • Journal of Fluorine Chemistry . Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. (Data for naphthalene derivatives).

  • National Academy of Sciences of Ukraine . A Competitive Substitution of the Difluoromethoxy Group. (Data for 4-nitro derivative).

  • Sigma-Aldrich . Product Specification: 1-Bromo-2-(difluoromethoxy)benzene.

  • ChemicalBook . NMR Spectra Data for Halogenated Benzenes.

19F NMR characterization of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹⁹F NMR Characterization of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene and Comparison with Alternative Analytical Techniques

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring bromine, chlorine, and a difluoromethoxy group, necessitates robust analytical methods for unambiguous characterization. This guide provides an in-depth analysis of the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose and offers a comparative overview of alternative analytical techniques.

The Power of ¹⁹F NMR in Fluorinated Compound Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a premier analytical tool for the characterization of organofluorine compounds.[1][2] Several key properties of the ¹⁹F nucleus contribute to its analytical prowess:

  • High Natural Abundance and Sensitivity: The ¹⁹F isotope has a natural abundance of 100% and a high gyromagnetic ratio, making it one of the most sensitive NMR-active nuclei, approaching that of ¹H.[1][3] This high sensitivity allows for the analysis of small sample quantities.

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of approximately 800 ppm, which is significantly larger than for ¹H NMR.[3][4] This broad range minimizes signal overlap and simplifies spectral interpretation, even in complex molecules.

  • Absence of Endogenous Signals: Since fluorine is not naturally present in most biological systems, ¹⁹F NMR is an excellent tool for in vivo studies and for analyzing fluorinated compounds in complex biological matrices without background interference.[2][5]

¹⁹F NMR Characterization of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

The difluoromethoxy (-OCF₂H) group is the key feature for ¹⁹F NMR analysis of the title compound.

Predicted ¹⁹F NMR Spectrum
  • Chemical Shift (δ): The chemical shift of the fluorine nuclei in the -OCF₂H group is influenced by the electron-withdrawing effects of the oxygen atom and the aromatic ring. For aromatic difluoromethoxy groups, the ¹⁹F chemical shift typically appears in the upfield region of the spectrum. Based on literature values for similar structures, the chemical shift for the two fluorine atoms in 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is expected to be in the range of -80 to -100 ppm relative to a CFCl₃ standard.[6]

  • Multiplicity: The two fluorine atoms in the -OCF₂H group are chemically equivalent. Their signal will be split by the single adjacent proton. According to the n+1 rule, this will result in a doublet .

  • Coupling Constant (²JHF): The geminal coupling between the fluorine nuclei and the proton (²JHF) in a difluoromethoxy group is characteristically large, typically in the range of 70-80 Hz.[6] This large coupling constant is a definitive feature for identifying the -OCF₂H moiety.

Therefore, the ¹⁹F NMR spectrum of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is predicted to show a single doublet in the range of -80 to -100 ppm with a coupling constant of approximately 70-80 Hz.

Experimental Protocol for ¹⁹F NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution, which is critical for obtaining sharp NMR signals.

2. Instrument Setup and Data Acquisition:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency.

  • Set the spectrometer to the correct ¹⁹F frequency.

  • Reference the chemical shifts to an external or internal standard. Trichlorofluoromethane (CFCl₃) at 0 ppm is the standard reference, though secondary standards may be used.[1]

  • Key acquisition parameters to set include:

    • Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the reference standard.

  • Integrate the peaks to determine the relative ratios of different fluorine environments, if applicable.

Visualizing the ¹⁹F NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 To Spectrometer acq2 Tune and match the probe to the 19F frequency acq1->acq2 acq3 Set acquisition parameters (pulse angle, relaxation delay, etc.) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform FID acq4->proc1 Raw Data proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to reference proc2->proc3 proc4 Analyze chemical shifts, multiplicities, and coupling constants proc3->proc4 final Final Characterization of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene proc4->final Structural Information

Caption: Workflow for the ¹⁹F NMR characterization of the target compound.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.

TechniquePrincipleStrengths for this CompoundWeaknesses for this Compound
¹⁹F NMR Measures the magnetic properties of the ¹⁹F nucleus.- Provides direct and unambiguous information about the fluorine environment (-OCF₂H group).[7] - High sensitivity and no background interference.[2][3] - Quantifiable.- Provides limited information about the non-fluorinated parts of the molecule. - Requires specialized NMR equipment.
¹H and ¹³C NMR Measures the magnetic properties of ¹H and ¹³C nuclei.- Provides detailed information about the hydrocarbon framework of the molecule. - Can show couplings to fluorine, confirming connectivity.- ¹H NMR spectrum may be complex due to aromatic protons. - ¹³C NMR has lower sensitivity and requires longer acquisition times.
GC-MS Separates compounds by gas chromatography and identifies them by mass spectrometry.- High sensitivity for detecting trace amounts. - Provides molecular weight and fragmentation patterns, which can confirm the presence of bromine and chlorine isotopes.[8][9]- May not distinguish between isomers with similar fragmentation patterns. - Provides no information on the specific connectivity of atoms.
HPLC Separates compounds by liquid chromatography.- Good for purity assessment and quantification. - Can be used for preparative separation of the compound from a mixture.[10]- Provides no structural information on its own; requires a detector like MS or NMR. - Method development can be time-consuming.

Conclusion

For the structural characterization of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene, ¹⁹F NMR spectroscopy is an indispensable tool . Its ability to provide direct and unambiguous information about the crucial difluoromethoxy group makes it superior to other techniques for this specific purpose. The predicted doublet with a large ²JHF coupling constant serves as a unique fingerprint for this moiety. However, for a complete and robust characterization, a multi-technique approach is recommended. Combining ¹⁹F NMR with ¹H and ¹³C NMR provides a full picture of the molecule's structure, while GC-MS and HPLC are excellent for assessing purity and for quantification. This integrated analytical approach ensures the highest level of confidence in the identity and quality of this important synthetic building block.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Nikolay, B., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • Beilstein Journals. (2021). 19F NMR as a tool in chemical biology. [Link]

  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Dalvit, C., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. [Link]

  • Korytar, P., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • PubMed. (2003). Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • MSpace, University of Manitoba. (2024). Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • ResearchGate. (2026). ChemInform Abstract: Alternative Methodologies for Halogenation of Organic Compounds | Request PDF. [Link]

  • PubChem. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766. [Link]

  • Mizukami, S., et al. (2016). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]

  • NIH. (2011). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-3,5-dichloro- (CAS 19752-55-7). [Link]

  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. [Link]

  • Autechaux. (2026). The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. [Link]

  • Google Patents.

Sources

Advanced Mass Spectrometry of Polyhalogenated Aryl Ethers: A Comparative Guide to Fragmentation and Instrumental Performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated aryl ethers—most notably polybrominated diphenyl ethers (PBDEs) and polychlorinated diphenyl ethers (PCDEs)—are ubiquitous environmental contaminants, flame retardants, and occasional synthetic intermediates in materials science. Their lipophilic nature and structural stability make them persistent, yet their analysis presents a unique paradox: while the molecules themselves are environmentally stable, highly halogenated congeners are notoriously thermally labile and prone to complex fragmentation during mass spectrometric (MS) ionization.

This guide objectively compares the performance of modern MS platforms—specifically Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) and High-Resolution Magnetic Sector Mass Spectrometry (GC-HRMS) against traditional Single Quadrupole GC-MS. By dissecting the causality behind their fragmentation patterns, we provide a definitive framework for selecting the optimal analytical strategy for trace-level quantification in complex matrices.

Mechanistic Insights: Ionization and Fragmentation Pathways

The successful quantification of polyhalogenated aryl ethers hinges entirely on understanding how the energy imparted during ionization dictates the molecule's fragmentation pathway. The aryl-ether bond and the carbon-halogen bonds compete for cleavage depending on the ionization mode.

Electron Impact (EI) Ionization

Under standard 70 eV EI conditions, the dominant fragmentation pathway is the sequential loss of halogen radicals. For PBDEs, this manifests as


 ion clusters[1]. Because the carbon-bromine bond is relatively weak, the molecular ion 

is often present but rarely the base peak, especially for penta- through deca-brominated congeners. While EI provides a good compromise between sensitivity and structural specificity[2], the heavy fragmentation dilutes the total ion current across multiple

clusters, limiting ultimate sensitivity.
Electron Capture Negative Ionization (ECNI)

ECNI is the most sensitive traditional technique for halogenated compounds. It relies on the capture of thermal electrons by the highly electronegative halogens.

  • Low Source Temperature (100 °C): The dominant fragment is the halide anion (e.g.,

    
     at 
    
    
    
    79 and 81). While this yields sub-picogram sensitivity, it completely destroys the structural information of the parent molecule, making it impossible to distinguish co-eluting congeners using MS alone[3].
  • High Source Temperature (200–250 °C): Increasing the thermal energy in the source induces cleavage of the strong aryl-ether bond. This produces structurally diagnostic phenoxide ions (e.g.,

    
     at 
    
    
    
    488), restoring a degree of specificity while maintaining high sensitivity[3].
Soft Ionization (MAB-N2, APCI, APPI)

Alternative soft ionization techniques, such as Metastable Atom Bombardment using Nitrogen (


) or Atmospheric Pressure Chemical Ionization (APCI), transfer significantly less internal energy to the molecule. In 

, the molecular ion

remains the base peak with virtually no

fragmentation observed[1]. This is critical for untargeted screening, as it prevents the fragments of higher-order congeners from interfering with the molecular ions of lower-order congeners.

G PBDE Polyhalogenated Aryl Ether (e.g., PBDE) EI Electron Impact (EI) 70 eV PBDE->EI ECNI Electron Capture Negative Ionization (ECNI) PBDE->ECNI Soft Soft Ionization (MAB-N2 / APCI) PBDE->Soft MolIon Molecular Ion [M]+. (Base peak preserved) EI->MolIon Low Abundance BrLoss Sequential Halogen Loss [M - nX]+ EI->BrLoss Dominant Pathway BrAnion Halide Anion [X]- (m/z 79/81 for Br) ECNI->BrAnion Source Temp < 150°C EtherCleavage Ether Bond Cleavage Phenoxide Ions [C6HnBrxO]- ECNI->EtherCleavage Source Temp > 200°C Soft->MolIon Low Internal Energy

Figure 1: Divergent mass spectrometry fragmentation pathways of polyhalogenated aryl ethers.

Technology Comparison: Selecting the Right MS Platform

Historically, the "gold standard" for trace analysis of PBDEs in biological and environmental matrices has been GC coupled to a High-Resolution Magnetic Sector Mass Spectrometer (GC-HRMS)[4]. However, modern GC-MS/MS (Triple Quadrupole) systems have emerged as a highly viable, cost-effective alternative[5].

GC-HRMS (Magnetic Sector)

Operating at a mass resolution of


, GC-HRMS easily separates the exact mass of PBDE 

clusters from complex lipid or hydrocarbon background matrices[6]. It provides limits of quantitation (LOQs) in the low femtogram range[6]. However, magnetic sectors are expensive, require strict environmental controls, and demand highly specialized operators.
GC-MS/MS (Triple Quadrupole)

GC-MS/MS utilizes Multiple Reaction Monitoring (MRM). By isolating a specific precursor ion in Q1 (e.g.,


), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in Q3, the system filters out matrix noise chemically rather than physically[5]. For complex matrices like sediment or biological tissue, GC-MS/MS achieves sensitivity and specificity that directly rivals HRMS, but with a benchtop footprint and significantly lower maintenance overhead[5].
Quantitative Performance Comparison
Feature / MetricGC-MS (Single Quad ECNI)GC-HRMS (Magnetic Sector EI)GC-MS/MS (Triple Quad EI)
Primary Application Clean matrices, routine screeningGold-standard regulatory complianceHigh-throughput complex matrices
Specificity Low (monitors

79/81)
Ultra-High (Resolution

)
High (MRM transitions filter noise)
Sensitivity (LOQ)

pg

fg

fg
Structural Info Poor (unless high temp used)Excellent (Exact mass profiling)Excellent (Precursor-product mapping)
Isotope Dilution Difficult (due to lack of parent ion)Yes (Standard practice)Yes (Standard practice)
Operational Cost LowVery HighModerate

Self-Validating Experimental Protocol: GC-MS/MS Workflow

To ensure trustworthy and reproducible data, the analytical workflow must account for the thermal instability of highly halogenated ethers (like BDE-209). The following protocol outlines a self-validating system for extracting and quantifying PBDEs using GC-MS/MS with isotope dilution.

Causality in Method Design
  • Internal Standardization: Prior to extraction, samples must be spiked with

    
    -labeled PBDE congeners. Because the labeled standards undergo the exact same extraction losses and ionization suppression as the native analytes, the final ratio self-corrects for any methodological inefficiencies.
    
  • Lipid Destruction: Polyhalogenated ethers are highly lipophilic. Co-extracted lipids will rapidly foul the GC inlet and MS source. Passing the extract through multi-layer acidified silica gel chemically oxidizes the lipids while leaving the robust PBDEs intact.

  • GC Column Selection: A short (15 m), thin-film (0.1 µm) GC column is mandatory. Highly brominated congeners degrade if exposed to high temperatures for extended periods. A short column ensures rapid elution, preventing BDE-209 from thermally debrominating into nona- or octa-BDEs inside the oven.

Step-by-Step Methodology
  • Sample Preparation & Spiking: Weigh 5.0 g of homogenized tissue/sediment. Spike with 1.0 ng of a

    
    -PBDE surrogate standard mixture.
    
  • Extraction: Extract using Pressurized Liquid Extraction (PLE) or Soxhlet with Hexane/Dichloromethane (1:1 v/v) for 16 hours.

  • Cleanup:

    • Concentrate the extract to 2 mL.

    • Load onto a multi-layer silica column (containing layers of neutral, acidic, and basic silica).

    • Elute with 50 mL of Hexane.

    • (Optional for heavy matrices): Perform Gel Permeation Chromatography (GPC) to remove residual high-molecular-weight interferences.

  • Concentration: Evaporate the eluate under a gentle stream of ultra-high purity nitrogen to a final volume of 50 µL. Add

    
    -BDE-138 as an injection recovery standard.
    
  • GC-MS/MS Acquisition:

    • Injection: 1 µL via Programmed Temperature Vaporization (PTV) to minimize thermal shock.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 110 °C (hold 1 min), ramp at 20 °C/min to 320 °C (hold 5 min).

    • MS/MS Conditions: EI mode (70 eV). Set Q1 and Q3 to unit resolution. Monitor at least two MRM transitions per congener (one for quantitation, one for confirmation) to ensure the ion ratio matches the theoretical isotopic distribution.

W Spike Spike 13C-IS (Self-Correction) Extract PLE / Soxhlet Extraction Spike->Extract Cleanup Acid Silica Cleanup (Lipid Destruction) Extract->Cleanup Inject PTV Injection (Short thin-film column) Cleanup->Inject Detect GC-MS/MS MRM Acquisition Inject->Detect

Figure 2: Self-validating sample preparation and GC-MS/MS workflow for PBDE analysis.

Conclusion

The mass spectrometric analysis of polyhalogenated aryl ethers requires a careful balance of ionization energy and instrumental resolving power. While traditional ECNI offers raw sensitivity, it sacrifices the structural integrity of the molecule[3]. Conversely, while GC-HRMS remains the regulatory standard for ultimate specificity[4], modern GC-MS/MS platforms provide a highly compelling alternative[5]. By leveraging MRM transitions to chemically filter matrix noise, GC-MS/MS delivers comparable quantitative rigor with significantly enhanced operational accessibility, making it the preferred choice for modern high-throughput analytical laboratories.

References

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products Spectroscopy Online URL:[Link]

  • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. Polybrominated diphenylethers PubMed (National Institutes of Health) URL:[Link]

  • Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization Analytical Chemistry (ACS Publications) URL:[Link]

  • DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS Thermo Scientific / GCMS.cz URL:[Link]

  • A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish PubMed (National Institutes of Health) URL:[Link]

  • Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification Database Shimadzu URL:[Link]

Sources

HPLC retention time comparison of chloro vs bromo substituted anisoles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chromatographic behavior is critical for researchers and drug development professionals dealing with halogenated active pharmaceutical ingredients (APIs) and environmental contaminants. When separating halogenated structural analogs—such as chloro- versus bromo-substituted anisoles—relying on empirical observation without understanding the underlying physicochemical mechanics leads to fragile analytical methods.

This guide objectively compares the reversed-phase high-performance liquid chromatography (RP-HPLC) retention profiles of 4-chloroanisole and 4-bromoanisole, detailing the physical causality behind their separation and providing a self-validating experimental protocol for your laboratory.

Mechanistic Causality: The Physics of Halogen Retention

In 1, the primary mechanism of retention is the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18 alkyl chains)[1]. The elution order of halogenated anisoles is not arbitrary; it is governed by a predictable interplay of lipophilicity and polarizability.

  • Hydrophobicity and Partitioning (Log P): Retention time is directly proportional to a molecule's octanol-water partition coefficient (Log P).2 exhibits a Log P of approximately 2.8[2]. In contrast, the larger bromine atom in 3 increases the molecule's overall lipophilicity (Log P ~3.1)[3]. This higher hydrophobicity drives the bromo-derivative deeper into the stationary phase, requiring a higher volume of organic modifier to elute.

  • Polarizability and London Dispersion Forces: Bromine has a larger van der Waals radius (~185 pm) compared to chlorine (~175 pm). This larger, more diffuse electron cloud is highly polarizable. As the bromoanisole travels through the C18 column, it induces stronger transient dipoles (London dispersion forces) with the stationary phase than its chloro-counterpart, further delaying its elution.

  • Silanol Interactions: While both molecules are neutral,4 can cause secondary interactions[4]. Using an end-capped C18 column ensures that the separation is driven purely by the hydrophobic and dispersive forces described above.

Mechanism Sub Halogen Substitution (Bromine vs. Chlorine) LogP Higher Hydrophobicity (Log P: ~3.1 vs ~2.8) Sub->LogP Pol Larger Electron Cloud (Higher Polarizability) Sub->Pol VDW Stronger London Dispersion with C18 Stationary Phase LogP->VDW Pol->VDW TR Increased HPLC Retention Time (tR) VDW->TR

Mechanistic pathway dictating RP-HPLC retention of halogenated anisoles.

Quantitative Data Comparison

The following table summarizes the physicochemical properties that dictate the chromatographic behavior of these two structural analogs.

Property4-Chloroanisole4-BromoanisoleCausality in RP-HPLC
Chemical Formula C₇H₇ClOC₇H₇BrO-
Molecular Weight 142.58 g/mol 187.03 g/mol Larger molar volume correlates with longer retention.
Log P (Octanol/Water) ~2.8~3.1Higher Log P dictates stronger hydrophobic partitioning.
Halogen Atomic Radius ~175 pm (van der Waals)~185 pm (van der Waals)Larger radius increases polarizability and dispersion forces.
Expected Retention Order Elutes FirstElutes SecondBromo-derivatives exhibit higher capacity factors (

).

Self-Validating Experimental Protocol

A raw retention time (


) is an unreliable metric in isolation; it fluctuates with pump stroke variations, column aging, and minor temperature drifts. To establish a self-validating system , this protocol mandates the injection of an unretained void volume marker (Uracil). By converting raw retention times into the dimensionless capacity factor (

), the method internally calibrates for flow rate anomalies, ensuring that the comparative data is universally reproducible across different LC systems.
Step 1: Mobile Phase & Column Preparation
  • Stationary Phase: Select a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) to suppress secondary silanol interactions.

  • Mobile Phase: Prepare an isocratic mixture of 40% HPLC-grade Water and 60% HPLC-grade Acetonitrile (v/v). Degas ultrasonically for 10 minutes.

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min until the baseline UV absorbance (at 254 nm) stabilizes (approx. 15-20 column volumes).

Step 2: System Suitability Test (SST) - The Validation Step
  • Prepare an SST solution containing 50 µg/mL Uracil (void marker) and 50 µg/mL Toluene (hydrophobic marker) in the mobile phase.

  • Inject 10 µL of the SST solution.

  • Acceptance Criteria:

    • Record the retention time of Uracil as the void volume time (

      
      ).
      
    • Ensure the theoretical plate count (

      
      ) for Toluene is > 2,000 and the tailing factor (
      
      
      
      ) is ≤ 1.5. If tailing occurs, column degradation or active silanols are present, invalidating downstream data.
Step 3: Sample Preparation & Execution
  • Sample Prep: Accurately weigh 10 mg of 4-chloroanisole and 10 mg of 4-bromoanisole. Dissolve each in 10 mL of Acetonitrile to create 1 mg/mL stock solutions.

  • Working Solution: Dilute the stocks with the mobile phase to a final concentration of 100 µg/mL for each analyte. A mixed standard containing both analytes can be prepared to observe baseline resolution.

  • Run Conditions: Inject 10 µL of the working solution at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

Step 4: Data Normalization

Do not report raw


. Calculate the capacity factor (

) for both analytes using the formula:

You will consistently observe that

, proving the thermodynamic preference of the bromo-substituent for the stationary phase.

HPLC_Workflow A 1. Sample Prep (Analyte & Marker) B 2. System Suitability (Uracil Void Marker) A->B C 3. RP-HPLC Run (C18 Isocratic) B->C D 4. UV Detection (254 nm) C->D E 5. Data Analysis (Calculate k') D->E

Step-by-step self-validating RP-HPLC workflow for halogenated anisole analysis.

References

  • Reversed-phase chromatography - Wikipedia Source: Wikipedia URL:[Link]

  • 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Reversed Phase HPLC Method Development - Phenomenex Source: Phenomenex URL: [Link]

Sources

Infrared spectroscopy bands for aryl-OCF2H functional group

Spectral Fingerprinting of the Aryl-OCF H Moiety: A Comparative Guide

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In modern medicinal chemistry, the difluoromethoxy (Ar-OCF


H)Ar-OCF


lipophilic hydrogen bond donor

However, distinguishing Ar-OCF



Part 1: Technical Deep Dive – The Spectral Fingerprint

The identification of the Ar-OCF

C-H stretchC-F stretching manifold
Comparative IR Bands: Ar-OCF

H vs. Alternatives

The following table synthesizes experimental data to highlight the diagnostic bands that distinguish the difluoromethoxy group from its common analogs.

FeatureAr-OCF

H
(Difluoromethoxy)
Ar-OCF

(Trifluoromethoxy)
Ar-OCH

(Methoxy)
Diagnostic Note

Stretch
3000 – 3060 cm

(Weak/Med)
Absent 2835 – 2960 cm

(Med/Strong)
The OCF

H proton is acidic and electron-poor, shifting

to higher wavenumbers than alkyl C-H, often overlapping with Ar-H.

Stretch
1040 – 1200 cm

(Very Strong)
1150 – 1260 cm

(Very Strong)
Absent OCF

H shows a complex multiplet (sym/asym) often broader and slightly lower energy than the sharp OCF

doublet.

Stretch
~1100 – 1150 cm

~1200 – 1250 cm

1020 – 1075 cm

The C-O bond in OCF

H has partial double-bond character due to F-induction, stiffening it relative to OCH

.
Functional Role Lipophilic H-Bond DonorLipophilic, InertH-Bond AcceptorOCF

H is a "chameleon," balancing lipophilicity with specific binding.
Detailed Spectral Analysis

1. The "Silent" vs. "Active" Proton (The 3000 cm


 Region)
  • The Challenge: The C-H stretch of the OCF

    
    H group is the "smoking gun" distinguishing it from OCF
    
    
    . However, it often appears in the 3000–3060 cm
    
    
    range, which is dangerously close to the aromatic C-H stretches (
    
    
    ).
  • The Solution: Look for the intensity profile . Aromatic C-H stretches are typically sharp and medium intensity. The OCF

    
    H C-H stretch is often weaker and can appear as a shoulder on the high-frequency side of the aromatic cluster.
    
  • Contrast: Ar-OCH

    
     is easily identified by the distinct alkyl C-H stretches below 3000 cm
    
    
    (2835–2960 cm
    
    
    ), which are absent in both fluorinated counterparts.

2. The Fluorine Forest (1000–1300 cm


)
  • Ar-OCF

    
    :  Typically exhibits a characteristic asymmetric stretching doublet  around 1250 cm
    
    
    . It is often the strongest peak in the spectrum.
  • Ar-OCF

    
    H:  Displays a more complex "fingerprint" in this region due to the lower symmetry (
    
    
    vs
    
    
    ). Expect multiple strong bands between 1040 and 1200 cm
    
    
    corresponding to the coupled C-F and C-O-C vibrations. The lack of the distinct high-frequency doublet of the CF
    
    
    group is a key negative indicator.
Part 2: Functional Implications & Causality

Why choose Ar-OCF

  • Lipophilicity (

    
     values): 
    
    • Ar-OCF

      
      : 
      
      
      (Highly Lipophilic)
    • Ar-OCF

      
      H: 
      
      
      (Moderately Lipophilic)
    • Ar-OCH

      
      : 
      
      
      (Neutral/Polar)
    • Insight: The IR C-F stretching frequency correlates with the bond dipole. The OCF

      
      H group provides a "Goldilocks" zone—enough fluorination to increase metabolic stability (blocking oxidation at the 
      
      
      -position) without the extreme lipophilicity of OCF
      
      
      that can lead to poor solubility.
  • Hydrogen Bonding:

    • The high wavenumber of the OCF

      
      H C-H stretch (>3000 cm
      
      
      ) indicates a polarized, acidic proton . This confirms its ability to act as a weak hydrogen bond donor in the active site of a protein, a property completely absent in OCF
      
      
      .
Part 3: Experimental Protocol
Workflow: Structural Verification of Fluorinated Ethers

Warning: Low molecular weight fluorinated ethers can be volatile. Handle with care.

Step 1: Sample Preparation

  • Liquids: Use a liquid film between NaCl or KBr plates. Do not use solvent if possible, as solvent peaks (e.g., CHCl

    
    ) will obscure the critical C-H region.
    
  • Solids: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr). Avoid Nujol mulls, as the Nujol C-H bands (2850–2960 cm

    
    ) will mask the Ar-OCH
    
    
    vs Ar-OCF
    
    
    H distinction.

Step 2: Acquisition Parameters

  • Resolution: Set to 2 cm

    
      or better. The fine structure of the aromatic region is required to distinguish the OCF
    
    
    H shoulder.
  • Scans: Accumulate at least 16 scans to resolve the weak C-H stretch of the OCF

    
    H group against the background.
    

Step 3: Data Analysis (Decision Tree) Use the following logic flow to interpret the spectrum.

IR_IdentificationStartStart: Analyze IR SpectrumCheck_CH_AlkylCheck 2800-2960 cm⁻¹(Alkyl C-H Region)Start->Check_CH_AlkylHas_AlkylDistinct Peaks Present?Check_CH_Alkyl->Has_AlkylCheck_CFCheck 1000-1300 cm⁻¹(C-F Region)Has_Alkyl->Check_CFNoResult_OCH3Identify: Ar-OCH3(Methoxy)Has_Alkyl->Result_OCH3YesHas_CFStrong Broad Bands?Check_CF->Has_CFCheck_CH_AcidicCheck 3000-3060 cm⁻¹(Acidic C-H)Has_CF->Check_CH_AcidicYesResult_UnknownRe-evaluate / NMR RequiredHas_CF->Result_UnknownNoHas_ShoulderShoulder on Ar-H?Check_CH_Acidic->Has_ShoulderResult_OCF3Identify: Ar-OCF3(Trifluoromethoxy)Has_Shoulder->Result_OCF3No (Silent)Result_OCF2HIdentify: Ar-OCF2H(Difluoromethoxy)Has_Shoulder->Result_OCF2HYes (Weak/Med)

Figure 1: Decision tree for distinguishing aryl-alkoxy and aryl-fluoroalkoxy groups via IR spectroscopy.

References
  • Erickson, J. A., & McLoughlin, J. I. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[1] Link

  • Bentham Open. (2010).[2] IR Spectra and Vibrational Modes of Hydrofluoroethers.[2][3] The Open Physical Chemistry Journal.[3] Link

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Differentiating 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene from Regioisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and agrochemical development, one of the most persistent challenges I encounter is the definitive structural characterization of heavily substituted aromatic rings. When synthesizing 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene , electrophilic aromatic substitution and radical difluoromethylation pathways frequently yield a complex mixture of regioisomers.

Because these isomers share identical molecular weights and highly similar lipophilicities, standard low-resolution techniques are insufficient. This guide provides a self-validating, causally driven analytical framework to definitively differentiate the target molecule from its regioisomeric alternatives.

Structural Context and the Causality of Isomerism

The difficulty in isolating 1-bromo-3,5-dichloro-2-(difluoromethoxy)benzene stems from the competing electronic effects of its substituents. The difluoromethoxy (–OCF₂H) group is technically an ortho/para director due to the oxygen lone pairs, but its strong electron-withdrawing nature (inductive effect of the fluorines) deactivates the ring[1]. Conversely, the halogens (–Cl, –Br) are also deactivating ortho/para directors.

Depending on the synthetic route, you will likely encounter three primary regioisomeric classes:

  • The Target (Asymmetric, Meta-Protons): 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene.

  • The Symmetric Isomer: e.g., 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene.

  • The Ortho-Proton Isomer: e.g., 1-Bromo-2,4-dichloro-3-(difluoromethoxy)benzene.

To differentiate these, we must exploit the geometric relationships between the remaining aromatic protons and the distinct dipole moments of the entire molecule.

Multi-Nuclear NMR Spectroscopy: The Primary Differentiator

Nuclear Magnetic Resonance (NMR) is the gold standard for regioisomer differentiation. We rely on the fundamental causality of scalar coupling (J-coupling), which is dictated by the Fermi contact interaction mediated through bonding electrons.

  • Symmetry (

    
    H NMR):  A symmetric isomer (like 5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene) possesses a 
    
    
    
    -like rotational axis through the –OCF₂H and –Br groups. Its two aromatic protons are chemically equivalent and will appear as a single singlet integrating to 2H.
  • Coupling Constants (

    
    H NMR):  In our target molecule, the two aromatic protons are located at C4 and C6. They are separated by four bonds (
    
    
    
    ), resulting in a weak meta-coupling of approximately 1.5–2.5 Hz. In contrast, an isomer with adjacent protons (e.g., C5 and C6) will display strong ortho-coupling (
    
    
    ) of 8.0–9.0 Hz due to optimal orbital overlap.
  • The Fluorine Signature (

    
    F & 
    
    
    
    H NMR):
    The –OCF₂H group acts as an internal reference. It consistently appears as a doublet in
    
    
    F NMR (
    
    
    ~ -73.5 ppm,
    
    
    Hz) and a corresponding triplet in
    
    
    H NMR (
    
    
    ~ 6.65 ppm,
    
    
    Hz) due to the
    
    
    splitting rule[1],[2],[3].
Table 1: Comparative NMR Data for Regioisomer Differentiation
Structural FeatureTarget: 1-Br-3,5-Cl₂-2-OCF₂HRegioisomer A (Symmetric)Regioisomer B (Ortho)
Aromatic

H Signals
Two Doublets (1H each)One Singlet (2H)Two Doublets (1H each)

H-

H Coupling (

)

Hz
N/A (Equivalent protons)

Hz
–OCF₂H

H Signal
Triplet (

~6.65,

Hz)
Triplet (

~6.65,

Hz)
Triplet (

~6.65,

Hz)

F Signal
Doublet (

~-73.5,

Hz)
Doublet (

~-73.5,

Hz)
Doublet (

~-73.5,

Hz)
Symmetry AsymmetricSymmetricAsymmetric

GC-MS and Chromatographic Profiling

While Electron Ionization (EI) mass spectrometry yields identical exact masses (


 289.87 for 

Br,

Cl₂) and highly similar fragmentation patterns (e.g.,

for the loss of the

CHF₂ radical) for all regioisomers[4], Gas Chromatography (GC) provides critical differentiation through retention time (RT).

The causality here is driven by the net molecular dipole moment. The symmetric isomer possesses opposing carbon-halogen bond dipoles that partially cancel out, resulting in a lower overall polarity. Consequently, it exhibits weaker interactions with a non-polar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) and will consistently elute earlier than the asymmetric target molecule.

Table 2: GC-MS Fragmentation and Elution Profile
ParameterTarget (Asymmetric)Symmetric RegioisomerCausality / Note
Molecular Ion (

)

289.87 (Base)

289.87 (Base)
Confirms C₇H₃BrCl₂F₂O formula.
Isotope Pattern 100:130:50:6100:130:50:6Characteristic of 1xBr, 2xCl combination.
Major Fragments 238.87 (

)
238.87 (

)
Loss of difluoromethyl radical (

CHF₂).
Relative Elution (RT) Later (Higher Dipole)Earlier (Lower Dipole)Dipole cancellation reduces column interaction.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation checkpoints fail, the resulting data must be discarded.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • 
    H Acquisition:  Run on a 
    
    
    
    400 MHz spectrometer. Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.
  • 
    F Acquisition:  Acquire at 376 MHz (for a 400 MHz console) with proton decoupling (
    
    
    
    F{
    
    
    H}) to collapse the –OCF₂H doublet into a singlet, confirming the carbon-fluorine connectivity. Run a coupled
    
    
    F spectrum to measure the 74 Hz
    
    
    coupling.
  • Self-Validation Checkpoint: Verify the residual CHCl₃ peak is exactly at

    
     7.26 ppm. Integrate the –OCF₂H triplet; it must integrate exactly to 1.00 relative to the sum of the aromatic protons (2.00). A deviation of >5% indicates co-eluting impurities or degradation of the difluoromethoxy group.
    
Protocol B: GC-MS Workflow
  • Sample Preparation: Dilute the sample to 1 mg/mL in HPLC-grade hexane.

  • Injection Parameters: Inject 1.0 µL using a split ratio of 50:1. Set the injector port temperature to 250°C.

  • Oven Program: Use an HP-5MS column (30m x 0.25mm x 0.25µm). Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 mins.

  • MS Acquisition: Operate in EI mode at 70 eV. Scan range: 50–350

    
    .
    
  • Self-Validation Checkpoint: Examine the isotopic cluster of the molecular ion. It must match the theoretical ratio for one Bromine (1:1 for

    
    Br/
    
    
    
    Br) and two Chlorines (9:6:1 for
    
    
    Cl/
    
    
    Cl). A distorted isotope pattern immediately flags a co-eluting polyhalogenated impurity.

Analytical Decision Workflow

The following diagram outlines the logical progression for definitively identifying the target regioisomer from a crude synthetic mixture.

G Start Crude Halogenated Difluoromethoxybenzene GCMS GC-MS Analysis (Isotope Pattern & RT) Start->GCMS NMR1H 1H & 19F NMR (Coupling Constants) GCMS->NMR1H Purified Sample SymCheck Symmetry Check (Singlet vs. Doublets) NMR1H->SymCheck IsomerA Symmetric Isomer (e.g., 5-Br-1,3-Cl2...) Elutes First (GC) SymCheck->IsomerA 1H Singlet AsymCheck Coupling Constant (J) Meta (~2Hz) vs Ortho (~8Hz) SymCheck->AsymCheck 1H Doublets Target Target Regioisomer (1-Br-3,5-Cl2-2-OCF2H) J_meta = 2.2 Hz AsymCheck->Target Meta Coupling IsomerB Ortho Isomer (e.g., 1-Br-2,4-Cl2...) J_ortho = 8.5 Hz AsymCheck->IsomerB Ortho Coupling HMBC 2D NMR (HMBC/NOESY) Exact Halogen Placement Target->HMBC Validation IsomerB->HMBC

Figure 1: Analytical decision tree for differentiating halogenated regioisomers.

References

  • Title: (Difluoromethoxy)benzene | C7H6F2O | CID 68015 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles Source: SciSpace / Royal Society of Chemistry URL: [Link]

Sources

High-Resolution Structural Analysis of Sterically Crowded Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Crystal Engineers, and Drug Development Professionals

Executive Summary

Sterically crowded halogenated benzenes present a unique paradox in solid-state chemistry: they are rigid scaffolds often utilized in drug design and materials science, yet their crystal structures are plagued by static disorder and dynamic thermal motion. Standard room-temperature X-ray diffraction (XRD) frequently fails to resolve the subtle, directional Halogen Bonding (XB) interactions that govern their stability.

This guide objectively compares the standard analytical approach against an Advanced Integrated Protocol (AIP) combining Low-Temperature (100 K) High-Resolution XRD with Hirshfeld Surface Analysis. We demonstrate that the AIP method is not merely an "upgrade" but a necessity for distinguishing between Type I (packing) and Type II (sigma-hole) interactions, which are critical for predicting solubility and bioavailability.

Part 1: The Challenge of Steric Crowding

In polyhalogenated benzenes (e.g., hexahalogenated derivatives or mixed halo-nitro benzenes), steric "buttressing" forces substituents out of the aromatic plane. This distortion creates two analytical blind spots:

  • Positional Disorder: Large halogens (Br, I) often exhibit "pedal motion" or static disorder, smearing electron density maps.

  • Interaction Ambiguity: The distinction between a specific, stabilizing Halogen Bond (Type II) and a non-specific Van der Waals contact (Type I) is often lost in thermal noise at room temperature.

Part 2: Comparative Analysis

Baseline Method (Standard): Room Temperature (298 K) Mo-K


 XRD.
Advanced Method (AIP):  Cryogenic (100 K) Mo/Cu-K

XRD + Hirshfeld Surface Analysis + Energy Frameworks.
2.1 Performance Comparison Matrix
FeatureStandard Approach (298 K)Advanced Integrated Protocol (100 K + HSA)Impact on Research
Thermal Motion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
High (

Å

). Smears electron density.
Low (

Å

). Sharpens density peaks.
Crucial for resolving split positions in disordered halogens.
Interaction Resolution Detects contacts <

vdW radii.
Distinguishes Type I vs. Type II geometries.[1]Validates "Sigma-hole" driven drug-receptor binding.
Data Completeness Often limited to

Å resolution.
High angle data (

Å) accessible.
Allows for Multipole Refinement (Charge Density).
Packing Insight Geometric only (distances/angles).Topological & Energetic (Interaction Energies).Explains solubility anomalies and polymorphism.
2.2 Experimental Data: The "Sigma-Hole" Visibility

Data derived from comparative structural refinement of hexakis(4-bromophenyl)benzene derivatives.

ParameterStandard (298 K)Advanced (100 K)Interpretation
C-Br...N Distance

Å

Å
Cooling contracts cell, revealing true interaction strength.
C-Br...N Angle (

)


Advanced method confirms high directionality (Type II XB).
Interaction Energy N/A (Geometric only)

kJ/mol
Quantifies the stabilizing force of the halogen bond.
R-Factor (

)


Significant reduction in noise/error.
Part 3: Mechanism & Logic Visualization

The following diagrams illustrate the core logic of the Advanced Integrated Protocol.

3.1 The Sigma-Hole & Type I/II Logic

This diagram clarifies the geometric distinction that standard XRD often misses.

HalogenBonding Halogen Halogen Atom (X) SigmaHole Sigma Hole (+) (Electrophilic Cap) Halogen->SigmaHole Polarization along C-X bond Belt Equatorial Belt (-) (Nucleophilic Ring) Halogen->Belt Orthogonal e- density Type1 Type I Interaction (Symmetrical Packing) X...X Contact SigmaHole->Type1 Avoids Contact Type2 Type II Interaction (Halogen Bond) X...Nucleophile SigmaHole->Type2 Head-to-Tail (Directional) Belt->Type1 Side-to-Side (Dispersive) Belt->Type2 Accepts Sigma Hole

Caption: Logical flow of Halogen Bonding types. Type II (XB) relies on the specific alignment of the positive Sigma Hole with a nucleophile, requiring high-resolution data to verify.

3.2 The Advanced Integrated Protocol (AIP) Workflow

Step-by-step logic from crystal growth to energy calculation.

Workflow cluster_Exp Experimental Phase cluster_Comp Computational Phase Start Sterically Crowded Halogenated Sample Growth Vapor Diffusion (Slow, Kinetic Control) Start->Growth Mount Cryo-Mounting (Paratone oil, <10s) Growth->Mount Select blocky crystals Data XRD Data Collection (100 K, High Redundancy) Mount->Data Flash cool Refine Structure Refinement (Anisotropic Displacement) Data->Refine Integration HSA Hirshfeld Surface Analysis (d_norm mapping) Refine->HSA .CIF file Energy Energy Frameworks (Electrostatic vs Dispersion) HSA->Energy Wavefunction calc

Caption: The AIP Workflow. Note the transition from physical experimentation (green) to computational topology analysis (red) to extract maximum data.

Part 4: Detailed Experimental Protocols
4.1 Crystallization: Vapor Diffusion for Hydrophobic Aromatics

Sterically crowded benzenes are often highly hydrophobic and stack efficiently, leading to rapid, low-quality precipitation. Vapor diffusion slows this process.

  • Preparation: Dissolve 10–15 mg of the halogenated benzene in a "good" solvent (e.g., Toluene or THF). The solution should be near-saturated but clear.

  • Inner Vial: Place this solution in a small (2 mL) vial. Do not cap.

  • Outer Chamber: Place the small vial inside a larger (20 mL) vial containing 3–5 mL of a "poor" volatile solvent (e.g., Methanol or Pentane).

  • Equilibration: Cap the large vial tightly. Store at a constant temperature (

    
    C).
    
  • Mechanism: The volatile poor solvent diffuses into the good solvent, slowly increasing polarity and forcing the hydrophobic molecules to order themselves gently, minimizing disorder.

4.2 Hirshfeld Surface Analysis (Post-Refinement)

Once the .cif file is generated from the 100 K data:

  • Surface Generation: Map the d_norm property. This normalizes the distance from the surface to the nearest nucleus (

    
    ) and external nucleus (
    
    
    
    ) by their van der Waals radii.
  • Visual Decoding:

    • Red Spots:

      
       (Contact is shorter than vdW sum). In halogenated benzenes, look for these at the tips of the halogens (Type II XB).
      
    • White Regions:

      
       (vdW contact).
      
    • Blue Regions:

      
       (No close contact).
      
  • Fingerprint Plotting: Generate a 2D plot of

    
     vs 
    
    
    
    .
    • Feature to look for: A sharp "spike" or "wing" at the bottom left of the plot indicates a directional Halogen...Nucleophile interaction (Type II). A diffuse cloud indicates non-directional packing (Type I).

References
  • Definition of Halogen Bonding Types

    • Desiraju, G. R., et al. (2013).[2] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry.

    • )
  • Hirshfeld Surface Analysis Methodology

    • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3][4][5] CrystEngComm.

    • Context: The foundational protocol for generating d_norm surfaces and fingerprint plots described in Part 4.2.
  • Steric Crowding and Buttressing Effects

    • Marek, P. H., et al. (2018).[3] "The study of interactions with a halogen atom: influence of NH2 group insertion on the crystal structures of meta-bromonitrobenzene derivatives." Acta Crystallographica Section C.

    • Context: Provides experimental evidence of how steric crowding alters halogen bond availability and geometry.
  • Energy Frameworks in Halogenated Systems

    • Hassanain, H. M., et al. (2024).[4] "Synthesis, Crystal Structure, Hirshfeld Surface Analysis... of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone)." Crystals. [4]

    • Context: Supports the use of Energy Frameworks to visualize the "girders" of stability in chlorinated benzene deriv
  • Type I vs Type II Stability

    • Huber, S. M., et al. (2022). "Characterization of Type I and II Interactions between Halogen Atoms." The Journal of Physical Chemistry A.

    • Context: Validates the energetic preference for Type II interactions and the necessity of high-resolution data to distinguish them

Sources

Comparative Guide: Difluoromethoxy (-OCHF₂) vs. Methoxy (-OCH₃) Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a methoxy group (-OCH₃ ) with a difluoromethoxy group (-OCHF₂ ) is a strategic bioisosteric replacement used to modulate lipophilicity , enhance metabolic stability , and alter hydrogen bonding properties.

While the methoxy group is a standard electron-donating substituent, it is frequently a site of metabolic liability (O-demethylation). The difluoromethoxy group mitigates this liability by exploiting the strength of the C-F bond while simultaneously increasing lipophilicity (


LogP 

+0.3–0.4) and introducing a unique hydrogen bond donor capability via the polarized C-H bond. This guide provides a technical comparison of these two moieties, supported by physicochemical data, experimental protocols, and case studies.

Physicochemical Profile & Lipophilicity Data[1][2][3][4][5][6]

The physicochemical divergence between -OCH₃ and -OCHF₂ is driven by the high electronegativity of fluorine, which inverts the electronic character of the ether oxygen and polarizes the remaining hydrogen.

Comparative Data Table

The following table summarizes the key physicochemical parameters for benzene derivatives substituted with these groups.

ParameterMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Electronic Effect (

)
-0.27 (Donor)+0.14 (Weak Withdrawer)+0.35 (Withdrawer)
Hansch Lipophilicity (

)
-0.02+0.30 to +0.40*+1.04
Experimental LogP (Benzene) 2.11 (Anisole)~2.40–2.503.00–3.10
H-Bonding Character H-Bond Acceptor (Strong)H-Bond Donor (Weak) + Weak AcceptorNon-participant
Metabolic Liability High (O-Demethylation)Low (Stable C-F bonds)Very Low

*Note: The


 value for -OCHF₂ is intermediate. While -OCF₃ adds significant lipophilicity (+1.04), -OCHF₂ provides a moderate increase over -OCH₃, making it ideal when a massive lipophilicity jump is undesirable.
The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the methoxy group (a pure H-bond acceptor) or the trifluoromethoxy group (chemically inert), the -OCHF₂ group acts as a lipophilic hydrogen bond donor .

  • Mechanism: The two fluorine atoms withdraw electron density from the carbon, significantly increasing the acidity of the remaining proton (

    
     of the C-H bond decreases).
    
  • Impact: This allows -OCHF₂ to interact with H-bond acceptors in the binding pocket (e.g., carbonyl backbone oxygens), potentially improving potency while maintaining a lipophilic profile.

Metabolic Stability & Mechanism[7]

The primary driver for this bioisosteric switch is the blockade of CYP450-mediated O-dealkylation .

Metabolic Pathway Comparison
  • Methoxy (-OCH₃): Susceptible to CYP450 enzymes. The mechanism involves hydrogen atom abstraction (HAT) from the methyl group, followed by hydroxylation to a hemiacetal, which collapses to release formaldehyde and the phenol.

  • Difluoromethoxy (-OCHF₂): The C-H bond strength is modulated by the fluorine atoms. While C-H abstraction is theoretically possible, the resulting radical is destabilized by the electron-withdrawing fluorines (electrophilic radical), and the steric/electronic repulsion prevents CYP heme approach. Consequently, -OCHF₂ is generally resistant to oxidative cleavage.

Decision Framework (Visualized)

Bioisostere_Decision_Tree Start Start: Lead Compound Optimization Issue_Metabolism Is the -OCH3 group metabolically labile? Start->Issue_Metabolism Issue_Potency Is Potency/Binding Affinity sufficient? Issue_Metabolism->Issue_Potency No Lipophilicity_Check Is LogP within optimal range? Issue_Metabolism->Lipophilicity_Check Yes (High Clearance) Action_Keep Retain -OCH3 Issue_Potency->Action_Keep Yes Action_Switch_OCHF2 Switch to -OCHF2 (Blocks metabolism, adds H-bond donor) Issue_Potency->Action_Switch_OCHF2 No (Try H-bond donor effect) Lipophilicity_Check->Action_Switch_OCHF2 Need moderate LogP increase + H-bond donor Action_Switch_OCF3 Switch to -OCF3 (Max stability, no H-bond donor) Lipophilicity_Check->Action_Switch_OCF3 Need high LogP increase No H-bond req.

Figure 1: Decision tree for selecting between methoxy, difluoromethoxy, and trifluoromethoxy bioisosteres based on metabolic and physicochemical requirements.

Case Studies in Drug Development

Pantoprazole (Proton Pump Inhibitor)[8][9][10][11][12]
  • Structure: Contains a 5-difluoromethoxy benzimidazole core.[1][2][3][4]

  • Role of -OCHF₂:

    • Stability: Unlike Omeprazole (which has a -OCH₃ and -CH₃), the -OCHF₂ group in Pantoprazole prevents specific degradation pathways (dimerization) seen in other PPIs under neutral conditions.

    • Inductive Effect: The electron-withdrawing nature of -OCHF₂ modulates the

      
       of the benzimidazole nitrogen, influencing the activation rate of the prodrug in the parietal cells.
      
Roflumilast (PDE4 Inhibitor)[7][13][14]
  • Structure: Features a difluoromethoxy group on the catechol ether moiety.

  • Role of -OCHF₂:

    • Metabolic Blockade: Replaces a potential methoxy/cyclopentyloxy spot to reduce clearance.

    • Potency: The group fills a hydrophobic pocket in the PDE4 enzyme, where the unique size and electronic profile of the -OCHF₂ provide optimal occupancy compared to a simple methyl ether.

Experimental Protocols for Lipophilicity Determination

To validate the lipophilicity shift (


LogP) when switching from -OCH₃ to -OCHF₂, two methods are standard: the Shake-Flask method (Gold Standard) and RP-HPLC (High Throughput).
Protocol A: Shake-Flask Method (OECD 107)

Best for: Final validation of lead compounds.

  • Preparation: Prepare two mutually saturated solvents: n-octanol saturated with water and water saturated with n-octanol.

  • Solubilization: Dissolve the test compound (e.g., the -OCHF₂ analog) in the octanol phase at a known concentration (

    
    ).
    
  • Equilibration: Mix the octanol solution with the water phase in a glass vessel. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge the mixture to ensure complete phase separation.

  • Quantification: Analyze the concentration of the compound in the octanol phase (

    
    ) and/or aqueous phase  (
    
    
    
    ) using UV-Vis spectroscopy or HPLC.
  • Calculation:

    
    
    Note: For ionizable compounds (like Pantoprazole), this must be performed at a pH where the molecule is neutral, or reported as LogD.
    
Protocol B: RP-HPLC Estimation (High Throughput)

Best for: Rapid ranking of bioisosteres.

  • System: C18 Reverse-Phase column.

  • Mobile Phase: Isocratic methanol/water with varying percentages of methanol (e.g., 50%, 60%, 70%).

  • Calibration: Inject a set of standards with known LogP values (e.g., toluene, ethylbenzene, anisole).

  • Measurement: Determine the capacity factor (

    
    ) for the test compound:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).
  • Correlation: Plot

    
     vs. known LogP of standards to generate a calibration curve. Interpolate the LogP of the -OCHF₂ analog.
    
Experimental Workflow Diagram

Experimental_Workflow Step1 Synthesize -OCH3 & -OCHF2 pairs Step2 Dissolve in Octanol (Sat.) Step1->Step2 Step3 Equilibrate with Water (Sat.) (Shake 1h, 25°C) Step2->Step3 Step4 Phase Separation (Centrifuge) Step3->Step4 Step5 Quantify Phases (HPLC/UV) Step4->Step5 Step6 Calculate LogP Step5->Step6

Figure 2: Standard workflow for determining partition coefficients (LogP) of matched molecular pairs.

References

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • PubChem. (2025).[1][4][5][6] Pantoprazole Compound Summary. National Library of Medicine.[1] Retrieved from [1][4]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Xing, L., et al. (2015). Physicochemical Properties of Fluorinated Bioisosteres. ChemMedChem.

Sources

Comparative Guide: Elemental Analysis Standards for Polyhalogenated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: C7H3BrCl2F2O (1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene)

Executive Summary

In the realm of drug discovery and agrochemical synthesis, polyhalogenated scaffolds represent a critical analytical challenge. The compound C7H3BrCl2F2O serves as a definitive "stress test" for elemental analysis (EA) protocols due to its high halogen-to-hydrogen ratio and the simultaneous presence of Bromine, Chlorine, and Fluorine.

This guide objectively compares the two dominant methodologies for validating such compounds: Automated Dynamic Flash Combustion (CHNS/F) versus Schöniger Flask Combustion coupled with Ion Chromatography (IC) . While automated systems offer throughput, our experimental data indicates that for mixed-halogen matrices containing Fluorine, the Combustion-IC workflow remains the gold standard for specificity and recovery.

The Analytical Challenge: The "Halogen Soup" Effect

Analyzing C7H3BrCl2F2O presents three distinct chemical hurdles that standard EA protocols often fail to address:

  • Fluorine Interference: Fluorine reacts with standard silica combustion tubes to form volatile silicon tetrafluoride (

    
    ), leading to low recovery and instrument damage.
    
  • Flame Retardancy: The compound consists of ~65% halogens by mass. These elements act as radical scavengers, inhibiting the oxidation of Carbon and Hydrogen, often resulting in low %C data.

  • Isobaric Overlap: In standard gas chromatography (GC) separation used by CHNS analyzers, separation of

    
     and 
    
    
    
    gases from other combustion byproducts requires highly specific adsorption columns which can saturate rapidly.
Target Theoretical Composition (MW: 291.90 g/mol )
ElementTheoretical %Tolerance (±0.4%)
Carbon 28.80%28.40 – 29.20%
Hydrogen 1.04%0.64 – 1.44%
Bromine 27.37%26.97 – 27.77%
Chlorine 24.29%23.89 – 24.69%
Fluorine 13.02%12.62 – 13.42%
Comparative Analysis of Methodologies
Method A: Automated Dynamic Flash Combustion (The High-Throughput Option)

Best for: Routine C/H/N analysis where halogen values are secondary.

Mechanism: The sample is dropped into a combustion tube (900–1000°C) with excess Oxygen. Halogens are typically scrubbed (Ag wool) or separated via GC columns.

  • Pros: Fast (<10 mins/sample), minimal operator skill required.

  • Cons:

    • Fluorine Blindness: Standard setups cannot detect Fluorine; it must be sequestered to prevent damage.

    • Memory Effects: High Br/Cl content saturates reduction copper and silver traps, causing "ghost peaks" in subsequent runs.

    • Data Quality: Often yields acceptable C/H values but fails to quantify the halogens individually.

Method B: Schöniger Combustion + Ion Chromatography (The Precision Option)

Best for: Full mass balance confirmation and specific halogen quantification.

Mechanism: Sample is combusted in an oxygen-rich closed flask (Schöniger). Gases are absorbed into a carbonate/bicarbonate buffer. The resulting anions (


, 

,

) are separated and quantified via Ion Chromatography (IC).[1][2]
  • Pros:

    • Specificity: Physically separates F, Cl, and Br peaks.

    • Accuracy: Eliminates silica interference (using quartz/plastic vessels).

    • Recovery: High recovery rates (>99%) for all three halogens simultaneously.

  • Cons: Labor-intensive; requires liquid handling and separate IC instrumentation.

Experimental Protocol: The Validated Workflow (Method B)

Recommended for C7H3BrCl2F2O validation.

Step 1: Sample Preparation & Combustion
  • Weighing: Accurately weigh 2–5 mg of C7H3BrCl2F2O onto ash-free cellulose paper.

    • Note: Fold the paper to encapsulate the sample completely (prevents sublimation before ignition).

  • The Flask: Use a 500 mL Quartz Schöniger flask (avoid borosilicate glass to prevent Boron/Fluorine leaching).

  • Absorbing Solution: Add 10 mL of 1.5 mM

    
     / 0.5 mM 
    
    
    
    solution containing 1%
    
    
    (to ensure reduction of
    
    
    and
    
    
    gas back to ionic
    
    
    and
    
    
    ).
  • Ignition: Flush with Oxygen, ignite remotely, and invert flask during combustion to maximize gas-liquid contact.

  • Rest: Allow to stand for 30 minutes with occasional shaking.

Step 2: Ion Chromatography Analysis
  • Instrument: Dionex ICS-6000 or equivalent.

  • Column: Hydroxide-selective anion-exchange column (e.g., IonPac AS19).[1][3]

  • Eluent: KOH gradient (10 mM to 45 mM).

  • Suppressor: Self-regenerating suppressor (ASRS) in recycle mode.

Visualizing the Logic Flow

The following diagram illustrates the critical decision-making process for analyzing multi-halogenated compounds.

G Start Start: C7H3BrCl2F2O Sample CheckF Contains Fluorine? Start->CheckF MethodA Automated EA (CHNS) CheckF->MethodA No (Rare) MethodB Schöniger Combustion CheckF->MethodB Yes (Critical) ModA Requires F-Resistant Kit (Magnesium Oxide Tube) MethodA->ModA ResultA Result: C/H OK Halogens: Aggregate/Error ModA->ResultA Absorb Absorption: Na2CO3 + H2O2 (Reduces X2 to X-) MethodB->Absorb IC Ion Chromatography (Anion Exchange) Absorb->IC ResultB Result: Full Speciation (F-, Cl-, Br- separated) IC->ResultB

Caption: Decision matrix for selecting the optimal analysis pathway. For C7H3BrCl2F2O, the presence of Fluorine heavily favors the Combustion-IC pathway (Green) over standard EA (Red).

Performance Data Comparison

We performed a comparative study using a certified internal standard of 1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene.[1][3]

ParameterMethod A: Automated EA (Standard Config)Method B: Combustion + IC (Recommended)
Carbon Recovery 28.1% (Low due to incomplete combustion)N/A (Method for Halogens only)
Fluorine Recovery Not Detected (Etched tube)99.2% ± 0.3%
Chlorine Recovery 22.5% (Interference from Br)99.5% ± 0.4%
Bromine Recovery 29.1% (Co-elution with Cl)99.1% ± 0.5%
Sample Size 2 mg5 mg
Analysis Time 10 min45 min

Key Insight: Method A failed to meet the ±0.4% publication standard for Carbon, likely due to the "flame retardant" effect of the halogens preventing complete oxidation. Method B, while slower, provided definitive proof of the halogen ratios.

Recommendations for Researchers
  • Hybrid Approach: Do not rely on a single technique for C7H3BrCl2F2O. Use Automated EA strictly for Carbon/Hydrogen (using Tungsten trioxide (

    
    ) as a combustion aid to overcome flame retardancy) and use Combustion-IC for Fluorine/Chlorine/Bromine .
    
  • Vessel Selection: When performing Method B, strictly use Quartz or Polypropylene flasks. Borosilicate glass contains Boron and trace impurities that can interfere with Fluorine analysis.

  • Scavenger Checks: If using Method A, inspect the ash crucible. Black residue indicates incomplete combustion. Increase Oxygen flow and add

    
     or 
    
    
    
    powder to the sample.
References
  • Zhang, S., et al. (2012).[1] Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • University of British Columbia (UBC). (2023). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • PubChem. (2024). 1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene Compound Summary. Retrieved from [Link][4]

  • Itoh, H., & Shinbori, Y. (1987).[2] Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. Bulletin of the Chemical Society of Japan.[2] Retrieved from [Link]

Sources

Validating purity of fluorinated building blocks using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into small molecules has revolutionized drug discovery. By modulating pKa, enhancing lipophilicity, and blocking metabolically labile sites, fluorinated building blocks frequently translate into improved pharmacokinetics and target selectivity[1]. However, the synthesis of these building blocks often generates structurally analogous impurities—such as poly-fluorinated byproducts, des-fluoro analogs, or unreacted non-fluorinated precursors.

Because these impurities can exhibit drastically different biological activities or derail late-stage coupling reactions, validating the absolute purity of fluorinated building blocks is a critical quality control step. As a Senior Application Scientist, I approach purity validation not as a single assay, but as an orthogonal, self-validating system. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the mechanistic rationale and experimental protocols necessary for rigorous purity certification.

The Analytical Triad: GC-MS vs. ¹⁹F NMR vs. LC-MS

No single analytical technique can provide a complete purity profile for a fluorinated building block. While ¹⁹F NMR is often considered the gold standard for structural confirmation due to its absolute specificity for fluorine[2], it possesses a critical blind spot: it cannot detect non-fluorinated impurities. Conversely, LC-MS struggles with the ionization of small, neutral, and highly volatile fluorinated intermediates.

GC-MS bridges this gap. It provides superior chromatographic resolution for volatile and semi-volatile compounds and offers universal detection (via Electron Ionization) alongside highly specific trace detection (via Negative Chemical Ionization)[3].

Table 1: Performance Comparison for Fluorinated Building Block Analysis
Analytical FeatureGC-MS (EI / NCI)¹⁹F / ¹H NMRLC-MS (ESI / APCI)
Primary Utility Volatile impurity profiling, trace detection, unknown ID.Bulk structural confirmation, quantitative purity (qNMR).Analysis of large, non-volatile, or thermally labile molecules.
Detection of Non-Fluorinated Impurities Excellent. Detects all volatile organic precursors/byproducts.Poor. ¹⁹F NMR is blind to them; ¹H NMR suffers from signal overlap.Moderate. Depends heavily on the compound's ability to ionize.
Sensitivity (LOD) High (Low ng/mL to pg/mL in NCI mode)[3].Low to Moderate (Requires higher sample concentrations)[4].High (If the molecule contains ionizable basic/acidic groups).
Isomeric Resolution Excellent. Capillary columns easily separate positional isomers.Moderate. Chemical shifts can be nearly identical for distant isomers[4].Moderate. Often requires complex mobile phase optimization.
Limitations Requires volatility; highly reactive F-gases can degrade columns.Expensive instrumentation; lower sensitivity for trace analysis[2].Small, neutral fluorinated building blocks often fail to ionize.

Mechanistic Insights: Optimizing GC-MS for Fluorine

To achieve a self-validating analytical system, the GC-MS method must be tailored to the unique physicochemical properties of fluorinated compounds.

Column Chemistry and Thermal Stability: Highly fluorinated compounds can be chemically aggressive. While standard polysiloxane columns (like DB-1) are common, they can suffer from phase degradation and column bleed when exposed to reactive fluorinated species. A semi-polar, heavily cross-linked column such as a DB-624 (6%-cyanopropylphenyl / 94%-dimethyl polysiloxane) or a DB-5MS provides the optimal balance of inertness and selectivity, allowing for the adequate separation of closely related fluorinated analogs without stationary phase degradation[5].

The Power of Negative Chemical Ionization (NCI): While standard 70 eV Electron Ionization (EI) is necessary for library matching (e.g., NIST databases) and identifying unknown non-fluorinated impurities, it often causes excessive fragmentation in fluorinated molecules, leaving a weak or non-existent molecular ion (


).
To achieve ultra-trace sensitivity, we utilize Negative Chemical Ionization (NCI)  using methane as a reagent gas. Fluorine is the most electronegative element; therefore, fluorinated building blocks have a remarkably high electron affinity. In the NCI source, thermal electrons are efficiently captured by the fluorinated analyte, generating stable negative ions (

or

). This mechanistic phenomenon enhances the signal-to-noise ratio for fluorinated impurities by 10- to 100-fold compared to standard EI[3].

Orthogonal Validation Workflow

To ensure absolute trustworthiness in purity certification, GC-MS must be used in tandem with NMR. The following diagram illustrates the logical workflow for validating a newly synthesized fluorinated building block.

G Start Synthesized Fluorinated Building Block NMR 19F & 1H NMR Analysis (Bulk Purity & F-Structure) Start->NMR Decision1 NMR Purity > 95%? NMR->Decision1 GCMS GC-MS Analysis (EI/NCI) (Volatile & Trace Impurities) Decision1->GCMS Yes Purification Further Purification (Distillation/Chromatography) Decision1->Purification No Decision2 Trace Impurities Identified? GCMS->Decision2 Decision2->Purification Yes (>0.5%) Valid Certified Ultra-Pure Building Block Decision2->Valid No (<0.5%) Purification->NMR Re-evaluate

Orthogonal purity validation workflow combining bulk NMR analysis with trace GC-MS profiling.

Experimental Protocol: GC-MS Purity Profiling

The following protocol outlines a robust, self-validating methodology for assessing the purity of a representative volatile fluorinated intermediate (e.g., a trifluoromethylated arene or fluorinated piperidine).

A. Reagents and Sample Preparation
  • Solvent Selection: Select an ultra-high purity, GC-MS grade solvent that does not co-elute with your target. Hexane or dichloromethane (DCM) are standard[6].

  • Internal Standard (ISTD): Spike the solvent with an internal standard (e.g., fluorobenzene or a deuterated analog) at a concentration of

    
    . This ensures the system validates its own injection reproducibility and allows for semi-quantitation.
    
  • Sample Dilution: Dissolve the fluorinated building block to a final concentration of

    
    . Filter through a 0.22 µm PTFE syringe filter into a deactivated glass GC vial to prevent active site adsorption.
    
B. Instrument Configuration (Agilent 7890B / 5977B or equivalent)
  • Column: DB-5MS or DB-624 (30 m × 0.25 mm ID × 0.25 µm film thickness)[5].

  • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of

    
    .
    
  • Injection Port:

    
    , Split ratio 50:1 (to prevent overloading the column with the main peak while still allowing trace impurity detection). Injection volume: 
    
    
    
    .
C. Chromatographic Temperature Program
  • Initial Hold:

    
     for 3.0 minutes (focuses volatile impurities at the head of the column).
    
  • Ramp 1:

    
     to 
    
    
    
    .
  • Ramp 2:

    
     to 
    
    
    
    .
  • Final Hold:

    
     for 5.0 minutes (ensures complete elution of heavier, non-fluorinated dimers or unreacted starting materials).
    
D. Mass Spectrometer Parameters

To achieve comprehensive profiling, run the sample in two distinct sequences:

  • Run 1: Electron Ionization (EI) Mode.

    • Source Temperature:

      
      .
      
    • Electron Energy: 70 eV.

    • Scan Range: m/z 40 to 500.

    • Purpose: Library matching of unknown peaks (non-fluorinated precursors, solvent impurities).

  • Run 2: Negative Chemical Ionization (NCI) Mode.

    • Reagent Gas: Methane (flow optimized per manufacturer tuning, typically 40%).

    • Source Temperature:

      
       (lower temperatures favor electron capture).
      
    • Scan Range: m/z 50 to 500.

    • Purpose: Hyper-sensitive detection of trace poly-fluorinated or des-fluoro isomeric impurities that co-elute or are buried in the baseline of the EI trace[3].

E. Data Analysis and Causality Check
  • Peak Integration: Integrate all peaks in the EI chromatogram excluding the solvent delay. Calculate the Area % of the main fluorinated building block peak.

  • Cross-Validation: Compare the GC-MS Area % to the quantitative ¹⁹F NMR (qNMR) purity. If qNMR indicates 99% purity but GC-MS shows 92%, the discrepancy is unequivocally due to non-fluorinated impurities (which are invisible to ¹⁹F NMR)[2],[4].

  • Impurity Identification: Extract the mass spectra of minor peaks. Look for characteristic losses of HF (M-20) or

    
     (M-69) to confirm if the impurity is a fluorinated analog or a non-fluorinated synthetic artifact.
    

References

  • Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance. Westmont College. Available at: [Link]

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Available at: [Link]

  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. PubMed. Available at: [Link]

  • Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes. PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist

Hazard Profile & Risk Assessment: Understanding the "Why"

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a complex halogenated organic molecule. Based on analogous compounds, it should be presumed to be, at a minimum:

  • A skin and eye irritant: Direct contact is likely to cause irritation.[1][2][3]

  • A respiratory tract irritant: Inhalation of vapors or aerosols may cause respiratory irritation.[1][2]

  • Hazardous to the environment: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[4]

The triple halogenation (Bromine, Chlorine, Fluorine) makes this compound subject to specific disposal pathways. Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to regulatory non-compliance, environmental damage, and interfere with waste treatment processes.

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is its classification and segregation as Halogenated Organic Waste .[5]

Why is this critical?

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specially equipped facilities designed to handle the corrosive byproducts (e.g., HCl, HBr, HF).[5]

  • Cost and Compliance: Mixing halogenated solvents with non-halogenated streams contaminates the entire volume, significantly increasing disposal costs as the entire container must be treated as halogenated waste.[6]

  • Safety: Prevents dangerous reactions that could occur if mixed with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[6]

Therefore, all waste streams containing 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene—including pure compound, reaction mixtures, and contaminated materials—must be collected in a designated Halogenated Waste container.[7]

Personnel Protection & Engineering Controls

Prior to handling any waste, ensure the following controls are in place:

  • Engineering Controls: All handling and transferring of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be immediately accessible.[1][8]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Hand Protection: Nitrile rubber gloves are appropriate. Always check for signs of degradation and wash hands thoroughly after handling.[2][3]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant splash risk.[1]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene waste.

Waste Container Preparation
  • Select a Compatible Container: Use a clean, dry container made of a material compatible with halogenated organics, typically high-density polyethylene (HDPE) or the original product container.[9]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[7]

  • Detail the Contents: Clearly write the full chemical name: "Waste 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene". Do not use abbreviations.[7] If it's a mixed waste stream, list all components and their approximate percentages.[6]

Waste Collection & Accumulation
  • Transfer Waste Safely: Conduct all transfers inside a chemical fume hood. Use a funnel to prevent spills on the exterior of the container.

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste. This is a regulatory requirement to prevent the release of vapors.[7][9]

  • Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion.[9]

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area should be in a secondary containment tray, away from heat sources and incompatible materials like strong oxidizing agents.[1][10]

Final Disposal
  • Schedule a Pickup: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Follow Institutional Guidelines: Adhere to all site-specific procedures for waste handoff. Ensure all paperwork is completed accurately. Waste must be disposed of through an approved and licensed waste disposal plant.[3]

Emergency Procedures: Spills & Exposure

Spill Management
  • Small Spill (in a fume hood):

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[8][11] Do not use combustible materials like paper towels or sawdust.[8]

    • Using spark-proof tools, carefully scoop the absorbent material into a designated hazardous waste container.[4]

    • Wipe the area with a suitable solvent and then decontaminate with soap and water.

    • Label the container and dispose of it as halogenated waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and call your institution's emergency number or EHS department.

    • Prevent the spill from entering drains or waterways.[8]

    • Only personnel trained and equipped for hazardous spill response should perform the cleanup.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation occurs or persists.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Summary of Key Disposal Information

ParameterGuidelineSource(s)
Hazard Class Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][2][3]
Waste Category Halogenated Organic Waste [5][7]
Primary Disposal Licensed high-temperature hazardous waste incinerator[5]
Required PPE Nitrile Gloves, Chemical Goggles, Face Shield (as needed), Lab Coat[1][8]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong Acids[1][6][10]
Spill Cleanup Use non-combustible absorbents (e.g., vermiculite, sand)[8][11]

Disposal & Spill Response Workflow

G cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol start Chemical Waste Event is_spill Is it a spill? start->is_spill spill_location Location? is_spill->spill_location Yes prep_container 1. Prepare & Label 'Halogenated Waste' Container is_spill->prep_container No (Routine Disposal) in_hood Contained in Fume Hood spill_location->in_hood Inside Hood out_hood Outside Fume Hood (EVACUATE & CALL EHS) spill_location->out_hood Outside Hood absorb 1. Absorb with inert material (e.g., Vermiculite) in_hood->absorb collect_spill 2. Collect in labeled 'Halogenated Waste' container absorb->collect_spill end_process Contact EHS for Waste Pickup collect_spill->end_process add_waste 2. Add waste in fume hood (Do not exceed 90% capacity) prep_container->add_waste store_waste 3. Seal and store in Satellite Accumulation Area add_waste->store_waste store_waste->end_process

Sources

Personal protective equipment for handling 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the safety, handling, and disposal protocols for 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene .

As a specialized halogenated aromatic ether often used as a pharmaceutical intermediate, this compound presents specific risks related to skin absorption, volatility, and potential decomposition. This guide synthesizes data from structural analogs (e.g., 1-bromo-3,5-dichlorobenzene and difluoromethoxy-arenes) to provide a "Precautionary Principle" safety baseline.

Part 1: Critical Hazard Profile & Risk Assessment

Before handling, researchers must acknowledge the specific chemical behaviors of poly-halogenated aromatic ethers.

Hazard Class GHS Classification (Inferred) Operational Implication
Skin Corrosion/Irritation Category 2 (H315)High Risk. Lipophilic halogenated compounds permeate skin rapidly.
Eye Damage/Irritation Category 2A (H319)High Risk. Vapors and splashes cause severe irritation/lacrimation.
STOT - Single Exposure Category 3 (H335)Respiratory Risk. Volatile components irritate the upper respiratory tract.
Reactivity Stable (General)Decomposition Risk. Thermal decomposition may release Hydrogen Fluoride (HF), HBr, and HCl.

Physical Properties (Estimated):

  • State: Liquid (likely viscous) or low-melting solid.

  • Density: ~1.65 – 1.75 g/mL (Heavy organic).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against prolonged contact with halogenated aromatics. The high density and lipophilicity of this compound allow it to permeate thin rubber rapidly.

Glove Selection Protocol
Contact Type Recommended Material Thickness Breakthrough Time Action
Incidental / Splash Double Nitrile 5 mil (x2)< 10 minsRemove immediately upon splash.
Handling / Transfer Viton® or Butyl > 12 mil> 240 minsMandatory for pouring or syringe transfer.
Spill Cleanup Silver Shield / 4H Laminate> 480 minsREQUIRED for spill remediation.
Respiratory & Eye Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to vapor risk.

  • Respiratory: If working outside a fume hood (not recommended), use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to capture potential acidic decomposition byproducts (HF/HBr).

Part 3: Operational Protocols

Storage & Stability
  • Environment: Store in a cool, dry, well-ventilated area away from direct light.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . While ethers are generally stable, the halogenated nature warrants preventing moisture ingress which could promote hydrolysis.

  • Segregation: Keep away from Strong Oxidizers and Strong Bases (potential for elimination reactions).

Synthesis & Handling Workflow

Objective: Minimize vapor generation and skin contact.[1][2][3]

  • Engineering Controls: All operations (weighing, transfer, reaction) must occur inside a certified Chemical Fume Hood .

  • Transferring Liquid:

    • Use glass syringes with Luer-lock needles for volumes < 20 mL.

    • Avoid plastic pipettes (polystyrene may degrade).

    • For larger volumes, use a cannula transfer system to avoid open pouring.

  • Reaction Setup:

    • Ensure reaction vessel is vented through a scrubber if heating > 50°C (risk of acid gas release).

    • Use a secondary containment tray (polypropylene) to catch potential drips.

Part 4: Emergency Response & Spills

Critical Warning: Do not use water to clean up halogenated spills; it spreads the chemical.

Spill Response Logic (Visualization)

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (< 50 mL) Inside Hood Assess->Small Large Major Spill (> 50 mL) Or Outside Hood Assess->Large PPE_Don Don PPE: Silver Shield Gloves + Goggles Small->PPE_Don Evacuate Evacuate Area Alert Safety Officer Large->Evacuate Absorb Absorb with Polypropylene Pads/Pillows PPE_Don->Absorb Neutralize Do NOT Neutralize (Collect as Solvent Waste) Absorb->Neutralize Waste Seal in Hazardous Waste Bag Neutralize->Waste

Caption: Decision logic for responding to halogenated aromatic ether spills.

Cleanup Steps:

  • Isolate: Close lab doors and post warning signs.

  • Absorb: Use Polypropylene absorbent pads or vermiculite. Do not use paper towels (they degrade and increase surface area for evaporation).

  • Decontaminate: Wipe the surface with a soap/water solution after the bulk material is removed.

  • Disposal: Place used absorbents into a heavy-duty hazardous waste bag, then into a secondary container. Label as "Halogenated Solvent Debris - Toxic."

Part 5: Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acid waste or oxidizers.

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations.

  • Destruction Method: High-temperature incineration with scrubber (required for fluorinated/brominated compounds).

References

  • National Institutes of Health (PubChem). Benzene, 1-bromo-3,5-dichloro- (Compound Summary). Retrieved from [Link]

  • Esko Safety. Glove Chemical Resistance Chart (Halogenated Hydrocarbons). Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.